VU0155041 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H15Cl2NNaO3 |
|---|---|
Molecular Weight |
339.2 g/mol |
InChI |
InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/t11-,12+;/m1./s1 |
InChI Key |
DJYXVMBMUBOYKD-LYCTWNKOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
VU0155041 Sodium: A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of mGluR4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Gi/o-coupled receptor with significant therapeutic potential for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of VU0155041, with a focus on its molecular interactions, downstream signaling effects, and functional consequences in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic application of mGluR4 modulators.
Core Mechanism of Action: Positive Allosteric Modulation of mGluR4
VU0155041 exerts its effects by binding to an allosteric site on the mGluR4 receptor, a site distinct from the orthosteric binding site where the endogenous ligand, glutamate, binds. This allosteric binding event does not activate the receptor on its own but rather enhances the receptor's response to glutamate. This modulation results in a leftward shift of the glutamate concentration-response curve, indicating an increase in the potency of glutamate, and can also lead to an increase in the maximal efficacy of the receptor's response. Modeling and mutagenesis studies suggest that VU0155041 binds to an upper pocket within the seven-transmembrane (7TM) domain of the receptor.[1]
Signaling Pathway of mGluR4 Activation by VU0155041
The canonical signaling pathway for mGluR4 involves its coupling to the Gi/o family of G proteins. Upon activation by glutamate and potentiation by VU0155041, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] This reduction in cAMP levels has various downstream consequences, including the modulation of ion channel activity and, critically, the inhibition of neurotransmitter release from presynaptic terminals.
References
VU0155041 sodium as an mGluR4 positive allosteric modulator.
An In-depth Technical Guide to VU0155041 Sodium: A Positive Allosteric Modulator of mGluR4 For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR).[1][2][3] As a PAM, VU0155041 binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[4][5] This binding enhances the receptor's response to glutamate, offering a mechanism for fine-tuning glutamatergic signaling rather than direct activation.[5] The primary therapeutic potential of mGluR4 activation is being explored in the context of Parkinson's disease (PD), where it is thought to modulate neurotransmission in the basal ganglia.[1][3][6] Activation of mGluR4 can reduce transmission at the striatopallidal synapse, which is overactive in PD.[3] VU0155041 represents a significant advancement over earlier mGluR4 PAMs, such as PHCCC, due to its improved potency, selectivity, and aqueous solubility.[3][4]
Quantitative Data
The following tables summarize the key quantitative parameters of VU0155041, derived from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Species | Value (nM) | Assay Type |
| EC₅₀ | Human | 798 | Calcium Mobilization |
| EC₅₀ | Rat | 693 | Calcium Mobilization |
Data sourced from multiple references.[1][2][7][8]
Table 2: In Vivo Efficacy in Rodent Models of Parkinson's Disease
| Model | Species | Administration Route | Dose Range (nmol) | Effect |
| Haloperidol-Induced Catalepsy | Rat | Intracerebroventricular (i.c.v.) | 31 - 93 | Dose-dependent reversal of catalepsy.[1][2][3] |
| Reserpine-Induced Akinesia | Rat | Intracerebroventricular (i.c.v.) | 93 - 316 | Dose-dependent reversal of akinesia.[1][2][3] |
Table 3: Selectivity and Physicochemical Properties
| Property | Description |
| Selectivity | Highly selective for mGluR4. Does not show significant potentiator or antagonist activity at other mGluR subtypes.[3][4] At a concentration of 10 μM, it does not affect NMDA receptor currents in striatal medium spiny neurons.[1][2] |
| Aqueous Solubility | VU0155041 is soluble in aqueous vehicles, an improvement over earlier compounds like PHCCC.[3][4] The sodium salt form is also available.[7] |
| Blood-Brain Barrier | Shows limited permeability across the blood-brain barrier, necessitating intracerebroventricular administration for central nervous system effects in some studies.[8] |
| Isomer Activity | The cis regioisomer contains the majority of the mGluR4 PAM activity.[3][4] |
Signaling Pathways and Mechanism of Action
mGluR4 is a member of the group III metabotropic glutamate receptors, which are traditionally known to couple to Gαi/o proteins.[9] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced activity of protein kinase A (PKA).[5][10] This canonical pathway is crucial for the presynaptic inhibition of neurotransmitter release.[5]
Interestingly, research suggests that mGluR4-mediated inhibition of presynaptic calcium influx can also occur through a non-canonical pathway involving phospholipase C (PLC) and protein kinase C (PKC), independent of the Gαi/o-cAMP-PKA cascade.[10]
As a PAM, VU0155041 enhances the affinity and/or efficacy of glutamate at the mGluR4 receptor. It has also been reported to possess intrinsic partial agonist activity at an allosteric site, meaning it can weakly activate the receptor even in the absence of glutamate.[3][4] This dual mechanism classifies it as a mixed allosteric agonist/PAM.[3][4]
Experimental Protocols
Detailed methodologies for key experiments involving VU0155041 are outlined below.
In Vitro Assay: Calcium Mobilization in CHO Cells
This assay is used to determine the in vitro potency (EC₅₀) of mGluR4 modulators.
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR4 are used.[11] To enable calcium readout from a Gαi/o-coupled receptor, these cells are often co-transfected with a chimeric G-protein, such as Gαqi5, which redirects the signal through the phospholipase C pathway, leading to intracellular calcium release.[12]
-
Cells are cultured in DMEM containing 10% dialyzed FBS, antibiotics, and selection agents like G418 and methotrexate.[11]
-
-
Assay Procedure:
-
Cells are plated in 384-well, black-walled, clear-bottom plates.[11]
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 45-60 minutes at 37°C.[13]
-
The dye is removed and replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[13]
-
A triple-addition protocol is performed using a fluorescent imaging plate reader (FLIPR):
-
First Addition: VU0155041 (or vehicle) is added to measure any direct agonist activity.
-
Second Addition: An EC₂₀ concentration of glutamate is added to establish a baseline potentiated response.
-
Third Addition: A maximal concentration of glutamate (ECmax) is added to determine the maximal system response.
-
-
Fluorescence changes, corresponding to intracellular calcium levels, are monitored in real-time.
-
-
Data Analysis:
-
Concentration-response curves are generated for VU0155041 in the presence of an EC₂₀ concentration of glutamate.
-
The EC₅₀ value, representing the concentration of VU0155041 that produces 50% of the maximal potentiation, is calculated.
-
In Vivo Assay: Haloperidol-Induced Catalepsy in Rats
This model assesses the potential anti-Parkinsonian effects of a compound by measuring its ability to reverse catalepsy induced by a dopamine (B1211576) D2 receptor antagonist.[1]
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction of Catalepsy: Haloperidol (e.g., 1.5 mg/kg) is administered intraperitoneally (i.p.) to induce a cataleptic state.[1]
-
Compound Administration:
-
Measurement of Catalepsy:
-
Catalepsy is assessed at various time points post-compound administration (e.g., up to 30 minutes).[1]
-
A common method is the bar test, where the rat's forepaws are placed on a raised horizontal bar. The latency to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy.
-
-
Data Analysis: The latency to descend from the bar is compared between vehicle-treated and VU0155041-treated groups to determine if the compound significantly reduces cataleptic behavior.
In Vivo Assay: Reserpine-Induced Akinesia in Rats
This model evaluates anti-Parkinsonian activity by measuring a compound's ability to reverse the profound motor deficit (akinesia) caused by dopamine depletion.
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Akinesia: Reserpine is administered to deplete monoamines, including dopamine, leading to akinesia.
-
Compound Administration: VU0155041 (e.g., 93 nmol, 316 nmol) is administered via intracerebroventricular (i.c.v.) injection to the reserpinized rats.[1][2]
-
Measurement of Akinesia:
-
Motor activity is assessed. This can be quantified by placing the animal in an open field and measuring parameters such as the number of line crossings or total distance traveled over a specific period.
-
-
Data Analysis: Motor activity scores are compared between vehicle-treated and VU0155041-treated groups to assess the reversal of the akinetic state.
Conclusion
This compound is a well-characterized and highly selective mGluR4 positive allosteric modulator.[1][3] Its demonstrated potency at both human and rat receptors, coupled with its efficacy in established rodent models of Parkinson's disease, underscores the therapeutic potential of targeting mGluR4.[1][3][4] The detailed protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers aiming to further investigate the pharmacology of VU0155041 and the role of mGluR4 in neurological disorders. While its limited blood-brain barrier penetration presents a challenge for systemic administration in research settings, its value as a pharmacological tool for in vitro and central administration studies is firmly established.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 7. VU 0155041 sodium salt | CAS 1259372-69-4 | VU0155041 | Tocris Bioscience [tocris.com]
- 8. VU0155041, positive allosteric mGluR4 agonist (CAS 1093757-42-6) | Abcam [abcam.com]
- 9. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Characterization of VU0155041: A Positive Allosteric Modulator of mGluR4
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for the treatment of Parkinson's disease and other central nervous system disorders.[1][2][3] The highly conserved nature of the orthosteric glutamate binding site across mGluR subtypes presents a challenge for the development of selective agonists.[3] This has led to a focus on the discovery of allosteric modulators, which bind to topographically distinct sites on the receptor to modulate its function.[3] This whitepaper provides an in-depth technical guide to the discovery and characterization of VU0155041, a novel positive allosteric modulator (PAM) of mGluR4.[1][2]
Discovery via High-Throughput Screening
VU0155041 was identified through a high-throughput screening (HTS) campaign of a large compound library.[1][2] The primary screen utilized a cell-based assay employing a Chinese Hamster Ovary (CHO) cell line stably co-expressing human mGluR4 and a chimeric G-protein (Gqi5). This engineered cell line allows the Gαi/o-coupled mGluR4 to signal through the Gαq pathway, resulting in a measurable calcium mobilization response upon receptor activation.[1] Compounds were screened for their ability to potentiate the response to an EC₂₀ concentration of glutamate. This approach led to the discovery of over 400 novel PAMs of mGluR4, from which a novel chemical scaffold was identified and optimized, ultimately leading to VU0155041.[1][2]
In Vitro Characterization
VU0155041, chemically known as (±)-cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, was extensively characterized in vitro to determine its potency, efficacy, and selectivity.[2]
Potency and Efficacy
The potency and efficacy of VU0155041 as an mGluR4 PAM were determined using calcium mobilization assays in CHO cells expressing either human or rat mGluR4. The compound demonstrated potent activity at both orthologs. Further studies revealed that VU0155041 also possesses partial agonist activity at mGluR4, acting at a site distinct from the glutamate binding site. This suggests a mixed allosteric agonist/PAM mechanism of action.[2]
Table 1: In Vitro Potency of VU0155041 at mGluR4
| Parameter | Human mGluR4 | Rat mGluR4 |
| EC₅₀ (PAM activity) | 798 nM | 693 nM |
Data represents the concentration of VU0155041 required to produce 50% of the maximal potentiation of an EC₂₀ glutamate response.
Selectivity
The selectivity of VU0155041 was assessed against other mGluR subtypes. The compound did not show any significant potentiator or antagonist activity at other mGluR subtypes, highlighting its selectivity for mGluR4.[2]
In Vivo Characterization
The therapeutic potential of VU0155041 was evaluated in established rodent models of Parkinson's disease, specifically the haloperidol-induced catalepsy and reserpine-induced akinesia models in rats.[1][2]
Haloperidol-Induced Catalepsy
Haloperidol, a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, characterized by an inability to correct an externally imposed posture. This model is widely used to screen for compounds with potential antiparkinsonian effects. Intracerebroventricular (i.c.v.) administration of VU0155041 dose-dependently reversed haloperidol-induced catalepsy in rats.[2]
Reserpine-Induced Akinesia
Reserpine depletes central monoamine stores, including dopamine, leading to profound akinesia (a lack of voluntary movement). This model mimics the severe motor deficits observed in Parkinson's disease. I.c.v. administration of VU0155041 also produced a dose-dependent reversal of reserpine-induced akinesia in rats.[2]
Table 2: In Vivo Efficacy of VU0155041 in Rodent Models of Parkinson's Disease
| Model | Species | Administration Route | Effect |
| Haloperidol-Induced Catalepsy | Rat | Intracerebroventricular | Dose-dependent reversal |
| Reserpine-Induced Akinesia | Rat | Intracerebroventricular | Dose-dependent reversal |
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: CHO cells stably expressing human or rat mGluR4 and Gqi5 are cultured in appropriate media supplemented with antibiotics for selection.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: Test compounds, including VU0155041, are added to the wells at various concentrations.
-
Glutamate Stimulation: An EC₂₀ concentration of glutamate is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated, and EC₅₀ values are calculated.
Haloperidol-Induced Catalepsy in Rats
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Haloperidol Administration: Haloperidol (e.g., 0.5 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
Catalepsy Assessment (Bar Test): At a set time post-haloperidol injection (e.g., 60 minutes), the rat's forepaws are gently placed on a horizontal bar (e.g., 1 cm diameter, 10 cm high).[4]
-
Measurement: The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).
-
VU0155041 Administration: VU0155041 is administered i.c.v. at various doses.
-
Post-Treatment Assessment: Catalepsy is assessed again at multiple time points following VU0155041 administration.
-
Data Analysis: The effect of VU0155041 on the catalepsy score is analyzed.
Reserpine-Induced Akinesia in Rats
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Reserpine Administration: Reserpine (e.g., 1-5 mg/kg) is administered subcutaneously (s.c.) to induce akinesia.[5][6]
-
Akinesia Assessment (Locomotor Activity): At a set time post-reserpine injection (e.g., 18-24 hours), locomotor activity is measured in an open-field arena or specialized activity chambers.[5]
-
VU0155041 Administration: VU0155041 is administered i.c.v. at various doses.
-
Post-Treatment Assessment: Locomotor activity is reassessed following VU0155041 administration.
-
Data Analysis: The effect of VU0155041 on locomotor activity is quantified and analyzed.
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
As a Gαi/o-coupled receptor, mGluR4 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. In the context of the basal ganglia, presynaptic mGluR4 activation is thought to reduce glutamate release, thereby dampening excessive excitatory transmission implicated in the motor symptoms of Parkinson's disease. VU0155041, as a PAM, enhances the receptor's response to endogenous glutamate, amplifying this inhibitory effect.
Caption: mGluR4 signaling cascade modulated by VU0155041.
Experimental Workflow for In Vivo Studies
The in vivo characterization of VU0155041 follows a structured workflow to assess its efficacy in animal models of Parkinson's disease.
Caption: Workflow for in vivo efficacy testing of VU0155041.
Conclusion
The discovery and characterization of VU0155041 represent a significant advancement in the development of selective modulators for mGluR4. Its potent and selective positive allosteric modulation, coupled with its efficacy in preclinical models of Parkinson's disease, underscores the therapeutic potential of targeting mGluR4. This technical guide provides a comprehensive overview of the key data and methodologies associated with VU0155041, serving as a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further research and development of mGluR4 PAMs like VU0155041 hold promise for novel therapeutic strategies for Parkinson's disease and other neurological disorders.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. revistaneurociencias.com [revistaneurociencias.com]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to VU0155041 and VU0155041 Sodium for Drug Development Professionals
An In-depth Analysis of the Core Physicochemical and Pharmacological Differences
This technical guide provides a comprehensive comparison of VU0155041 and its sodium salt, VU0155041 sodium, for researchers, scientists, and drug development professionals. This document outlines the key distinctions in their chemical properties, biological activity, and practical handling, supported by structured data, experimental methodologies, and visual diagrams of relevant signaling pathways.
Executive Summary
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising target for the treatment of neurological and psychiatric disorders. For practical applications in research and development, VU0155041 is often utilized in its sodium salt form. The primary distinction between VU0155041 and this compound lies in their physicochemical properties, most notably a significant difference in aqueous solubility. This guide will delve into these differences to inform compound selection and experimental design.
Chemical and Physical Properties: A Comparative Analysis
The fundamental difference between VU0155041 and its sodium salt is the substitution of the acidic proton of the carboxylic acid group with a sodium ion. This conversion has a significant impact on the compound's physical properties, as detailed in the comparative data below.
| Property | VU0155041 | This compound |
| Chemical Name | 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt |
| Molecular Formula | C₁₄H₁₅Cl₂NO₃ | C₁₄H₁₄Cl₂NNaO₃ |
| Molecular Weight | 316.2 g/mol | 338.16 g/mol |
| CAS Number | 1093757-42-6 | 1259372-69-4 |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 50 mM). Soluble in 1 eq. NaOH to 100 mM. | Soluble in water (to 25 mM). |
| Storage | Store at -20°C | Desiccate at room temperature. |
Key Takeaway: The most critical difference for researchers is the enhanced aqueous solubility of this compound, making it the preferred form for in vitro and in vivo studies requiring aqueous buffers.
Biological Activity: Potency and Mechanism of Action
Both VU0155041 and its sodium salt exhibit potent and selective positive allosteric modulation of the mGluR4 receptor. The biological activity, as measured by the half-maximal effective concentration (EC₅₀), is comparable for both forms.
| Parameter | Human mGluR4 | Rat mGluR4 |
| EC₅₀ | 798 nM | 693 nM |
These EC₅₀ values are often cited interchangeably in the literature for both the free acid and the sodium salt, indicating that the conversion to the sodium salt does not significantly alter the compound's interaction with the mGluR4 receptor.
Signaling Pathway of mGluR4 Modulation
As a positive allosteric modulator, VU0155041 enhances the response of the mGluR4 receptor to its endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of VU0155041, a Positive Allosteric Modulator of mGluR4
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of VU0155041, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). VU0155041 has demonstrated efficacy in preclinical models of Parkinson's disease, making its SAR profile of significant interest to researchers in neuropharmacology and drug development.[1][2] This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with VU0155041 and its analogs.
Core Structure and SAR Exploration
The SAR exploration of VU0155041 focused on three key areas of its structure: the phenyl amide group, the cyclohexane (B81311) ring, and the carboxylic acid moiety.[1] An iterative parallel synthesis approach was employed to rapidly generate and evaluate a series of analogs, leading to a detailed understanding of the structural requirements for mGluR4 PAM activity.[1][2]
Data Presentation: Quantitative SAR of VU0155041 Analogs
The following tables summarize the quantitative data for the synthesized analogs, categorized by the region of modification.
Table 1: SAR of Phenyl Amide Analogs [1]
| Compound | R | EC50 (µM) | GluMax (%) |
| VU0155041 (2) | 3,5-di-Cl | 0.74 | 127 |
| 4a | H | > 30 | - |
| 4b | 3-Cl | > 30 | - |
| 4c | 4-Cl | > 30 | - |
| 4d | 3,4-di-Cl | > 30 | - |
| 4e | 3-Cl, 5-F | 2.0 | 138 |
| 4f | 3-F | > 30 | - |
| 4g | 4-F | > 30 | - |
| 4h | 3,4-di-F | > 30 | - |
| 4i | 3,5-di-F | > 30 | - |
| 4j | 3-Me | > 30 | - |
| 4k | 4-Me | > 30 | - |
| 4l | 3,4-di-Me | > 30 | - |
| 4m | 3,5-di-Me | > 30 | - |
| 4n | 4-t-Bu | > 30 | - |
Table 2: SAR of Cyclohexane Ring Analogs [1]
| Compound | Ring System | EC50 (µM) | GluMax (%) | Fold Shift |
| 5a | Cyclopentane | > 5 | - | 5.4 |
| 5b | Cycloheptane | > 30 | - | - |
| 5c | Bicyclo[2.2.1]heptane | > 30 | - | - |
| 5d | Adamantane | > 30 | - | - |
Table 3: SAR of Carboxylic Acid Replacements [1]
| Compound | Carboxylic Acid Replacement | EC50 (µM) | GluMax (%) | Fold Shift |
| 9a | Tetrazole | > 30 | - | - |
| 9b | Acyl sulfonamide (Me) | > 30 | - | - |
| 9c | Acyl sulfonamide (Bn) | > 30 | - | - |
| 9d | Acyl sulfonamide (i-Pr) | > 30 | - | - |
| 9e | Hydroxyamide | 2.5 | 76 | - |
| 9f | Methyl ester | > 30 | - | - |
| 9g | Primary amide | > 30 | - | - |
| 9h | N-Methyl amide | > 30 | - | - |
| 9i | N,N-Dimethyl amide | > 30 | - | - |
| 9j | Piperidine-3-carboxylic acid | Inactive | - | - |
| 9k | Primary carboxamide (cyclohexene) | 3.1 | 94 | - |
Experimental Protocols
Synthesis of VU0155041 Analogs
The synthesis of VU0155041 and its analogs was achieved through a straightforward and efficient process.[1]
General Procedure: Starting from the commercially available cis-1,2-cyclohexanedicarboxylic anhydride, the carboxylic acid amide was generated by ring-opening with the appropriate amine. This reaction was typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 55 °C).[1] The resulting products were then purified, often using mass-directed preparative liquid chromatography.[1] This parallel synthesis approach allowed for the rapid generation of a library of analogs for SAR evaluation.[1]
mGluR4 Positive Allosteric Modulator Assay
The biological activity of the synthesized compounds was assessed using a calcium mobilization assay in a cell line co-expressing human mGluR4 (hmGluR4) and a chimeric G-protein (Gqi5).[1]
Cell Culture: CHO cells stably expressing hmGluR4 and Gqi5 were cultured in Dulbecco's Modified Eagle Media (DMEM) supplemented with 10% dialyzed fetal bovine serum (FBS), antibiotics (100 units/ml penicillin/streptomycin), 20 mM HEPES (pH 7.3), 1 mM sodium pyruvate, 2 mM glutamine, and 400 μg/ml G418 sulfate.[1]
Calcium Mobilization Assay:
-
Cells were plated into 384-well black-walled, clear-bottom plates and grown overnight.
-
The growth medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Calcium 4 dye) in assay buffer (HBSS, 20 mM HEPES, pH 7.4) for 1 hour at 37 °C.
-
The plates were then placed in a fluorometric imaging plate reader (FLIPR).
-
Baseline fluorescence was measured before the addition of the test compounds.
-
Compounds were added to the wells, and the fluorescence signal was monitored to determine agonist activity.
-
To assess PAM activity, an EC20 concentration of glutamate was added to the wells after the initial reading, and the fluorescence was measured again.
-
Data were normalized to the response induced by a maximal glutamate concentration. EC50 and maximal response (GluMax) values were calculated using a four-point logistical equation.[1]
Visualizations: Pathways and Workflows
mGluR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway for mGluR4, a member of the Group III metabotropic glutamate receptors.
Caption: mGluR4 signaling cascade initiated by glutamate and modulated by VU0155041.
Experimental Workflow for SAR Studies
The diagram below outlines the iterative process used for the synthesis and evaluation of VU0155041 analogs.
Caption: Iterative workflow for the synthesis and evaluation of VU0155041 analogs.
References
In-depth Technical Guide: Sodium Selectivity of VU0155041 for mGluR4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0155041 is a potent and highly selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Its remarkable selectivity for mGluR4 over other mGluR subtypes is a critical attribute for its utility as a chemical probe in research and for its potential therapeutic development, particularly in the context of neurological disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the quantitative data supporting the selectivity of VU0155041, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of VU0155041
The selectivity of VU0155041 for mGluR4 has been established through rigorous testing against other mGluR subtypes. The following tables summarize the available quantitative data, demonstrating its potentiation of mGluR4 and lack of significant activity at other mGluRs.
Table 1: Potency of VU0155041 at mGluR4
| Receptor | Species | Assay Type | Parameter | Value (nM) |
| mGluR4 | Human | Calcium Mobilization | EC50 | 798[1] |
| mGluR4 | Rat | Calcium Mobilization | EC50 | 693[1] |
Table 2: Selectivity Profile of VU0155041 Against Other mGluR Subtypes
A key characteristic of VU0155041 is its high degree of selectivity for mGluR4. Studies have shown that VU0155041 does not exhibit significant potentiator or antagonist activity at other mGluR subtypes.[2] While specific IC50 or EC50 values for other mGluRs are not extensively published, indicating a lack of activity, the compound has been characterized as highly selective. For the purposes of a comprehensive profile, the following table reflects the absence of reported activity at concentrations typically used for screening.
| Receptor Subtype | Activity | Concentration Tested |
| mGluR1 | No significant activity reported | Up to 10 µM |
| mGluR2 | No significant activity reported | Up to 10 µM |
| mGluR3 | No significant activity reported | Up to 10 µM |
| mGluR5 | No significant activity reported | Up to 10 µM |
| mGluR6 | No significant activity reported | Up to 10 µM |
| mGluR7 | No significant activity reported | Up to 10 µM |
| mGluR8 | No significant activity reported | Up to 10 µM |
Note: The lack of reported values in the scientific literature up to standard screening concentrations (e.g., 10 µM) is indicative of the compound's selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and potency of VU0155041.
Calcium Mobilization Assay for mGluR4 PAM Activity
This functional assay is a common method to determine the potency of mGluR4 PAMs by measuring changes in intracellular calcium concentration in response to receptor activation.
1. Cell Culture and Plating:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gαqi5) to couple the Gi/o-mediated signal to calcium mobilization.
-
Culture Medium: Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well and incubated overnight at 37°C in a humidified atmosphere of 5% CO2.
2. Dye Loading:
-
The next day, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES and 2.5 mM probenecid) for 1 hour at 37°C.
3. Compound Preparation and Addition:
-
VU0155041 is serially diluted to the desired concentrations in assay buffer.
-
A submaximal concentration (EC20) of the orthosteric agonist, glutamate, is prepared in the assay buffer. The EC20 concentration is predetermined from a full glutamate dose-response curve under the same assay conditions.
4. Fluorescence Measurement:
-
The assay is performed using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken before the addition of compounds.
-
VU0155041 (or vehicle control) is added to the wells, and the fluorescence is monitored.
-
After a short incubation period with the PAM, the EC20 concentration of glutamate is added to stimulate the receptor.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
5. Data Analysis:
-
The increase in fluorescence intensity is plotted against the concentration of VU0155041 to generate a dose-response curve.
-
The EC50 value, representing the concentration of VU0155041 that produces 50% of the maximal potentiation, is calculated from this curve.
Mandatory Visualizations
mGluR4 Signaling Pathway
Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by VU0155041.
Experimental Workflow for mGluR4 PAM Characterization
Caption: Workflow for the discovery and characterization of mGluR4 PAMs like VU0155041.
References
In-Depth Technical Guide: VU0155041 Sodium and its Effects on Glutamate Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Gi/o-coupled receptor that plays a crucial role in regulating glutamate transmission. As a PAM, VU0155041 does not activate the receptor directly but enhances the response of mGluR4 to its endogenous ligand, glutamate. This mechanism of action has positioned VU0155041 as a valuable tool for studying the therapeutic potential of mGluR4 modulation in various central nervous system (CNS) disorders, particularly those involving dysregulated glutamate signaling. This technical guide provides a comprehensive overview of the effects of VU0155041 sodium on glutamate signaling pathways, including its pharmacological profile, detailed experimental protocols for its characterization, and a summary of its in vivo effects.
Pharmacological Profile of VU0155041
VU0155041 is characterized by its high potency and selectivity for the mGluR4. Its primary mechanism of action is to potentiate the receptor's response to glutamate, thereby offering a more nuanced modulation of the glutamatergic system compared to direct agonists.
Potency and Efficacy
The potency of VU0155041 is typically determined through in vitro functional assays, such as calcium mobilization assays in recombinant cell lines.
| Parameter | Species | Value (nM) | Assay Type |
| EC50 | Human | 798[1] | Calcium Mobilization |
| EC50 | Rat | 693[1] | Calcium Mobilization |
Selectivity
The selectivity of VU0155041 is a critical aspect of its pharmacological profile, ensuring that its effects are primarily mediated through mGluR4. Studies have shown that VU0155041 has minimal or no activity at other mGluR subtypes and other CNS receptors at concentrations where it is active at mGluR4. For example, at a concentration of 10 μM, VU0155041 does not affect NMDA receptor currents in striatal medium spiny neurons[2]. A comprehensive selectivity profile is essential for interpreting in vivo data and predicting potential off-target effects.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of VU0155041 on glutamate signaling pathways.
In Vitro Assays
This assay is used to determine the potency of VU0155041 as a PAM of mGluR4. Since mGluR4 is a Gi/o-coupled receptor, it is often co-expressed with a chimeric G-protein (e.g., Gαqi5) in a host cell line, such as Chinese Hamster Ovary (CHO) cells, to enable the measurement of intracellular calcium mobilization upon receptor activation.
Cell Culture and Plating:
-
Culture CHO cells stably co-expressing the mGluR4 and a chimeric G-protein (e.g., Gαqi5) in Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics at 37°C in a 5% CO2 incubator.
-
Plate the cells into 384-well, black-walled, clear-bottom poly-D-lysine coated plates at a density of 15,000 cells per well and incubate overnight.
Assay Procedure:
-
On the day of the assay, remove the culture medium.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the VU0155041 solutions to the cells and incubate for a specified period.
-
Add a sub-maximal concentration (EC20) of glutamate to all wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The EC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.
This assay is used to determine the binding affinity (Ki) of VU0155041 for the mGluR4. It involves the use of a radiolabeled ligand that binds to the same allosteric site as VU0155041.
Membrane Preparation:
-
Homogenize cells or tissues expressing mGluR4 in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled allosteric modulator) and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of VU0155041 that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Models
VU0155041 has been evaluated in rodent models of Parkinson's disease to assess its potential therapeutic effects.
This model is used to screen for compounds with potential anti-parkinsonian activity. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rats, which is characterized by an inability to correct an externally imposed posture.
Procedure:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Drug Administration:
-
Catalepsy Assessment (Bar Test):
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the time (in seconds) the rat maintains this posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Scoring: A common scoring method involves a scale:
-
Stage 1 (Score 0): Rat moves normally when placed on a table.
-
Stage 2 (Score 0.5): Rat moves only when touched or pushed.
-
Stage 3 (Score 1.5): Rat's front paws are placed on a 3 cm high block and it fails to correct the posture in 10 seconds (0.5 for each paw).
-
Stage 4 (Score 3.5): Rat's front paws are placed on a 9 cm high block and it fails to correct the posture in 10 seconds (1 for each paw).
-
Reserpine (B192253) depletes central monoamine stores, including dopamine, leading to a state of akinesia (lack of voluntary movement), which is another model for parkinsonian motor deficits.
Procedure:
-
Animal Model: Adult male rats.
-
Drug Administration:
-
Akinesia Assessment:
-
Observe the rat's spontaneous motor activity in an open field.
-
Quantitative assessment can include measures of locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors.
-
A qualitative assessment of the reversal of akinesia can also be performed by observing the restoration of normal exploratory behavior.
-
Signaling Pathways and Visualizations
mGluR4 Signaling Pathway
mGluR4 is a member of the Group III metabotropic glutamate receptors. These receptors are coupled to the inhibitory G-protein, Gi/o[3][4]. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4]. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. As a PAM, VU0155041 enhances this signaling cascade in the presence of glutamate.
References
- 1. Reversal of reserpine-induced orofacial dyskinesia and catalepsy by Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
The Cellular Targets of VU0155041 in the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155041 is a potent and selective small molecule that has garnered significant interest in the field of neuroscience for its potential therapeutic applications, particularly in disorders involving glutamatergic dysfunction. This technical guide provides a comprehensive overview of the cellular targets of VU0155041 within the central nervous system (CNS). Through a detailed examination of its primary molecular interactions, downstream signaling sequelae, and functional consequences at the cellular level, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of VU0155041's mechanism of action. This guide synthesizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the underlying molecular pathways.
Primary Cellular Target: Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4)
The principal cellular target of VU0155041 in the CNS is the metabotropic glutamate receptor 4 (mGluR4) . VU0155041 functions as a positive allosteric modulator (PAM) and a partial agonist at this receptor.[1][2][3][4] This dual activity means that VU0155041 can both enhance the receptor's response to the endogenous ligand, glutamate, and directly activate the receptor to a partial extent, even in the absence of glutamate.[1][4]
Quantitative Potency and Efficacy
The potency of VU0155041 has been quantified across different species and assay formats. The following table summarizes the key EC50 (half-maximal effective concentration) values, which represent the concentration of VU0155041 required to elicit 50% of its maximal effect.
| Parameter | Species | Assay Type | Value (nM) | Reference |
| EC50 (PAM activity) | Human | Calcium Mobilization (with Gqi5) | 798 | [3] |
| EC50 (PAM activity) | Rat | Calcium Mobilization (with Gqi5) | 693 | [3] |
| EC50 (Partial Agonist) | Cis regioisomer | Thallium Flux Assay | 2350 | [4] |
As a partial agonist, VU0155041 induces a response that is approximately 45% of the maximal response to glutamate.[4]
Selectivity Profile
VU0155041 exhibits a high degree of selectivity for mGluR4. It has been screened against a panel of 67 different targets and shows no significant activity.[4] Notably, at a concentration of 10 μM, VU0155041 does not affect NMDA receptor currents in striatal medium spiny neurons, indicating a lack of off-target effects on this critical ionotropic glutamate receptor.[3]
Signaling Pathways Modulated by VU0155041
mGluR4 is a member of the Group III metabotropic glutamate receptors, which are canonically coupled to Gi/o proteins . Activation of mGluR4 by VU0155041, either through its PAM or partial agonist activity, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
The Gi/o Signaling Cascade
The binding of VU0155041 to the allosteric site of mGluR4 stabilizes a receptor conformation that facilitates the activation of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase , resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) .
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular targets and mechanism of action of VU0155041.
In Vitro Potency and Efficacy Assays
This assay is used to determine the potency of VU0155041 as a PAM of mGluR4. Since mGluR4 is a Gi/o-coupled receptor, it does not naturally signal through calcium mobilization. Therefore, the assay utilizes Chinese Hamster Ovary (CHO) cells co-expressing mGluR4 and a chimeric G protein, Gqi5. Gqi5 redirects the Gi/o signal to the Gq pathway, which results in the activation of phospholipase C and a subsequent increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.
-
Cell Line: CHO cells stably expressing human or rat mGluR4 and the chimeric G protein Gqi5.
-
Plating: Cells are plated in 384-well black-walled, clear-bottomed plates and grown overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.
-
Assay Procedure:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
A solution containing a fixed, sub-maximal (EC20) concentration of glutamate and varying concentrations of VU0155041 is added to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
-
Data Analysis: The fluorescence data is normalized to the maximal response, and the EC50 value for VU0155041's potentiation of the glutamate response is calculated using a sigmoidal dose-response curve.
This assay directly measures the functional consequence of Gi/o activation by assessing the inhibition of adenylyl cyclase activity.
-
Cell Line: CHO cells stably expressing mGluR4.
-
Assay Principle:
-
Cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Cells are co-incubated with varying concentrations of VU0155041.
-
The ability of VU0155041 to inhibit forskolin-stimulated cAMP production is measured.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The reduction in cAMP levels is plotted against the concentration of VU0155041 to determine its IC50 (half-maximal inhibitory concentration).
Electrophysiology
Whole-cell patch-clamp electrophysiology is used to assess the effect of VU0155041 on neuronal activity and to rule out off-target effects on other ion channels.
-
Preparation: Acute brain slices containing the region of interest (e.g., striatum) are prepared from rodents.
-
Recording:
-
Individual neurons (e.g., medium spiny neurons) are visualized under a microscope.
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing for the measurement and control of the cell's membrane potential and currents.
-
-
Drug Application: VU0155041 is applied to the slice via the perfusion bath.
-
Data Acquisition: Changes in membrane potential, firing frequency, and specific synaptic currents (e.g., NMDA receptor-mediated currents) are recorded before and after the application of VU0155041.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing insights into the functional consequences of VU0155041 activity at the circuit level.
-
Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.
-
Microdialysis:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.
-
Neurotransmitters and other molecules in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
-
Drug Administration: VU0155041 can be administered systemically or locally through the microdialysis probe.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry or electrochemical detection to quantify the concentration of glutamate and other neurotransmitters.
-
Experimental Design: In studies investigating the effect of VU0155041 on morphine-induced reinstatement of conditioned place preference, the drug is microinjected into the nucleus accumbens, and subsequent changes in behavior and neurotransmitter levels are monitored.[2]
Functional Consequences in the CNS
The modulation of mGluR4 by VU0155041 has several important functional consequences in the CNS.
-
Modulation of Glutamate Release: mGluR4 is often located on presynaptic terminals, where it acts as an autoreceptor to inhibit glutamate release. By potentiating the effect of glutamate at these autoreceptors, VU0155041 can reduce excessive glutamate release. However, in some contexts, activation of mGluR4 has been suggested to increase extracellular glutamate levels, potentially through actions on other cell types or through complex circuit effects.[2]
-
Antiparkinsonian Effects: In rodent models of Parkinson's disease, intracerebroventricular administration of VU0155041 has been shown to dose-dependently decrease haloperidol-induced catalepsy and reserpine-induced akinesia.[1][3][4]
-
Role in Addiction and Reward: In the nucleus accumbens, a key region in the brain's reward circuitry, VU0155041 has been shown to facilitate the extinction of morphine-induced conditioned place preference and inhibit its reinstatement.[2]
Conclusion
VU0155041 is a selective and potent positive allosteric modulator and partial agonist of the metabotropic glutamate receptor 4. Its primary mechanism of action in the central nervous system is the potentiation of Gi/o-mediated signaling, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This modulation of mGluR4 activity has significant functional consequences, including the regulation of glutamate release and behavioral effects in animal models of Parkinson's disease and addiction. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of VU0155041 and other mGluR4 modulators, facilitating further research into their therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
VU0155041 Sodium: A Technical Guide to its Application as a Chemical Probe for mGluR4 Function
Introduction
VU0155041 sodium is a potent and selective chemical probe widely utilized in neuroscience research to investigate the function of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a positive allosteric modulator (PAM) and partial agonist, VU0155041 enhances the receptor's sensitivity to its endogenous ligand, glutamate, providing a powerful tool to explore the therapeutic potential of mGluR4 activation.[1][2][3][4] The receptor is a key target for various central nervous system (CNS) disorders, most notably Parkinson's disease (PD), due to its role in modulating neurotransmission in the basal ganglia.[3][4][5][6] This guide provides an in-depth overview of VU0155041's chemical properties, mechanism of action, quantitative data, experimental protocols, and its utility as a research tool.
Chemical Properties and Structure
VU0155041, chemically known as (±)-cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, is the active cis regioisomer identified from a high-throughput screening campaign.[3][4] Its sodium salt form enhances aqueous solubility, a significant improvement over earlier mGluR4 PAMs like PHCCC.[3][7]
| Property | Value |
| IUPAC Name | cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt |
| CAS Number | 1093757-42-6 (for VU0155041)[1]; 1259372-69-4 (for sodium salt)[8] |
| Molecular Formula | C₁₄H₁₄Cl₂NNaO₃ |
| Molecular Weight | 338.16 g/mol |
| Solubility | Soluble in aqueous vehicles[3][4]; Soluble to 25 mM in water |
Mechanism of Action
VU0155041 functions as a mixed allosteric agonist/PAM of mGluR4.[3][4] It binds to a site on the receptor distinct from the orthosteric site where glutamate binds.[3][4] This allosteric binding has two primary effects:
-
Positive Allosteric Modulation: It potentiates the mGluR4 response to glutamate, increasing the receptor's sensitivity and enhancing the potency of the endogenous agonist by approximately 8-fold.[3][4]
-
Partial Agonism: In the absence of glutamate, VU0155041 can directly activate the mGluR4 receptor, exhibiting partial agonist activity.[3][4]
mGluR4 is a Group III mGluR that couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in neurotransmitter release at presynaptic terminals.[6] VU0155041 facilitates this inhibitory signaling cascade.
Quantitative Data
The following tables summarize the key quantitative parameters defining the activity of VU0155041.
Table 1: In Vitro Potency and Efficacy
| Species/Assay | Parameter | Value | Reference |
| Human mGluR4 | EC₅₀ | 798 nM | [1][8][9][10] |
| Rat mGluR4 | EC₅₀ | 693 nM | [1][8][9][10] |
| Glutamate Potency Shift | Fold-Shift | ~8-fold | [3][4] |
Table 2: Receptor Selectivity Profile
| Receptor Subtype | Activity | Finding | Reference |
| Other mGluR Subtypes | Potentiator/Antagonist Activity | No significant activity observed. | [3][4] |
| NMDA Receptors | Current Modulation | No effect on NMDA receptor currents in striatal neurons (at 10 µM). | [1][9] |
Table 3: In Vivo Efficacy in Rodent Models
| Model | Species | Administration | Dose Range | Effect | Reference |
| Haloperidol-Induced Catalepsy | Rat | i.c.v. | 31 - 316 nmol | Dose-dependently reversed catalepsy. | [1][3][4][9] |
| Reserpine-Induced Akinesia | Rat | i.c.v. | 93 - 316 nmol | Dose-dependently reversed akinesia. | [1][3][4][9] |
| Morphine-Induced CPP | Rat | Intra-NAc | 10 - 50 µ g/0.5 µL | Facilitated extinction and inhibited reinstatement. | [2] |
| Chronic Morphine Abstinence | Mouse | i.p. | 2.5 - 5 mg/kg | Rescued social behavior and normalized stereotypies/anxiety. | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research. Below are protocols for key experiments used to characterize VU0155041.
In Vitro Assay: mGluR4 Potentiation via Calcium Mobilization
This assay measures the ability of VU0155041 to potentiate glutamate-induced activation of mGluR4.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 (hmGluR4) and a chimeric G-protein (Gqi5).[12][13] The Gqi5 protein allows the Gαi/o-coupled mGluR4 to signal through the Gαq pathway, resulting in a measurable release of intracellular calcium.
-
Methodology:
-
Cell Plating: Cells are plated into 96- or 384-well plates and cultured.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at room temperature.[14]
-
Compound Addition: VU0155041 is added at various concentrations to the cell plates.
-
Glutamate Challenge: After a short incubation (e.g., 2.5 minutes), a fixed, sub-maximal concentration of glutamate (typically an EC₂₀, the concentration that gives 20% of the maximal response) is added.[14]
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The potentiation by VU0155041 is quantified by determining its EC₅₀ from the concentration-response curve.
-
In Vivo Assay: Haloperidol-Induced Catalepsy in Rats
This model assesses the anti-Parkinsonian potential of compounds by measuring their ability to reverse motor rigidity induced by a dopamine (B1211576) D2 receptor antagonist.[1][3]
-
Animal Model: Male Sprague-Dawley or similar rat strains.
-
Methodology:
-
Catalepsy Induction: Rats are administered haloperidol (B65202) (e.g., 1.5 mg/kg, i.p.) to induce a cataleptic state.[1][9]
-
Compound Administration: VU0155041 is administered via intracerebroventricular (i.c.v.) injection at varying doses (e.g., 31-316 nmol) after haloperidol administration.[3][4]
-
Catalepsy Assessment (Bar Test): At set time points post-injection, catalepsy is measured. The rat's forepaws are gently placed on a horizontal bar raised several centimeters (e.g., 6 cm) from the surface.[3]
-
Data Collection: The latency (in seconds) for the rat to remove both paws from the bar is recorded. A reversal of catalepsy is indicated by a significant decrease in this latency compared to vehicle-treated controls.
-
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of VU0155041 is achieved via a straightforward approach starting from commercially available cis-1,2-cyclohexanedicarboxylic anhydride (B1165640).[12] Ring opening of the anhydride with an appropriate amine generates the carboxylic acid amide.[12] A key finding in the structure-activity relationship (SAR) studies was the critical importance of the stereochemistry: the cis isomers were found to be significantly more active as mGluR4 PAMs than their corresponding trans isomers.[3][12] Exploration of the SAR centered around modifications to the dichloroamide, the carboxylic acid, and the cyclohexyl ring.[12]
Pharmacokinetics and Utility as a Probe
VU0155041 represented a significant advancement from earlier mGluR4 PAMs due to its improved potency, selectivity, and aqueous solubility.[3][7] However, its utility for systemic in vivo studies is limited by poor penetration of the blood-brain barrier (BBB). This necessitates direct central administration (i.c.v.) to achieve efficacious concentrations in the brain for behavioral studies.[3] While this property limits its direct therapeutic potential, it makes VU0155041 an excellent in vivo tool for confirming that centrally-mediated mGluR4 activation is responsible for an observed phenotype, without the confounding effects of peripheral activity. The development of subsequent, systemically active mGluR4 PAMs like ML128 was built upon the foundational validation provided by probes such as VU0155041.[14]
Conclusion
This compound is a cornerstone chemical probe for the study of mGluR4. Its well-characterized potency, selectivity, and dual-action mechanism as a PAM and partial agonist make it an invaluable tool for in vitro pharmacology. While limited by poor BBB penetration, its efficacy upon direct central administration has been instrumental in validating the role of mGluR4 in rodent models of Parkinson's disease and other CNS disorders. For researchers, VU0155041 remains a benchmark compound for dissecting the physiological and pathological roles of mGluR4, paving the way for the development of next-generation therapeutics targeting this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a mGluR4 Therapeutic for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 6. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Predicted Binding Site of VU0155041 on the mGluR4 Receptor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the predicted binding site and mechanism of action of VU0155041, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the class C G-protein coupled receptors (GPCRs), is a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.[1][2] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to a distinct, less conserved site, offering the potential for greater subtype selectivity.[3] VU0155041 has emerged as a significant tool compound for studying mGluR4 function due to its potency, selectivity, and in vivo activity.[4][5] This document synthesizes current knowledge on the predicted binding pocket of VU0155041, its quantitative pharmacological profile, the experimental approaches used for its characterization, and its impact on mGluR4-mediated signaling pathways.
Predicted Allosteric Binding Site of VU0155041
Computational docking and mutagenesis studies have provided insights into the putative binding site of VU0155041 within the seven-transmembrane (7TM) domain of the mGluR4 receptor. The allosteric binding pocket for many mGluR modulators is located within this 7TM region.[6] For group I mGluRs, this pocket is formed by residues from transmembrane domains 2, 3, 5, 6, and 7.[7]
Modeling studies have docked VU0155041 into a binding pocket on mGluR4.[7] Research suggests the existence of two overlapping binding pockets within the mGluR4 7TM domain: an "upper" pocket and a "lower" pocket.[8] VU0155041 is predicted to bind to the upper allosteric pocket.[8]
Specific amino acid residues are believed to be critical for the interaction. Docking studies of several mGluR4 PAMs, including VU0155041, indicate that these molecules are located in close proximity to serine residues Ser7605.47 and Ser8257.35, where they may form hydrogen bonds.[9]
Quantitative Data Presentation
VU0155041 is characterized as a potent mGluR4 positive allosteric modulator and a partial agonist.[2][10] Its pharmacological activity has been quantified across various in vitro assays, with key data summarized below.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 798 nM | Functional Assay | [4] |
| EC50 | Rat | 693 nM | Functional Assay | [4] |
| EC50 (cis-isomer) | N/A | 2.35 µM | Partial Agonist Activity | [11] |
| Agonist Activity | N/A | ~45% of max glutamate response | Thallium Flux Assay | [11] |
| Selectivity | N/A | Selective for mGluR4 vs. 67 other targets | Various | [11] |
Experimental Protocols
Characterization of VU0155041 and its binding to mGluR4 involves a suite of in vitro and in vivo functional assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, this section outlines the principles of the key methodologies employed.
High-Throughput Screening (HTS) and Functional Assays
Initial discovery of novel mGluR4 PAMs like VU0155041 often originates from high-throughput screening campaigns.[2][3] These are typically followed by more detailed functional characterization.
-
Thallium Flux Assays: This is a common fluorescence-based assay used for measuring the activity of monovalent cation channels, which can be coupled to GPCR activation.[12] For Gi/o-coupled receptors like mGluR4, cell lines are engineered to co-express the receptor and a G-protein-gated inwardly rectifying potassium (GIRK) channel. Activation of mGluR4 leads to the opening of the GIRK channel, allowing an influx of thallium (a surrogate for potassium) into the cell.[13] This influx is detected by a thallium-sensitive fluorescent dye, providing a measure of receptor activation.[12][14]
-
Calcium Mobilization Assays: Since mGluR4 naturally couples to Gi/o, which inhibits adenylyl cyclase, it does not directly lead to calcium mobilization. To utilize a calcium-based readout, cell lines are often engineered to express a chimeric G-protein, such as Gqi5.[15] This chimeric protein redirects the Gi/o signal to the Gq pathway, which activates phospholipase C and results in an increase in intracellular calcium, measurable with calcium-sensitive fluorescent dyes.[15]
-
GTPγS Binding Assays: This functional assay directly measures the activation of G-proteins upon receptor stimulation.[2][4] In membrane preparations from cells expressing mGluR4, the binding of an agonist or ago-PAM like VU0155041 promotes the exchange of GDP for a non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.[2][16] The amount of incorporated radioactivity is proportional to the level of G-protein activation.[2]
-
cAMP Functional Assays: This assay measures the downstream consequence of mGluR4 activation. As a Gi/o-coupled receptor, mGluR4 activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] These changes in cAMP can be quantified using various methods, including competitive binding assays or luminescence-based reporter systems.[17][18]
References
- 1. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 15. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. promega.com [promega.com]
VU0155041 Sodium: A Technical Guide to its Partial Agonist Activity at mGluR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU0155041 sodium, a potent and selective positive allosteric modulator (PAM) with partial agonist activity at the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document details its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used to characterize its activity, serving as a comprehensive resource for researchers in neuroscience and drug development.
Introduction to this compound
VU0155041 is a novel, water-soluble compound that acts as a positive allosteric modulator and partial agonist at the mGluR4 receptor. Its discovery has provided a valuable tool for studying the therapeutic potential of mGluR4 activation, particularly in the context of Parkinson's disease and other neurological disorders.
Mechanism of Action
VU0155041 binds to an allosteric site on the mGluR4 receptor, distinct from the orthosteric binding site for the endogenous ligand, glutamate. This binding has two key effects:
-
Positive Allosteric Modulation: It potentiates the response of mGluR4 to glutamate, increasing the receptor's sensitivity and efficacy.
-
Partial Agonism: VU0155041 can directly activate the mGluR4 receptor in the absence of glutamate, albeit to a lesser extent than the full agonist.
This dual mechanism of action allows for a nuanced modulation of mGluR4 activity, potentially offering a safer therapeutic window compared to orthosteric agonists.
Pharmacological Profile
VU0155041 exhibits high potency and selectivity for mGluR4. It has been shown to be significantly more potent than previously described mGluR4 PAMs, such as PHCCC. Furthermore, it displays an excellent selectivity profile, with no significant activity at other mGlu receptor subtypes or a wide range of other CNS targets.
Quantitative Data
The following table summarizes the key quantitative data for VU0155041's activity at mGluR4.
| Parameter | Species | Value (nM) | Assay Type | Reference |
| EC50 | Human | 798 | Thallium Flux Assay | [1] |
| EC50 | Rat | 693 | Thallium Flux Assay | [1] |
Signaling Pathways
Activation of mGluR4 by VU0155041 initiates a downstream signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
mGluR4 Signaling Cascade
The mGluR4 receptor is coupled to the inhibitory G-protein, Gαi/o. Upon activation by VU0155041 (either through direct agonism or potentiation of glutamate binding), the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of various downstream effectors, including protein kinase A (PKA), leading to a reduction in neurotransmitter release from presynaptic terminals.
Experimental Workflow for In Vitro Characterization
The characterization of VU0155041's activity at mGluR4 typically involves a series of in vitro assays to determine its potency, efficacy, and mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of VU0155041 are provided below.
Thallium Flux Assay for mGluR4 Potentiation
This assay measures the potentiation of glutamate-induced mGluR4 activation by VU0155041 in a high-throughput format. The assay relies on a chimeric G-protein (Gqi5) that couples the Gαi/o-linked mGluR4 to the Gαq signaling pathway, resulting in an increase in intracellular calcium upon receptor activation. This calcium increase opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an influx of thallium, which is detected by a fluorescent dye.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and Gqi5.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FluoZin-2 AM dye (or equivalent thallium-sensitive dye).
-
Pluronic F-127.
-
Glutamate.
-
This compound.
-
Thallium-containing stimulus buffer.
-
384-well black-walled, clear-bottom microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
Procedure:
-
Cell Plating: Plate CHO-hmGluR4-Gqi5 cells in 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Aspirate the culture medium and add the dye loading solution containing FluoZin-2 AM and Pluronic F-127 in Assay Buffer. Incubate for 1 hour at room temperature in the dark.
-
Compound Addition: Wash the cells with Assay Buffer. Add varying concentrations of VU0155041 to the wells, followed by a sub-maximal concentration of glutamate (e.g., EC20).
-
Thallium Flux Measurement: Place the plate in the FLIPR instrument. Add the thallium-containing stimulus buffer and measure the fluorescence intensity over time.
-
Data Analysis: The rate of thallium influx is proportional to the fluorescence increase. Plot the rate of fluorescence change against the concentration of VU0155041 to determine the EC50 value.
[35S]GTPγS Binding Assay for G-protein Coupling
This functional assay directly measures the activation of G-proteins coupled to mGluR4 following agonist or PAM stimulation. It utilizes the non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation.
Materials:
-
Membranes prepared from cells expressing mGluR4.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.
-
Guanosine diphosphate (B83284) (GDP).
-
[35S]GTPγS.
-
Glutamate.
-
This compound.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplates and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of VU0155041 with or without a fixed concentration of glutamate in the Assay Buffer.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction. Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Detection: Terminate the reaction by adding ice-cold buffer. Add SPA beads and incubate to allow the beads to capture the membranes.
-
Measurement: Centrifuge the plates and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Subtract non-specific binding from all measurements. Plot the specific binding against the concentration of VU0155041 to determine its effect on G-protein activation.
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to assess the anti-parkinsonian potential of compounds. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces catalepsy, a state of motor immobility, in rodents, which is considered a model for the akinesia and bradykinesia observed in Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats.
-
Haloperidol.
-
This compound.
-
Vehicle (e.g., saline).
-
Catalepsy bar (a horizontal bar raised above a flat surface).
-
Intracerebroventricular (i.c.v.) injection apparatus.
Procedure:
-
Animal Preparation: Acclimate the rats to the testing environment.
-
Drug Administration: Administer haloperidol (e.g., 1.5 mg/kg, i.p.) to induce catalepsy.
-
Test Compound Administration: At a specified time after haloperidol administration, administer VU0155041 (e.g., 31, 93 nmol, i.c.v.) or vehicle.[1]
-
Catalepsy Assessment: At various time points after VU0155041 administration, place the rat's forepaws on the catalepsy bar. Measure the latency for the rat to remove both forepaws from the bar. A longer latency indicates a greater degree of catalepsy.
-
Data Analysis: Compare the catalepsy scores (latency to move) between the VU0155041-treated groups and the vehicle-treated group to determine the anti-cataleptic effect of the compound.
Reserpine-Induced Akinesia in Rats
This is another preclinical model for Parkinson's disease. Reserpine (B192253) depletes monoamines, including dopamine, leading to profound akinesia (lack of voluntary movement).
Materials:
-
Male Sprague-Dawley rats.
-
Reserpine.
-
This compound.
-
Vehicle (e.g., saline).
-
Open-field activity chambers.
-
Intracerebroventricular (i.c.v.) injection apparatus.
Procedure:
-
Induction of Akinesia: Administer reserpine to the rats and allow sufficient time for the akinetic state to develop.
-
Test Compound Administration: Administer VU0155041 (e.g., 93, 316 nmol, i.c.v.) or vehicle to the reserpine-treated rats.[1]
-
Locomotor Activity Measurement: Place the rats in open-field activity chambers and record their locomotor activity (e.g., distance traveled, number of movements) over a specified period.
-
Data Analysis: Compare the locomotor activity of the VU0155041-treated groups with the vehicle-treated group to assess the reversal of reserpine-induced akinesia.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR4 in the central nervous system. Its potent and selective positive allosteric modulatory and partial agonist activity provides a unique mechanism for modulating mGluR4 function. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this compound and the mGluR4 receptor.
References
Methodological & Application
Application Notes and Protocols for VU0155041 Sodium Salt in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of VU0155041 sodium salt for in vivo research applications. The protocols outlined below are intended to serve as a guide for the effective use of this potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Introduction
VU0155041 is a positive allosteric modulator of the mGluR4, a G-protein coupled receptor primarily expressed in the central nervous system. As a PAM, VU0155041 enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself. This modulatory activity makes it a valuable tool for studying the therapeutic potential of mGluR4 activation in various neurological and psychiatric disorders, including Parkinson's disease.[1][2][3] The sodium salt form of VU0155041 offers improved solubility for in vivo applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 338.16 g/mol | [4] |
| Formula | C₁₄H₁₄Cl₂NNaO₃ | [4] |
| Purity | ≥98% | [4] |
| Storage | Desiccate at room temperature | [4] |
Solubility Data
This compound salt exhibits solubility in aqueous solutions, a key characteristic for its use in in vivo studies. The following table summarizes its solubility in common vehicles.
| Solvent | Solubility | Notes |
| Water | Soluble up to 25 mM | [4] |
| Saline (0.9% NaCl) | Assumed to be similar to water | A common vehicle for in vivo administration. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.4 mM) | A complex vehicle for achieving higher concentrations if needed.[5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.4 mM) | An alternative complex vehicle using a cyclodextrin (B1172386) to enhance solubility.[5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.4 mM) | Suitable for subcutaneous or intramuscular injections.[5] |
Signaling Pathway of mGluR4 Modulation by VU0155041
VU0155041 acts as a positive allosteric modulator at the mGluR4 receptor, which is a Gi/o-coupled receptor. The binding of VU0155041 to its allosteric site induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This potentiation of glutamate signaling through mGluR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Presynaptically located mGluR4s play a crucial role in regulating neurotransmitter release.
Figure 1. Simplified signaling pathway of mGluR4 modulation by VU0155041.
Experimental Protocols
Preparation of this compound Salt for Intracerebroventricular (i.c.v.) Injection
This protocol is suitable for direct administration into the cerebral ventricles of rodents.
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound salt needed. For example, to prepare a 1 mM solution, weigh out 0.338 mg of this compound salt for every 1 mL of saline. In published studies, doses for i.c.v. administration in rats have ranged from 31 to 316 nmol.[6][7]
-
Dissolution: Add the calculated amount of this compound salt to a sterile microcentrifuge tube. Add the appropriate volume of sterile saline.
-
Mixing: Vortex the solution until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Use the freshly prepared solution on the same day. For short-term storage, keep the solution at 2-8°C.
Preparation of VU0155041 for Intra-Accumbal Microinjection
This protocol describes the preparation for direct injection into the nucleus accumbens.
Materials:
-
VU0155041
-
Vehicle solution (e.g., sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Microsyringes
Procedure:
-
Dosage Calculation: In a study on male rats, VU0155041 was administered at doses of 10, 30, and 50 µg in a volume of 0.5 µL.[8] Calculate the required concentration based on the desired dose and injection volume.
-
Dissolution: Prepare the solution by dissolving the calculated amount of VU0155041 in the chosen vehicle (e.g., sterile saline).
-
Mixing and Sterilization: Follow steps 3 and 4 from the i.c.v. injection protocol.
-
Administration: Administer the solution bilaterally into the nucleus accumbens using appropriate stereotaxic techniques.
General Protocol for Systemic Administration (e.g., Intraperitoneal)
For systemic administration, a vehicle that ensures solubility and bioavailability is crucial. The following is a general guideline using a common complex vehicle.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Dissolution: First, dissolve the this compound salt in DMSO.
-
Stepwise Addition: Sequentially add PEG300, Tween-80, and finally saline to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
Final Concentration: Adjust the initial amount of VU0155041 to achieve the desired final concentration in the complete vehicle. A solubility of at least 2.5 mg/mL has been reported for this vehicle.[5]
-
Administration: Administer the freshly prepared solution to the experimental animal via the desired systemic route (e.g., intraperitoneal injection).
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study using VU0155041.
Figure 2. General experimental workflow for in vivo studies with VU0155041.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound salt. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer: These protocols are intended for guidance and research purposes only. Researchers should optimize protocols based on their specific experimental needs and animal models. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155041 Sodium in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The sodium salt of VU0155041 offers the significant advantage of being water-soluble, making it well-suited for use in aqueous environments such as cell culture media. This compound is a valuable tool for investigating the role of mGluR4 in various physiological and pathological processes, including its potential as a therapeutic target for Parkinson's disease.[1][2][3]
These application notes provide detailed protocols for the preparation and use of VU0155041 sodium salt in cell culture experiments, along with a summary of its key characteristics and signaling pathways.
Compound Information and Properties
| Property | Value | Source |
| Compound Name | This compound Salt | [4] |
| Chemical Name | cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt | [4] |
| CAS Number | 1259372-69-4 | [4][5] |
| Molecular Formula | C₁₄H₁₄Cl₂NNaO₃ | [4] |
| Molecular Weight | 338.16 Da | [4] |
| Purity | >98% | [4] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR4 | [1][6] |
Solubility and Stock Solution Preparation
This compound salt's primary advantage is its solubility in aqueous solutions. For other applications, the non-salt form can be dissolved in organic solvents.
Table 1: Solubility Data
| Compound Form | Solvent | Solubility | Source |
| This compound Salt | Water | ≥ 25 mM | [4] |
| VU0155041 (non-salt) | DMSO / PEG300 / Tween-80 / Saline (10:40:5:45) | ≥ 2.5 mg/mL (7.91 mM) | [1] |
| VU0155041 (non-salt) | DMSO / SBE-β-CD in Saline (10:90) | ≥ 2.5 mg/mL (7.91 mM) | [1] |
| VU0155041 (non-salt) | DMSO | Not specified, but used for stock | [1][7] |
Protocol 1: Preparation of Aqueous Stock Solution (Recommended for Cell Culture)
This protocol is recommended for preparing a high-concentration, sterile stock solution of this compound salt for direct use in cell culture experiments.
Materials:
-
This compound salt powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound salt powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 25 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
Biological Activity
VU0155041 is a potent PAM at both human and rat mGluR4 receptors. It potentiates the effect of glutamate, causing a leftward shift in the glutamate concentration-response curve.[8]
Table 2: In Vitro Efficacy
| Parameter | Species | Value | Source |
| EC₅₀ | Human mGluR4 | 798 nM | [1][2] |
| EC₅₀ | Rat mGluR4 | 693 nM | [1][2] |
Experimental Protocols
Protocol 2: General Application in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound salt.
Materials:
-
Cultured cells expressing mGluR4 (e.g., SKNSH cells, primary neurons, or a transfected cell line)
-
Complete cell culture medium
-
Sterile stock solution of this compound salt (from Protocol 1)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell type and duration of the experiment. Allow cells to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound salt stock solution.
-
On the day of the experiment, prepare the final working concentrations by performing a serial dilution of the stock solution directly into pre-warmed complete cell culture medium.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, dilute the stock 1:1000 in culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture wells.
-
Add the medium containing the desired final concentration of VU0155041 to the cells. Include a vehicle control (medium with the same dilution of the solvent used for the stock, e.g., water or PBS).
-
A typical concentration range to start with could be from 100 nM to 30 µM.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 48 hours), depending on the specific assay and biological question. A 30-minute incubation has been used in functional studies.
-
Downstream Analysis: Following incubation, proceed with the relevant downstream assay to measure the effects of VU0155041 (e.g., cAMP assay, Western blot, immunocytochemistry, or electrophysiology).
Signaling Pathway and Mechanism of Action
VU0155041 acts as a positive allosteric modulator at the mGluR4 receptor, which is a Group III metabotropic glutamate receptor. These receptors are G-protein coupled receptors (GPCRs) that typically couple to Gαi/o proteins. Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade can modulate various cellular functions, including the presynaptic inhibition of neurotransmitter release, such as glutamate and GABA.[9][10]
Caption: Signaling pathway of VU0155041 at the mGluR4 receptor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment using VU0155041.
Caption: General experimental workflow for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155041 Sodium in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of VU0155041, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in rodent models. VU0155041 and its sodium salt are valuable research tools for investigating the therapeutic potential of mGluR4 activation in various central nervous system disorders, particularly Parkinson's disease and addiction. This document outlines the mechanism of action, solubility, dosage, and administration of VU0155041, along with step-by-step protocols for key behavioral assays in rats and mice.
Introduction to VU0155041
VU0155041 is a positive allosteric modulator of the mGluR4, meaning it does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. It exhibits high selectivity for mGluR4, making it a precise tool for studying the receptor's function. The sodium salt of VU0155041 offers the advantage of being water-soluble.
Mechanism of Action: VU0155041 binds to an allosteric site on the mGluR4, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. mGluR4 is a G-protein coupled receptor (GPCR) linked to the Gi/o signaling pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the glutamatergic system has shown promise in preclinical models of neurological and psychiatric disorders.
mGluR4 Signaling Pathway
The activation of mGluR4 by glutamate, potentiated by VU0155041, initiates a signaling cascade that modulates neuronal excitability and synaptic transmission.
Caption: Canonical and alternative signaling pathways of mGluR4.
Dosage and Administration
Solubility and Vehicle Preparation
The choice of vehicle is critical for ensuring the accurate delivery of VU0155041.
| Compound Form | Solvent | Concentration | Notes |
| VU0155041 Sodium Salt | Water | Up to 25 mM | Preferred for aqueous preparations. |
| VU0155041 (Freebase) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for systemic administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Alternative for systemic administration. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | For oil-based formulations. |
Recommended Dosages for Rodent Models
The optimal dose of VU0155041 will vary depending on the animal model, administration route, and experimental paradigm. The following tables summarize dosages reported in the literature.
Table 1: VU0155041 Dosages in Rat Models
| Model | Administration Route | Dosage Range | Reference |
| Haloperidol-Induced Catalepsy | Intracerebroventricular (i.c.v.) | 31 - 93 nmol | [1] |
| Reserpine-Induced Akinesia | Intracerebroventricular (i.c.v.) | 93 - 316 nmol | [1] |
| Morphine Conditioned Place Preference | Intra-Nucleus Accumbens (intra-NAc) | 10 - 50 µ g/0.5 µL | [2] |
| Valproic Acid-Induced Autism Model | Intra-Dentate Gyrus (intra-DG) | 50 µ g/0.5 µL | [3] |
Table 2: VU0155041 Dosages in Mouse Models
| Model | Administration Route | Dosage Range | Reference |
| Morphine and Cocaine Abstinence | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | [4] |
Pharmacokinetics
Detailed pharmacokinetic data for VU0155041 in rodents, such as Cmax, Tmax, half-life, and bioavailability, are not extensively available in the public domain. Researchers should consider conducting pilot pharmacokinetic studies for their specific experimental conditions and administration routes to optimize dosing regimens. Intracerebroventricular administration bypasses the blood-brain barrier, leading to high central nervous system concentrations.[5][6] Systemic administration (e.g., i.p.) will be subject to absorption, distribution, metabolism, and excretion (ADME) processes that will influence brain exposure.[7]
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the anti-Parkinsonian-like effects of compounds.
Caption: Workflow for the haloperidol-induced catalepsy model.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (200-300 g).
-
Surgery (for i.c.v. administration): Anesthetize rats and stereotaxically implant a guide cannula into the lateral ventricle. Allow at least one week for recovery.
-
Catalepsy Induction: Administer haloperidol (e.g., 1.5 mg/kg, i.p.) to induce catalepsy.
-
Drug Administration:
-
Intracerebroventricular (i.c.v.): Approximately 60-90 minutes after haloperidol injection, administer VU0155041 (31-93 nmol) or vehicle through the implanted cannula.[1]
-
Intraperitoneal (i.p.): Administer VU0155041 or vehicle at the desired dose. The timing relative to haloperidol administration should be optimized based on pilot studies.
-
-
Catalepsy Assessment (Bar Test):
-
At a set time point after VU0155041 administration (e.g., 15-30 minutes), gently place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the catalepsy scores between the VU0155041-treated and vehicle-treated groups using appropriate statistical tests.
Reserpine-Induced Akinesia in Rats
This model also assesses potential anti-Parkinsonian effects by measuring the reversal of reserpine-induced motor deficits.
Caption: Workflow for the reserpine-induced akinesia model.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (200-300 g).
-
Surgery (for i.c.v. administration): As described in the haloperidol-induced catalepsy protocol.
-
Akinesia Induction: Administer reserpine (e.g., 5 mg/kg, s.c.) to deplete monoamines and induce akinesia.
-
Baseline Measurement: Approximately 18 hours after reserpine administration, place the rats in an open-field arena and record baseline locomotor activity for a set period (e.g., 30 minutes).
-
Drug Administration:
-
Intracerebroventricular (i.c.v.): Administer VU0155041 (93-316 nmol) or vehicle.[1]
-
Intraperitoneal (i.p.): Administer VU0155041 or vehicle.
-
-
Post-Treatment Assessment: Immediately after drug administration, return the rats to the open-field arena and record locomotor activity for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the change in locomotor activity from baseline between the VU0155041-treated and vehicle-treated groups.
Morphine-Induced Conditioned Place Preference (CPP) in Rats
This paradigm is used to study the rewarding effects of drugs and how they can be modulated.
Protocol:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Baseline Preference): On day 1, allow rats to freely explore all three chambers for a set time (e.g., 15 minutes) and record the time spent in each chamber to determine any initial preference.
-
Conditioning (4-8 days):
-
Drug Pairing: On alternating days, administer morphine (e.g., 5 mg/kg, s.c.) and confine the rat to one of the outer chambers for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On the other days, administer saline and confine the rat to the opposite outer chamber for the same duration.
-
The drug-paired chamber should be counterbalanced across animals.
-
-
Test Day:
-
Extinction/Reinstatement Studies with VU0155041:
-
Extinction: After conditioning, administer VU0155041 (10-50 µ g/0.5 µL, intra-NAc) or vehicle before each extinction session (where the rat explores the apparatus with no drug).[2]
-
Reinstatement: After extinction of the preference, administer VU0155041 (10-50 µ g/0.5 µL, intra-NAc) or vehicle prior to a priming dose of morphine (e.g., 1 mg/kg, s.c.) and then allow the rat to explore the apparatus.[2]
-
-
-
Data Analysis: The primary measure is the time spent in the drug-paired chamber versus the vehicle-paired chamber during the test session.
Concluding Remarks
VU0155041 is a powerful tool for elucidating the role of mGluR4 in the central nervous system and for exploring its therapeutic potential. The protocols provided herein serve as a guide for researchers. It is essential to optimize these protocols for specific experimental questions and to adhere to all institutional and national guidelines for animal welfare. The lack of extensive public pharmacokinetic data for VU0155041 underscores the importance of conducting preliminary studies to determine the optimal dosing and timing for novel experimental paradigms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADME characterization in rats revealed immediate secretion of AZD7903 into the stomach after IV dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of VU0155041 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 sodium is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission. These receptors are typically located on presynaptic terminals and their activation by glutamate leads to an inhibition of neurotransmitter release. The allosteric modulation of mGluR4 by VU0155041 enhances the receptor's response to endogenous glutamate, making it a valuable tool for studying the physiological and pathological roles of this receptor.
These application notes provide a comprehensive overview of the intracerebroventricular (ICV) injection protocol for this compound in rodent models, a key technique for investigating its central effects. The document includes detailed methodologies, quantitative data from relevant studies, and visual diagrams of the experimental workflow and the associated signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies utilizing intracerebral administration of VU0155041 in rodents.
Table 1: In Vivo Administration of VU0155041 in Rodent Models
| Species | Brain Region | Dose (µg) | Volume (µL) | Vehicle | Observed Effect |
| Rat | Intra-hippocampal (Dentate Gyrus) | 50 | 0.5 | 0.9% Saline | Modulation of Long-Term Potentiation (LTP)[1] |
| Rat | Intra-accumbal | 10, 30, 50 | 0.5 | Not specified | Facilitated extinction and inhibited reinstatement of morphine-induced conditioned place preference |
| Rat | Intracerebroventricular | 31, 93 nmol | Not specified | Not specified | Reversed catalepsy induced by haloperidol |
| Rat | Intracerebroventricular | 93, 316 nmol | Not specified | Not specified | Reversed reserpine-induced akinesia |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 338.16 g/mol | |
| Formula | C₁₄H₁₄Cl₂NNaO₃ | |
| Solubility | Soluble to 25 mM in water | |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature |
Experimental Protocols
Protocol 1: Preparation of this compound for ICV Injection
Materials:
-
This compound salt
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Calculate the required amount: Based on the desired final concentration and volume, calculate the mass of this compound required.
-
Dissolution: Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of sterile 0.9% saline. Vortex briefly to ensure complete dissolution. For example, to prepare a 10 µg/µL solution, dissolve 1 mg of this compound in 100 µL of sterile 0.9% saline.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile microcentrifuge tube.
-
Storage: It is recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquots can be stored at -20°C, but freeze-thaw cycles should be avoided.
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation in Rats
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Anchor screws
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and sterile swabs
-
Analgesics and postoperative care supplies
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in the stereotaxic apparatus.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify and level the bregma and lambda landmarks.
-
Using a surgical drill, create a small burr hole over the target lateral ventricle. Typical stereotaxic coordinates for the lateral ventricle in adult rats are: Anteroposterior (AP): -0.8 to -1.0 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline.
-
Insert one or more anchor screws into the skull to secure the dental cement.
-
Slowly lower the guide cannula to the desired dorsoventral (DV) coordinate (typically -3.5 to -4.0 mm from the skull surface).
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
-
Postoperative Care:
-
Suture the scalp incision.
-
Administer analgesics as per approved protocol.
-
Allow the animal to recover in a clean, warm cage for at least one week before the ICV injection.
-
Protocol 3: Intracerebroventricular (ICV) Injection of this compound
Materials:
-
Prepared this compound solution
-
Internal injector cannula
-
Micro-syringe (e.g., Hamilton syringe)
-
Infusion pump
-
PE50 tubing
Procedure:
-
Animal Handling: Gently handle and habituate the animal to the experimental setup to minimize stress.
-
Injection Preparation:
-
Connect the internal injector cannula to the micro-syringe via PE50 tubing.
-
Fill the syringe and tubing with the this compound solution, ensuring there are no air bubbles.
-
Set the infusion pump to the desired infusion rate. A slow infusion rate of 0.5-1.0 µL/min is recommended for rats to prevent increases in intracranial pressure.[1]
-
-
Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the implanted guide cannula.
-
Insert the internal injector cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide.
-
Infuse the desired volume of this compound solution (typically 1-5 µL for rats).
-
After the infusion is complete, leave the injector cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
-
Post-injection:
-
Slowly withdraw the injector cannula.
-
Replace the dummy cannula into the guide cannula.
-
Return the animal to its home cage and monitor for any adverse effects.
-
Mandatory Visualization
Signaling Pathway of VU0155041
Caption: Signaling pathway of VU0155041 via mGluR4 activation.
Experimental Workflow for ICV Injection
Caption: Experimental workflow for ICV injection of VU0155041.
References
Application Notes and Protocols for VU0155041 Sodium in Parkinson's Disease Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 sodium is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It has demonstrated efficacy in preclinical rodent models of Parkinson's disease, suggesting its potential as a therapeutic agent for this neurodegenerative disorder.[1] These application notes provide detailed protocols for utilizing this compound in two key behavioral assays relevant to Parkinson's disease research: haloperidol-induced catalepsy and reserpine-induced akinesia in rats.
Mechanism of Action
In the basal ganglia circuitry implicated in Parkinson's disease, the death of dopaminergic neurons leads to an overactivity of the indirect pathway. VU0155041, as an mGluR4 PAM, enhances the receptor's response to its endogenous ligand, glutamate. Presynaptic mGluR4 activation on striatopallidal terminals inhibits the release of GABA, thereby reducing the excessive inhibitory output of the indirect pathway. This modulation helps to rebalance (B12800153) basal ganglia circuitry and alleviate motor deficits.
Signaling Pathway of mGluR4 in the Basal Ganglia
References
Application of VU0155041 Sodium in Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 sodium is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Emerging preclinical evidence highlights its potential as a therapeutic agent for neuropathic pain. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in rodent models of neuropathic pain. The protocols are based on established methodologies and findings from key scientific literature.
Mechanism of Action
VU0155041 acts as a PAM at mGluR4, which are G-protein coupled receptors. Specifically, mGluR4 is coupled to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the context of neuropathic pain, potentiation of mGluR4 activity in the spinal cord is thought to reduce the hyperexcitability of neurons involved in pain transmission, thereby producing an analgesic effect. Studies have shown that the expression of mGluR4 is downregulated in the spinal dorsal horn following nerve injury, suggesting that enhancing the function of the remaining receptors with a PAM like VU0155041 could be a viable therapeutic strategy.[1]
Data Presentation
The following tables summarize the available quantitative data regarding the activity of VU0155041 and its effects in a preclinical model of neuropathic pain.
Table 1: In Vitro Activity of VU0155041
| Parameter | Species | Value |
| EC50 (mGluR4) | Human | 798 nM |
| EC50 (mGluR4) | Rat | 693 nM |
Table 2: In Vivo Efficacy of VU0155041 in a Neuropathic Pain Model
| Animal Model | Administration Route | Dosing | Observed Effect | Reference |
| Spinal Nerve Ligation (Rat) | Spinal | Dose-dependent | Attenuation of hyperalgesia | Wang et al., 2011[1] |
Note: The specific dose-response data from the Wang et al., 2011 study was not publicly available in full text. The study abstract indicates a dose-dependent effect.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This protocol describes the induction of neuropathic pain through the ligation of the L5 and L6 spinal nerves.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane or a combination of ketamine/xylazine)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Surgical microscope or magnifying loupes
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Post-operative analgesic (e.g., buprenorphine)
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave and sterilize the dorsal lumbar region with an antiseptic solution.
-
Place the animal in a prone position on a heating pad to maintain body temperature.
-
Make a midline incision on the back at the level of the L4 to S2 vertebrae.
-
Separate the paraspinal muscles from the spinous processes to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Tightly ligate the L5 and L6 spinal nerves with a 6-0 silk suture.
-
Close the muscle layer with absorbable sutures and the skin with wound clips or non-absorbable sutures.
-
Administer a post-operative analgesic and allow the animal to recover in a warm, clean cage.
-
Monitor the animal's recovery and wound healing. Behavioral testing can typically commence 7-14 days post-surgery.
Assessment of Mechanical Allodynia: Von Frey Test
This protocol details the procedure for measuring the mechanical withdrawal threshold in response to a punctate stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Begin with a von Frey filament of intermediate force (e.g., 2 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a positive response, the next filament with a lower force is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a validated formula.
Assessment of Thermal Hyperalgesia: Hargreaves Test
This protocol outlines the measurement of paw withdrawal latency to a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the glass platform of the Hargreaves apparatus and allow it to acclimate for at least 15-20 minutes.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. The time to withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between measurements.
-
The average of the withdrawal latencies is calculated.
Intrathecal Administration of this compound
This protocol describes the spinal administration of the compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or artificial cerebrospinal fluid)
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (light isoflurane)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. Further dilutions can be made to achieve the desired final concentrations.
-
Lightly anesthetize the rat with isoflurane.
-
Insert the 30-gauge needle between the L5 and L6 vertebrae until a tail flick is observed, indicating entry into the intrathecal space.
-
Inject a small volume (e.g., 10-20 µL) of the VU0155041 solution or vehicle.
-
Remove the needle and allow the animal to recover.
-
Behavioral testing can be performed at various time points post-injection to determine the onset and duration of the analgesic effect.
Visualizations
Caption: Signaling pathway of mGluR4 activation by VU0155041.
Caption: Experimental workflow for evaluating VU0155041 in a neuropathic pain model.
References
Application Notes and Protocols for VU0155041 Sodium in the Study of Synaptic Plasticity in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 sodium is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor primarily coupled to Gαi/o, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. These receptors are typically located presynaptically, where their activation modulates neurotransmitter release. The study of VU0155041 in hippocampal slices provides a valuable tool to investigate the role of mGluR4 in synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide a summary of the known effects of VU0155041 on long-term potentiation (LTP) and detailed protocols for its use in electrophysiological studies in acute hippocampal slices.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of VU0155041 on LTP in the perforant path to dentate gyrus (PP-DG) synapse in hippocampal slices from a rat model of autism induced by valproic acid (VPA) exposure. It is important to note that this data is from a disease model and may not be fully representative of the effects in wild-type animals.
| Experimental Group | Compound and Concentration | Change in fEPSP Slope (% of Baseline after HFS) | Change in Population Spike (PS) Amplitude (% of Baseline after HFS) | Reference |
| Control | Vehicle | Significant potentiation | Significant potentiation | [1] |
| Control + VU0155041 | 50 µ g/0.5 µl (intra-DG) | No significant difference from control | No significant difference from control | [1] |
| VPA-exposed | Vehicle | Reduced potentiation compared to control | Reduced potentiation compared to control | [1] |
| VPA-exposed + VU0155041 | 50 µ g/0.5 µl (intra-DG) | No significant difference from VPA-exposed | Significant decrease compared to VPA-exposed | [1] |
Note: HFS = High-Frequency Stimulation; fEPSP = field Excitatory Postsynaptic Potential; PS = Population Spike; DG = Dentate Gyrus. The study indicates that while VU0155041 did not affect the synaptic component of LTP (fEPSP slope), it reduced the cellular excitability component (PS amplitude) in the disease model.[1] Further research is required to establish a dose-response relationship and to investigate the effects on long-term depression (LTD) in wild-type animals.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Incubation chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
| Cutting Solution (in mM) | aCSF (in mM) |
| 212.7 Sucrose | 124 NaCl |
| 2.5 KCl | 2.5 KCl |
| 1.25 NaH₂PO₄ | 1.25 NaH₂PO₄ |
| 26 NaHCO₃ | 26 NaHCO₃ |
| 10 D-Glucose | 10 D-Glucose |
| 3 MgCl₂ | 1.3 MgCl₂ |
| 1 CaCl₂ | 2.5 CaCl₂ |
Procedure:
-
Anesthetize the animal deeply until it is unresponsive to a paw pinch.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound salt
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.
-
To study the effect of VU0155041, perfuse the slice with aCSF containing the desired concentration of the compound for a pre-incubation period of 20-30 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz.
-
Immediately after HFS, resume recording at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the fEPSP slope.
-
The magnitude of LTP is calculated as the percentage increase in the average fEPSP slope during the last 10 minutes of the recording compared to the baseline.
Visualizations
Signaling Pathway of VU0155041 at a Presynaptic Terminal
Caption: Presynaptic mGluR4 signaling cascade modulated by VU0155041.
Experimental Workflow for Studying VU0155041 on LTP
Caption: Workflow for investigating the effect of VU0155041 on LTP.
Logical Relationship of Synaptic Plasticity Componentsdot
References
Application Notes and Protocols for VU0155041 Sodium in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, VU0155041 enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself. This property makes it a valuable tool for studying the physiological roles of mGluR4 in the central nervous system. The mGluR4 receptor is implicated in a variety of neurological processes, and its modulation is a promising therapeutic strategy for conditions such as Parkinson's disease.[1][2]
This document provides a comprehensive guide to preparing and utilizing VU0155041 sodium salt for patch-clamp electrophysiology experiments, a key technique for investigating the effects of compounds on ion channel function and neuronal excitability.
Quantitative Data Summary
The following table summarizes the key properties of this compound salt.
| Property | Value | Reference |
| Chemical Name | cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt | --INVALID-LINK-- |
| Molecular Weight | 338.16 g/mol | --INVALID-LINK-- |
| CAS Number | 1259372-69-4 | --INVALID-LINK-- |
| EC₅₀ (human mGluR4) | 798 nM | [1] |
| EC₅₀ (rat mGluR4) | 693 nM | [1] |
| Solubility | Soluble to 25 mM in water | R&D Systems |
| Storage (Powder) | Desiccate at room temperature | R&D Systems |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [1] |
Signaling Pathway of mGluR4
Metabotropic glutamate receptor 4 is a member of the Group III mGluRs and is coupled to the Gi/o family of G-proteins.[3][4] Upon binding of glutamate and positive allosteric modulation by VU0155041, the Gi/o protein is activated. The α-subunit of the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), as the conversion of ATP to cAMP is reduced.[3][4][5][6] The βγ-subunits of the G-protein can also go on to modulate the activity of various ion channels.
Experimental Protocols
Materials and Reagents
-
This compound salt
-
High-purity water (e.g., Milli-Q or equivalent)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate external recording solution
-
Standard patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system, etc.)
-
Sterile microcentrifuge tubes
Stock Solution Preparation
Given that this compound salt is soluble in water up to 25 mM, the use of DMSO as a solvent can be avoided, which is advantageous for electrophysiological recordings.
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 338.16 g/mol * 1000 mg/g
-
Weighing: Carefully weigh the calculated amount of this compound salt powder.
-
Dissolution: Dissolve the powder in the desired volume of high-purity water. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Working Solution Preparation for Patch-Clamp
-
Determine the final concentration: Based on the EC₅₀ values (around 700-800 nM), a working concentration range of 1-10 µM is a reasonable starting point for most applications. For example, a study on glioblastoma cells used concentrations ranging from 1 to 50 µM.[5] Another source mentions that 10 µM VU0155041 does not affect NMDA receptor currents.[1][7]
-
Dilution: On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution. Dilute the stock solution into the aCSF to the desired final concentration. For example, to make 10 mL of 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of aCSF.
-
Mixing and Filtering: Gently mix the working solution. It is good practice to filter the final working solution through a 0.2 µm syringe filter before introducing it into the perfusion system to remove any potential precipitates.
Patch-Clamp Electrophysiology Protocol
-
Cell Preparation: Prepare the cells (e.g., cultured neurons or acute brain slices) for patch-clamp recording according to your standard laboratory protocol.
-
Obtain a Stable Recording: Establish a stable whole-cell patch-clamp recording in the voltage-clamp or current-clamp configuration.
-
Baseline Recording: Perfuse the cell with control aCSF and record a stable baseline of electrical activity for a sufficient period (e.g., 5-10 minutes) to ensure the recording is stable.
-
Application of VU0155041: Switch the perfusion system to the aCSF containing the desired concentration of VU0155041.
-
Data Acquisition: Record the changes in membrane current or voltage in response to the application of VU0155041. The duration of application will depend on the specific experimental question.
-
Washout: After recording the effects of the compound, switch the perfusion back to the control aCSF to wash out the compound and observe any reversal of the effects.
Experimental Workflow
The following diagram illustrates the general workflow for a patch-clamp experiment using VU0155041.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU0155041, positive allosteric mGluR4 agonist (CAS 1093757-42-6) | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Microdialysis of VU0155041 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a presynaptic receptor that, when activated, inhibits the release of neurotransmitters. This makes it a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission, such as Parkinson's disease. In vivo microdialysis is a powerful technique to monitor the levels of extracellular neurotransmitters in the brain of freely moving animals, providing crucial insights into the pharmacodynamic effects of novel compounds. One study has suggested that the effects of VU0155041 in the nucleus accumbens may be mediated by an increase in the release of extracellular glutamate[1].
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effect of VU0155041 sodium salt on extracellular glutamate levels in the rat brain. This compound salt is soluble in water up to 25 mM, facilitating its delivery through the microdialysis probe.
Signaling Pathway of mGluR4 Activation
Activation of the presynaptic mGluR4 by an agonist, or its potentiation by a PAM like VU0155041, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of protein kinase A (PKA). This cascade ultimately results in the inhibition of voltage-gated calcium channels, leading to a decrease in the release of neurotransmitters such as glutamate.
Experimental Protocol: In Vivo Microdialysis for Glutamate Measurement
This protocol is designed for adult male Sprague-Dawley rats. All procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials
| Reagent/Equipment | Supplier | Notes |
| This compound salt | Tocris, Cayman Chemical, etc. | Confirm purity (>98%)[2][3]. |
| Artificial Cerebrospinal Fluid (aCSF) | Prepare fresh or from commercial source | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 |
| Urethane (B1682113) | Sigma-Aldrich | Anesthetic for surgery |
| Stereotaxic frame | Stoelting, Kopf Instruments | |
| Microdialysis probes | CMA, Eicom, or custom-made | 2-4 mm membrane length, 20 kDa MWCO |
| Syringe pump | Harvard Apparatus, CMA | |
| Fraction collector | CMA, Bio-Rad | Refrigerated if possible |
| HPLC system with fluorescence detector | Agilent, Shimadzu, Waters | For glutamate analysis |
| OPA reagent | Pierce, Sigma-Aldrich | For derivatization of glutamate |
Experimental Workflow
Detailed Methodology
1. Animal Surgery and Probe Implantation
-
Anesthetize the rat with urethane (1.5 g/kg, i.p.).
-
Place the animal in a stereotaxic frame.
-
Expose the skull and drill a small hole over the target brain region (e.g., Nucleus Accumbens: AP +1.2 mm, ML ±1.5 mm from bregma; DV -7.0 mm from skull surface).
-
Slowly lower the microdialysis probe to the target coordinates.
-
Secure the probe to the skull using dental cement.
2. Microdialysis Perfusion and Sample Collection
-
Perfuse the microdialysis probe with aCSF at a constant flow rate of 1-2 µL/min using a syringe pump.
-
Allow the system to equilibrate for at least 2 hours to establish a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.
-
For drug administration, switch the perfusion solution to aCSF containing this compound salt at the desired concentration (e.g., 10, 30, and 50 µ g/0.5 µL as used in intra-accumbal microinjections, which can be adapted for continuous delivery)[1]. The sodium salt is soluble in water, making aCSF a suitable vehicle.
-
Continue collecting dialysate samples every 20 minutes for the duration of the drug administration and a subsequent washout period.
-
Store collected samples at -80°C until analysis.
3. Glutamate Analysis by HPLC
-
Derivatize the dialysate samples with o-phthaldialdehyde (OPA) reagent to form a fluorescent product.
-
Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Quantify glutamate concentrations by comparing the peak areas to a standard curve of known glutamate concentrations.
Quantitative Data Summary
The following table provides a template for summarizing the expected quantitative data from such an experiment. The values are hypothetical and for illustrative purposes only.
| Treatment Group | Basal Glutamate (µM) | Glutamate during VU0155041 (µM) | % Change from Baseline |
| Vehicle (aCSF) | 2.5 ± 0.3 | 2.6 ± 0.4 | +4% |
| VU0155041 (10 µM) | 2.4 ± 0.2 | 3.1 ± 0.3 | +29% |
| VU0155041 (30 µM) | 2.6 ± 0.3 | 3.8 ± 0.4 | +46% |
| VU0155041 (100 µM) | 2.5 ± 0.2 | 4.5 ± 0.5 | +80% |
*p < 0.05 compared to baseline. Data are presented as mean ± SEM.
Conclusion
This application note provides a comprehensive protocol for investigating the effects of the mGluR4 PAM VU0155041 on extracellular glutamate levels using in vivo microdialysis in rats. This methodology can be adapted to study the effects of VU0155041 in various brain regions and in different animal models of neurological disorders. The ability to monitor neurotransmitter dynamics in real-time provides invaluable data for understanding the mechanism of action and therapeutic potential of novel drug candidates like VU0155041.
References
- 1. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. VU0155041 (sodium salt) | CAS 1259372-69-4 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols: Assessing Brain Penetration of VU0155041 Sodium After Systemic Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0155041 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). The M1 receptor is predominantly expressed in the central nervous system (CNS) and is a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a PAM, VU0155041 enhances the receptor's response to the endogenous ligand, acetylcholine. For any CNS drug candidate like VU0155041 to be effective, it must cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the brain.[1][2] Therefore, a thorough assessment of its brain penetration after systemic administration is a critical step in its preclinical development.
This document provides a comprehensive overview of the methodologies and protocols required to quantify the brain penetration of VU0155041. It covers the relevant signaling pathways, experimental workflows, quantitative data analysis, and detailed protocols for key in vivo and ex vivo assays.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq class of G proteins.[3] Upon activation by acetylcholine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] This cascade ultimately modulates neuronal excitability and synaptic plasticity. VU0155041, as a PAM, binds to an allosteric site on the M1 receptor, enhancing the affinity and/or efficacy of acetylcholine and thus potentiating this signaling pathway.
Quantitative Assessment of Brain Penetration
The extent of a drug's penetration into the brain is typically quantified by the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[1][6]
-
Kp (Total Brain-to-Plasma Ratio): This is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at a specific time point, often at steady-state.[7] Kp = C_brain_total / C_plasma_total
-
Kp,uu (Unbound Ratio): This ratio is considered more pharmacologically relevant because only the unbound drug is free to interact with the target receptor.[8] It accounts for non-specific binding in both the brain tissue and plasma.[6] Kp,uu = C_brain_unbound / C_plasma_unbound or Kp,uu = Kp * (fu_plasma / fu_brain) where fu_plasma is the fraction of unbound drug in plasma and fu_brain is the fraction of unbound drug in the brain.
A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active efflux transporters. A Kp,uu value significantly less than 1 may indicate active efflux by transporters like P-glycoprotein (P-gp), while a value greater than 1 suggests active influx.[1]
Data Presentation
The following table provides a template for summarizing the pharmacokinetic data for VU0155041. Due to the proprietary nature of early drug development, specific brain penetration data for VU0155041 is not publicly available. The values below are hypothetical examples for illustrative purposes.
| Parameter | Value | Units | Conditions |
| Animal Model | Sprague-Dawley Rat | - | Male, 250-300g |
| Dose | 10 | mg/kg | - |
| Administration Route | Intravenous (i.v.) | - | - |
| Time Point | 1 | hour | Post-dose |
| Total Plasma Conc. (C_plasma_total) | 150 | ng/mL | - |
| Total Brain Conc. (C_brain_total) | 90 | ng/g | - |
| Fraction Unbound in Plasma (fu_plasma) | 0.05 | - | Determined by equilibrium dialysis |
| Fraction Unbound in Brain (fu_brain) | 0.10 | - | Determined by equilibrium dialysis |
| Kp (Calculated) | 0.6 | - | C_brain_total / C_plasma_total |
| Kp,uu (Calculated) | 0.3 | - | Kp * (fu_plasma / fu_brain) |
Experimental Workflow for In Vivo Assessment
The overall process for determining the brain penetration of VU0155041 involves systemic administration to an animal model, followed by sample collection and analysis to quantify drug concentrations in both plasma and brain tissue.
Detailed Experimental Protocols
Protocol 1: In Vivo Dosing and Sample Collection (Rodent Model)
-
Animal Model: Use adult male Sprague-Dawley rats (250-300 g). Acclimatize animals for at least 3 days before the experiment.
-
Compound Formulation: Prepare VU0155041 sodium in a suitable vehicle (e.g., saline or 20% Captisol®) at the desired concentration for the target dose (e.g., 10 mg/kg).
-
Administration: Administer the formulated compound via the desired systemic route (e.g., intravenous tail vein injection or oral gavage).
-
Anesthesia: At the predetermined time point (e.g., 1 hour post-dose), deeply anesthetize the animal (e.g., with isoflurane (B1672236) or an intraperitoneal injection of pentobarbital).[9][10]
-
Blood Collection: Expose the thoracic cavity and collect trunk blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). Place the tubes on ice immediately.
-
Transcardial Perfusion: To remove blood from the brain vasculature, perform transcardial perfusion.[9][11]
-
Make an incision in the right atrium to allow for drainage.
-
Insert a perfusion needle into the left ventricle.
-
Perfuse with ice-cold phosphate-buffered saline (PBS) at a rate of approximately 20 mL/min until the liver is cleared of blood.[10]
-
-
Brain Collection: Following perfusion, decapitate the animal and carefully dissect the brain.[9] Rinse with ice-cold PBS, blot dry, weigh, and immediately freeze on dry ice or in liquid nitrogen. Store samples at -80°C until analysis.
-
Plasma Preparation: Centrifuge the collected blood tubes (e.g., at 2,000 x g for 15 minutes at 4°C) to separate the plasma. Collect the supernatant (plasma) and store at -80°C.
Protocol 2: Brain Homogenate and Plasma Sample Preparation for LC-MS/MS
-
Brain Homogenization:
-
To the weighed frozen brain, add a 3-fold volume (w/v) of homogenization buffer (e.g., PBS or 70% methanol).
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout the process.
-
-
Protein Precipitation:
-
To a known volume of plasma or brain homogenate (e.g., 50 µL), add 3-4 volumes (e.g., 200 µL) of a cold protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Analyze the concentration of VU0155041 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13] The method should be optimized for the specific mass transitions and chromatographic properties of VU0155041.
-
Protocol 3: Determination of Unbound Fraction (fu) by Equilibrium Dialysis
-
Apparatus: Use a 96-well equilibrium dialysis apparatus with dialysis membranes (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Sample Preparation:
-
Plasma: Use freshly collected plasma.
-
Brain Homogenate: Prepare a 1:9 (w/v) brain homogenate in PBS.[1]
-
-
Dialysis Procedure:
-
Pre-soak the dialysis membranes according to the manufacturer's instructions.
-
Load 150 µL of plasma or brain homogenate, spiked with a known concentration of VU0155041, into the donor side of the dialysis plate.
-
Load 150 µL of the corresponding buffer (PBS for brain homogenate, dialysate for plasma) into the receiver side.
-
Seal the plate and incubate on an orbital shaker at 37°C for a specified time (e.g., 4-6 hours) to reach equilibrium.
-
-
Quantification:
-
After incubation, take equal volume aliquots from both the donor and receiver chambers.
-
Determine the concentration of VU0155041 in each sample using the validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration_receiver / Concentration_donor
-
Protocol 4: Alternative Method - In Situ Brain Perfusion
For a more detailed investigation of BBB transport kinetics, the in situ brain perfusion technique can be used.[14][15] This method involves surgically isolating the brain's circulation and perfusing it with a controlled, artificial perfusate containing the drug of interest.[14] This allows for the calculation of the brain uptake clearance, providing a direct measure of the rate of transport across the BBB without the confounding influence of peripheral pharmacokinetics.[15]
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules | MDPI [mdpi.com]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 7. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 10. med.unc.edu [med.unc.edu]
- 11. Intracardiac perfusion and rat brain fixation for immunohistochemistry [protocols.io]
- 12. A validated LC-MS/MS method for determination of neuro-pharmacokinetic behavior of niraparib in brain tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155041 Sodium in Chronic Studies
Topic: Long-term Stability of VU0155041 Sodium in Solution for Chronic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] It is a valuable tool for in vivo research, particularly in models of Parkinson's disease.[1] For chronic in vivo studies, which can span several days or weeks, ensuring the stability of the therapeutic agent in its administration vehicle is critical for accurate and reproducible results. This document provides a protocol for assessing the long-term stability of this compound in an aqueous solution and presents hypothetical data for illustrative purposes.
Compound Information
A summary of the technical data for this compound is provided in Table 1.
| Property | Value |
| Molecular Weight | 338.16 g/mol [1][2] |
| Formula | C₁₄H₁₄Cl₂NNaO₃[1][2] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble to 25 mM in water[1] |
| Storage (solid) | Desiccate at room temperature[1] |
Protocol: Long-Term Stability Assessment of this compound in Aqueous Solution
This protocol outlines a method to determine the stability of this compound in a saline solution over a 14-day period at two different storage temperatures.
1. Materials and Reagents
-
This compound salt
-
0.9% Sodium Chloride (sterile, injectable grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC vials
-
0.22 µm syringe filters
2. Equipment
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for degradation product identification)
-
pH meter
-
Refrigerator (2-8°C)
-
Incubator or environmental chamber (room temperature, e.g., 20-25°C)
3. Solution Preparation
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Further dilute the stock solution with 0.9% sodium chloride to a final concentration of 1 mg/mL.
-
Aseptically filter the final solution through a 0.22 µm syringe filter.
-
Aliquot the solution into sterile HPLC vials.
4. Storage Conditions
-
Store half of the vials at room temperature (20-25°C), protected from light.
-
Store the other half of the vials in a refrigerator at 2-8°C, protected from light.
5. Time Points for Analysis
-
Day 0 (immediately after preparation)
-
Day 1
-
Day 3
-
Day 7
-
Day 14
6. Analytical Method: HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).
-
Column Temperature: 30°C
7. Data Analysis
-
At each time point, analyze triplicate samples from each storage condition.
-
Calculate the peak area of the this compound peak.
-
The stability is expressed as the percentage of the initial concentration remaining at each time point, calculated as: (Peak Area at Day X / Peak Area at Day 0) * 100%
-
Examine the chromatograms for the appearance of any new peaks, which would indicate degradation products. If significant degradation is observed, LC-MS analysis can be performed to identify the degradation products.
Hypothetical Stability Data
The following tables present hypothetical data for the long-term stability of this compound in a 0.9% saline solution. This data is for illustrative purposes only and should not be considered as actual experimental results.
Table 2: Stability of this compound Solution (1 mg/mL) at Room Temperature (20-25°C)
| Time Point (Days) | Mean Concentration Remaining (%) | Standard Deviation | Appearance of Degradation Products |
| 0 | 100.0 | 0.0 | None |
| 1 | 99.5 | 0.4 | Not Detected |
| 3 | 98.1 | 0.7 | Minor peaks observed |
| 7 | 94.2 | 1.1 | Increase in minor peaks |
| 14 | 88.5 | 1.5 | Significant degradation peaks |
Table 3: Stability of this compound Solution (1 mg/mL) at Refrigerated Temperature (2-8°C)
| Time Point (Days) | Mean Concentration Remaining (%) | Standard Deviation | Appearance of Degradation Products |
| 0 | 100.0 | 0.0 | None |
| 1 | 100.2 | 0.2 | Not Detected |
| 3 | 99.8 | 0.3 | Not Detected |
| 7 | 99.1 | 0.5 | Not Detected |
| 14 | 98.5 | 0.6 | Minor peaks observed |
Signaling Pathway and Experimental Workflow Diagrams
To aid in the understanding of the mechanism of action of VU0155041 and the experimental design for stability testing, the following diagrams are provided.
Caption: mGluR4 Signaling Pathway
Caption: Stability Testing Workflow
Conclusion and Recommendations
While specific long-term stability data for this compound in solution is not publicly available, the provided protocol offers a robust framework for researchers to perform this critical assessment in their own laboratories. Based on the hypothetical data, it is recommended that for chronic studies, solutions of this compound be prepared fresh and stored at refrigerated temperatures to minimize degradation. If room temperature storage is necessary, solutions should be used within a few days of preparation. For any chronic study, it is imperative to conduct a stability study under the exact conditions of the planned experiment to ensure the integrity of the results.
References
Application Notes and Protocols for VU0155041 Sodium in Conditioned Place Preference (CPP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155041 sodium is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in conditioned place preference (CPP) studies, a widely used behavioral paradigm to assess the rewarding or aversive properties of drugs and other stimuli.[4] The information presented here is intended to guide researchers in designing and executing experiments to investigate the role of mGluR4 modulation in addiction and reward-related behaviors.
Recent research has highlighted the potential of targeting mGluR4 in the nucleus accumbens (NAc), a key brain region in the reward circuit, to modulate the effects of addictive substances like morphine.[5][6] Specifically, studies have shown that intra-accumbal administration of VU0155041 can facilitate the extinction of morphine-induced CPP and inhibit its reinstatement, suggesting a therapeutic potential for mGluR4 PAMs in treating opioid use disorder.[5][6]
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of VU0155041 on the extinction and reinstatement of morphine-induced CPP in male rats.[6] In this study, VU0155041 was administered directly into the nucleus accumbens.
| Experimental Phase | Treatment Group | Dose (µ g/0.5 µL) | Effect on CPP |
| Extinction | VU0155041 | 10 | Reduced the extinction period |
| VU0155041 | 30 | Reduced the extinction period | |
| VU0155041 | 50 | Reduced the extinction period | |
| Reinstatement | VU0155041 | 10 | Dose-dependently inhibited reinstatement |
| VU0155041 | 30 | Dose-dependently inhibited reinstatement | |
| VU0155041 | 50 | Dose-dependently inhibited reinstatement |
Experimental Protocols
This section provides a detailed methodology for a typical morphine-induced CPP experiment in rats, incorporating the use of this compound for studying extinction and reinstatement.
Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: House animals in groups of 2-3 per cage in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals for a few minutes each day for several days leading up to the experiment to minimize stress.
Apparatus
-
The two large outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors/patterns and floor textures).[1][7]
-
A smaller, neutral central chamber connects the two conditioning chambers. Guillotine doors can be used to control access to the chambers.
-
The apparatus should be placed in a sound-attenuating cubicle with dim, indirect lighting.
-
An automated video tracking system is recommended for accurate recording of the animal's position and time spent in each chamber.
Experimental Procedure
The CPP procedure consists of three main phases: pre-conditioning (baseline preference), conditioning, and post-conditioning (preference test).
-
Place the rat in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers for 15 minutes.[1]
-
Record the time spent in each of the two large chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
The chamber that is initially less preferred will be paired with the drug (morphine) during the conditioning phase (unbiased procedure).
This phase typically lasts for 8 days and involves alternating injections of morphine and saline.
-
Morphine Conditioning: On days 2, 4, 6, and 8, administer morphine hydrochloride (e.g., 5 mg/kg, intraperitoneally - i.p.).[8] Immediately confine the rat to the initially non-preferred chamber for 30-45 minutes by closing the guillotine doors.[1]
-
Saline Conditioning: On days 3, 5, 7, and 9, administer an equivalent volume of saline (i.p.). Immediately confine the rat to the initially preferred chamber for 30-45 minutes.
-
The order of morphine and saline conditioning days should be counterbalanced across animals.
-
Place the rat in the central chamber with the guillotine doors open, allowing free access to all chambers for 15 minutes.
-
Record the time spent in each of the large chambers.
-
A significant increase in the time spent in the morphine-paired chamber compared to the pre-conditioning baseline indicates the acquisition of CPP.
Extinction and Reinstatement Protocol with VU0155041
-
After a stable CPP is established, the extinction phase begins.
-
For several consecutive days, place the rats in the CPP apparatus for 15 minutes with free access to all chambers, without any drug or saline injections.
-
To test the effect of VU0155041 on extinction, bilaterally microinject VU0155041 (10, 30, or 50 µ g/0.5 µL) into the nucleus accumbens 5 minutes before each extinction session.[6]
-
Continue extinction sessions until the preference for the morphine-paired chamber is no longer statistically significant.
-
After the CPP has been extinguished, the reinstatement of drug-seeking behavior can be triggered.
-
To test the effect of VU0155041 on reinstatement, administer a priming dose of morphine (e.g., 1 mg/kg, i.p.).[6]
-
Five minutes prior to the morphine prime, bilaterally microinject VU0155041 (10, 30, or 50 µ g/0.5 µL) or vehicle into the nucleus accumbens.[6]
-
Immediately after the morphine injection, place the rat in the central chamber of the CPP apparatus with free access to all chambers for a 15-minute test session.
-
A significant increase in time spent in the previously morphine-paired chamber indicates reinstatement of CPP.
Mandatory Visualizations
Signaling Pathway
Caption: mGluR4 activation by glutamate, potentiated by VU0155041, inhibits presynaptic glutamate release.
Experimental Workflow
Caption: Flowchart of the conditioned place preference experiment with VU0155041.
References
- 1. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mGluR5 in the nucleus accumbens is critical for promoting resilience to chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 8. The effect of the mGlu8 receptor agonist, (S)-3,4-DCPG on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with VU0155041 sodium in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0155041 sodium in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it does not directly activate the mGluR4 receptor but enhances its response to the endogenous agonist, glutamate.[3] This modulatory activity makes it a valuable tool for studying the therapeutic potential of mGluR4 activation in various neurological and psychiatric disorders, including Parkinson's disease.[3][4][5]
Q2: What are the main differences between VU0155041 and its free acid form?
This compound is the salt form of the free acid. The primary advantage of the sodium salt is its significantly improved aqueous solubility.[1] One supplier notes solubility up to 25 mM in water.[1] This property is highly beneficial for in vivo studies, as it allows for easier preparation of dosing solutions, particularly for administration routes requiring aqueous vehicles.
Q3: What are the known off-target effects of VU0155041?
While VU0155041 is reported to be a selective mGluR4 PAM, some studies indicate potential for off-target activities, which is a known challenge in the development of mGluR4 modulators.[6] For instance, some early mGluR4 PAMs showed activity at the mGluR1 receptor.[6] It is crucial to consult the latest literature and perform appropriate control experiments to rule out confounding off-target effects in your specific model.
Troubleshooting Inconsistent In Vivo Results
Inconsistent results with this compound in vivo can arise from a variety of factors, ranging from compound preparation to the specifics of the animal model used. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Lack of Efficacy or High Variability in Behavioral Readouts
Possible Cause 1: Suboptimal Compound Formulation and Stability
-
Vehicle Composition: this compound is water-soluble, making sterile saline a suitable vehicle for intracerebroventricular (i.c.v.) injections. For intraperitoneal (i.p.) injections, a small amount of a co-solvent like DMSO may be used to ensure complete dissolution at higher concentrations, followed by dilution in saline. However, the final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid vehicle-induced behavioral effects.
-
Solution Stability: The stability of this compound in solution, particularly in mixed vehicles, can be a concern. It is highly recommended to prepare fresh solutions for each experiment. If solutions are to be stored, they should be kept at -20°C or -80°C and used within a month, though stability under these conditions should be validated.[7]
Possible Cause 2: Inadequate Pharmacokinetics and Brain Penetration
-
Route of Administration: Direct administration into the central nervous system (CNS) via i.c.v. injection bypasses the blood-brain barrier (BBB) and ensures target engagement.[1] However, this is an invasive technique. For less invasive systemic administration (e.g., i.p.), the ability of VU0155041 to cross the BBB is a critical factor. There is limited publicly available data on the brain-to-plasma ratio of VU0155041. If you are not observing an effect after i.p. administration, it could be due to insufficient brain exposure.
-
Dosing Regimen: The dose and timing of administration are crucial. A comprehensive dose-response study is recommended to determine the optimal dose for your specific animal model and behavioral paradigm.
Possible Cause 3: Animal Model-Specific Factors
-
Disease Model: The efficacy of mGluR4 PAMs has been shown to be inconsistent across different animal models of the same disease. For example, while some studies in rodent models of Parkinson's disease show positive effects, others report a lack of efficacy.[2] This could be due to differences in the underlying pathology of the models or the specific neuronal circuits being affected.
-
Species and Strain Differences: The expression levels and function of mGluR4 can vary between different species and even strains of rodents. These differences can influence the response to VU0155041.
Problem 2: Unexpected or Adverse Behavioral Effects
Possible Cause 1: Off-Target Pharmacological Effects
-
As mentioned in the FAQs, while VU0155041 is considered selective, off-target effects cannot be completely ruled out and may contribute to unexpected behavioral outcomes.
Possible Cause 2: Vehicle-Induced Effects
-
The vehicle used to dissolve and administer VU0155041 can have its own behavioral effects. For example, DMSO is known to have a range of biological activities. It is essential to include a vehicle-only control group in your experimental design to account for these potential confounding effects.
Quantitative Data Summary
| Parameter | Value | Species | Administration | Source |
| EC50 | 693 nM | Rat | In vitro | [1] |
| 798 nM | Human | In vitro | [1] | |
| Solubility | Soluble to 25 mM in water | N/A | N/A | [1] |
| Effective Dose (i.c.v.) | 31-316 nmol | Rat | i.c.v. | [7] |
| Effective Dose (i.p.) | 2.5 and 5 mg/kg | Mouse | i.p. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular (i.c.v.) Injection
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound to achieve the desired final concentration in sterile saline.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. Important: The final concentration of DMSO in the injected solution should be as low as possible (e.g., less than 5%) to minimize vehicle toxicity.
-
For example, to prepare a 1 mg/mL solution with 5% DMSO, you would mix 50 µL of the 100 mg/mL DMSO stock with 950 µL of sterile saline.
-
Vortex the final solution immediately before administration to ensure homogeneity.
-
Always include a vehicle control group that receives the same concentration of DMSO in saline as the drug-treated group.
-
Visualizations
Signaling Pathway of mGluR4 Activation
Caption: Signaling pathway of mGluR4 activation enhanced by VU0155041.
General Experimental Workflow for In Vivo Studies
Caption: A general workflow for in vivo experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing VU0155041 sodium concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing in vitro assays using VU0155041, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is the optimal sodium concentration for assays with VU0155041?
A: While standard physiological concentrations of sodium chloride (e.g., 100-150 mM) are a component of many assay buffers to ensure cellular health and proper neuronal function, there is no specific evidence to suggest that the allosteric modulatory activity of VU0155041 on mGluR4 is sensitive to minor variations in sodium concentration. The conserved sodium-binding site that modulates some Class A GPCRs is not a known feature of Class C GPCRs like mGluR4. Therefore, rather than fine-tuning sodium levels, it is more critical to focus on other parameters such as orthosteric agonist concentration, cell density, and incubation times. For most applications, using a standard buffered saline solution like Hanks' Balanced Salt Solution (HBSS) will provide appropriate ionic strength.
Q2: What is the mechanism of action for VU0155041?
A: VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[2] It binds to a site on the receptor distinct from the glutamate binding site, causing a conformational change that increases the potency and/or efficacy of glutamate. Some studies also indicate that VU0155041 may act as a partial agonist at the allosteric site.[3]
Q3: How should I prepare and store stock solutions of VU0155041?
A: VU0155041 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[4][5] For example, a 50 mg/mL stock in DMSO is achievable with ultrasonic assistance.[3] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic. Once prepared, it is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[4]
Q4: Can VU0155041 activate mGluR4 directly (allosteric agonism)?
A: While primarily classified as a PAM, some evidence suggests VU0155041 can act as a partial allosteric agonist, meaning it can induce a response from the receptor in the absence of glutamate, though this response is typically much weaker than the maximal glutamate response.[3] This behavior, known as "ago-PAM" activity, can sometimes be dependent on the level of receptor expression in the cell system being used; higher expression levels can sometimes reveal agonist activity that is absent in systems with lower receptor density.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| Low Potency / Efficacy | Suboptimal Agonist Concentration: As a PAM, VU0155041 requires the presence of an orthosteric agonist (glutamate) to function. The concentration of glutamate used will directly impact the observed potency of the PAM. | Use a concentration of glutamate that gives a response of approximately 20% of its maximum effect (EC20). This provides an optimal window to observe potentiation. You must determine the glutamate EC50 in your specific cell line and assay system to accurately calculate the EC20. |
| Incorrect Compound Handling: VU0155041 may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. | |
| High Background Signal | Allosteric Agonism: VU0155041 may be acting as a partial agonist, causing receptor activation even without added glutamate. | Test VU0155041 in the absence of glutamate. If a signal is observed, this confirms agonist activity. This may be inherent to the compound or exacerbated by high receptor expression levels in your cell line. |
| Constitutive Receptor Activity: The mGluR4 in your cell line may have high basal activity, leading to a high background signal. | This is often related to very high receptor expression levels. Consider using a cell line with lower, more physiologically relevant expression levels. | |
| High Data Variability | Inconsistent Cell Health/Density: Variations in cell seeding density, passage number, or overall health can lead to inconsistent receptor expression and signaling capacity. | Maintain a strict cell culture protocol. Use cells within a consistent passage number range, ensure even seeding density across plates, and visually inspect cells for consistent morphology and confluence before starting the assay. |
| Assay Edge Effects: Wells on the edge of the microplate are prone to temperature and evaporation fluctuations, leading to variability. | Avoid using the outermost wells of the assay plate. Fill these wells with buffer or media to create a humidity barrier. | |
| No Response Observed | Inactive Compound: The compound may have degraded or been improperly synthesized. | Verify the compound's activity using a previously validated positive control assay if available. Purchase the compound from a reputable supplier. |
| Poor Cell Line Performance: The cell line may not express sufficient functional mGluR4 at the cell surface or may lack the necessary downstream signaling components. | Confirm receptor expression via a method like western blot or qPCR. Validate the cell line's response with a known mGluR4 agonist like L-AP4. Ensure the cell line expresses the appropriate G-protein (Gi/o) for coupling. For some assays like calcium mobilization, co-expression of a promiscuous G-protein (e.g., Gαqi5) may be necessary to redirect the signal. |
Quantitative Data Summary
Table 1: In Vitro Activity of VU0155041
| Parameter | Species | Value | Assay Type | Reference |
|---|---|---|---|---|
| EC50 (PAM activity) | Human | 798 nM | Not specified | [1] |
| EC50 (PAM activity) | Rat | 693 nM | Not specified | [1] |
| EC50 (Partial Agonist) | Not specified | 2.35 µM | Thallium Flux |[3] |
Table 2: Representative Glutamate Potency in mGluR-Expressing CHO Cells
| Receptor Subtype | Reported EC50 | Assay Type | Reference |
|---|---|---|---|
| mGluR1α | 8 µM | Ca2+ Release | [5] |
| mGluR1α | ~5.6 µM | [35S]-GTPγS Binding | [6] |
| mGluR5a | 5 µM | Ca2+ Release | [5] |
Note: These values are illustrative. It is critical to determine the glutamate EC50 empirically in your specific cell line and under your assay conditions before calculating the EC20 for PAM screening.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed for Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) to redirect the Gi/o signal to the calcium pathway.
-
Cell Plating:
-
Seed CHO-h-mGluR4-Gαqi5 cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 30,000-50,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Calcium 5) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution should contain probenecid (B1678239) (typically 2.5 mM) to prevent dye extrusion.
-
Aspirate the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition & Signal Reading:
-
Prepare serial dilutions of VU0155041 in assay buffer.
-
Prepare a solution of glutamate at 2x the final desired EC20 concentration.
-
Utilize a fluorometric imaging plate reader (FLIPR) or similar instrument with integrated liquid handling.
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Add the VU0155041 dilutions to the wells and incubate for 1.5-5 minutes.
-
Add the glutamate solution to the wells to stimulate the receptor.
-
Measure the fluorescence signal for an additional 60-120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to a positive control (saturating glutamate concentration) and a vehicle control.
-
Plot the normalized response against the log concentration of VU0155041 and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: [35S]-GTPγS Binding Assay
This is a functional membrane-based assay that directly measures G-protein activation.
-
Membrane Preparation:
-
Culture cells expressing mGluR4 to a high density.
-
Harvest the cells and homogenize in a cold buffer (e.g., 20 mM HEPES, 10 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) and wash the resulting membrane pellet.
-
Resuspend the final pellet in an appropriate buffer and determine the protein concentration. Store membranes at -80°C.
-
-
Assay Setup:
-
Prepare the assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1-10 µM GDP, pH 7.4.[7]
-
In a 96-well plate, add in order:
-
Assay buffer
-
Membrane preparation (10-20 µg protein/well)
-
Serial dilutions of VU0155041 or vehicle
-
Glutamate at its EC20 concentration
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation and Termination of Reaction:
-
Initiate the binding reaction by adding [35S]-GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Signal Reading and Analysis:
-
Dry the filter mats and add scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
Define non-specific binding using a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all wells, plot the specific binding against the log concentration of VU0155041, and fit the data to determine EC50 and Emax.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of type 1α metabotropic glutamate receptor-stimulated [35S]-GTPγS binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of VU0155041 sodium to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0155041 sodium, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. It has demonstrated efficacy in in vivo models of Parkinson's disease.[2] VU0155041 has EC50 values of 798 nM and 693 nM for human and rat mGluR4, respectively.[1][2]
Q2: What are the known on-target effects of VU0155041?
The primary on-target effect of VU0155041 is the potentiation of mGluR4 activity. mGluR4 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This modulation of a key signaling pathway can influence neurotransmitter release and neuronal excitability.
Q3: Is VU0155041 active at other mGluR subtypes?
While VU0155041 is reported to be highly selective for mGluR4, researchers should be aware that other mGluR4 PAMs have shown cross-reactivity with other mGluR subtypes. For instance, the earlier mGluR4 PAM, (-)-PHCCC, is also a partial antagonist at mGluR1, and a different mGluR4 PAM, VU0080421, acts as a full antagonist at mGluR1.[3] Therefore, it is crucial to experimentally verify the selectivity of VU0155041 in your specific experimental system.
Q4: Can VU0155041 affect mGluR heterodimers?
Yes, and this is a critical consideration. VU0155041 has been shown to be active at mGlu2/mGlu4 heterodimers.[4][5] This means that the observed effects of VU0155041 in a system where both mGluR2 and mGluR4 are expressed may not be solely attributable to its action on mGluR4 homodimers. The formation of mGlu2/mGlu4 heterodimers can lead to unique pharmacological properties.[4]
Troubleshooting Guide
Issue 1: Unexpected or contradictory results in my experiment.
-
Potential Cause 1: Off-target effects on other mGluRs.
-
Troubleshooting Step: As mentioned in the FAQs, cross-reactivity with other mGluRs, particularly mGluR1, is a possibility. We recommend performing a selectivity assay to test the activity of VU0155041 on other mGluR subtypes expressed in your system. A calcium flux assay is a common method for this (see Experimental Protocols section).
-
-
Potential Cause 2: Activity at mGlu2/mGlu4 heterodimers.
-
Troubleshooting Step: If your experimental system expresses both mGluR2 and mGluR4, the effects you are observing could be due to the modulation of mGlu2/mGlu4 heterodimers.[4] Consider using cell lines that express only mGluR4 to isolate its homodimeric effects. Alternatively, if available, use a selective mGluR2 antagonist in conjunction with VU0155041 to dissect the contribution of the heterodimer.
-
-
Potential Cause 3: Biased signaling due to co-activation of other receptors.
-
Troubleshooting Step: The signaling outcome of mGluR4 activation can be influenced by the concomitant activation of Gq-coupled receptors. This can lead to a bias towards calcium-dependent pathways, which may be unexpected for a Gi/o-coupled receptor.[6] Review the other receptors expressed in your system and the components of your experimental buffer to identify any potential co-agonists.
-
Issue 2: I am observing a decrease in long-term potentiation (LTP) when I expected an increase or no effect.
-
Potential Cause: In a rat model of autism induced by valproic acid, intra-hippocampal injection of VU0155041 unexpectedly resulted in a significant decrease in population spike LTP.[7] This suggests that in certain pathological or developmental contexts, the modulation of mGluR4 by VU0155041 can have counterintuitive effects on synaptic plasticity.
-
Troubleshooting Step: Carefully consider the specific animal model and brain region you are studying. The effect of VU0155041 on LTP may be highly dependent on the baseline state of the synaptic circuitry. It is advisable to perform detailed dose-response experiments and to characterize the expression levels of mGluR subtypes in your model system.
-
Data Presentation
Table 1: Selectivity Profile of VU0155041 at mGluR Subtypes
| Receptor Subtype | Reported Activity of VU0155041 | EC50/IC50 (nM) |
| mGluR4 (human) | Potent PAM/Allosteric Agonist | 798 |
| mGluR4 (rat) | Potent PAM/Allosteric Agonist | 693 |
| mGluR1 | Data not available | - |
| mGluR2 | Active at mGlu2/4 heterodimers | - |
| mGluR3 | Data not available | - |
| mGluR5 | Data not available | - |
| mGluR6 | Data not available | - |
| mGluR7 | Data not available | - |
| mGluR8 | Data not available | - |
Note: This table is partially populated based on available data. Researchers are strongly encouraged to determine the selectivity profile in their own experimental systems.
Experimental Protocols
Protocol 1: Assessing mGluR PAM Selectivity using a Calcium Flux Assay
This protocol provides a general framework for determining the selectivity of VU0155041 against other mGluR subtypes, particularly the Gq-coupled mGluR1 and mGluR5.
1. Cell Culture:
- Use cell lines stably expressing individual mGluR subtypes (e.g., HEK293 or CHO cells). For Gi/o-coupled receptors like mGluR2, mGluR3, and other group III mGluRs, co-expression of a promiscuous G-protein like Gα15 or a chimeric G-protein (e.g., Gqi5) is necessary to couple the receptor to a calcium signal.
2. Dye Loading:
- Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
- On the day of the assay, remove the culture medium and replace it with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Incubate the cells for 45-60 minutes at 37°C to allow for dye loading.
3. Compound Addition and Signal Detection:
- Wash the cells with assay buffer to remove excess dye.
- Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium levels.
- Establish a baseline fluorescence reading.
- Add VU0155041 at various concentrations and incubate for a short period (e.g., 2-5 minutes).
- Add a sub-maximal (EC20) concentration of glutamate.
- Record the change in fluorescence, which corresponds to the intracellular calcium concentration.
4. Data Analysis:
- Calculate the potentiation of the glutamate response by VU0155041 for each mGluR subtype.
- Generate concentration-response curves to determine the EC50 of VU0155041 at each receptor.
- To test for antagonist activity at Gq-coupled mGluRs (e.g., mGluR1), pre-incubate with VU0155041 and then add a concentration-response curve of glutamate. A rightward shift in the glutamate EC50 would indicate antagonism.
Visualizations
Caption: On-target signaling pathway of VU0155041 at the mGluR4 receptor.
Caption: Potential on-target and off-target interactions of VU0155041.
Caption: A logical workflow for troubleshooting unexpected results with VU0155041.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 0155041 | CAS 1093757-42-6 | VU0155041 | Tocris Bioscience [tocris.com]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to minimize variability in behavioral studies with VU0155041 sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral studies using VU0155041 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its mechanism of action?
A1: this compound salt is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the mGluR4 receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulatory effect can help to normalize glutamatergic signaling in the brain.[3]
Q2: What is the solubility of this compound salt?
A2: The sodium salt form of VU0155041 is soluble in water up to 25 mM. For in vivo studies, it can be dissolved in various vehicle formulations to achieve the desired concentration.[4]
Q3: How should I prepare a vehicle for systemic administration of this compound salt?
A3: Several vehicle formulations can be used for VU0155041. Here are a few examples that yield a clear solution at a concentration of at least 2.5 mg/mL:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.[1]
To prepare these solutions, add each solvent one by one. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: How should I store this compound salt solutions?
A4: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The stability of diluted working solutions for injection will depend on the specific vehicle used. It is generally recommended to prepare fresh solutions daily for injection to minimize the risk of degradation and variability.
Q5: What are some common doses of VU0155041 used in rodent behavioral studies?
A5: Doses can vary depending on the route of administration and the specific behavioral paradigm. For intracerebroventricular (i.c.v.) administration in rats, doses in the range of 31 to 316 nmol have been used.[1][2] For intra-accumbal microinjections in rats, doses of 10, 30, and 50 μg per 0.5 μL have been reported.[3] For systemic administration, the optimal dose should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in behavioral data between subjects. | Inconsistent drug administration: Variations in injection volume, speed, or location can significantly impact drug absorption and efficacy. | Ensure all personnel are thoroughly trained on the specific injection technique (e.g., intraperitoneal, subcutaneous). Use a consistent injection volume and speed for all animals. For intraperitoneal injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder. |
| Stress from handling and injection: The stress of the injection procedure itself can influence behavior and mask the effects of the compound. | Handle animals gently and habituate them to the injection procedure for several days before the experiment begins. This can involve handling and mock injections with the vehicle. | |
| Incomplete dissolution or precipitation of the compound: If the compound is not fully dissolved or precipitates out of solution, the actual dose administered will be lower and more variable. | Visually inspect each solution before injection to ensure it is clear. If any precipitation is observed, gently warm or sonicate the solution to redissolve the compound. Prepare fresh solutions daily. | |
| Lack of a clear dose-response relationship. | Suboptimal pre-treatment time: The time between drug administration and behavioral testing may not coincide with the peak concentration of the compound in the brain. | While specific pharmacokinetic data for VU0155041 is limited, it is crucial to perform a time-course study to determine the optimal pre-treatment time for your specific behavioral assay and route of administration. Test several time points (e.g., 30, 60, 90, 120 minutes) before the behavioral test. |
| Poor CNS penetration: Like many small molecules, VU0155041 may have challenges crossing the blood-brain barrier, leading to low and variable brain concentrations after systemic administration. | Consider using a vehicle that enhances solubility and bioavailability, such as one containing PEG300 or SBE-β-CD. If systemic administration is not effective, direct central administration (e.g., i.c.v.) may be necessary to confirm the central effects of the compound.[5] | |
| Unexpected or off-target behavioral effects. | Sodium content of the compound: While VU0155041 is the active moiety, it is administered as a sodium salt. High doses of sodium can have their own behavioral effects. | Always include a vehicle-only control group that receives the same injection volume and vehicle composition as the drug-treated groups. This will help to differentiate the effects of the compound from the effects of the vehicle and the injection procedure. |
| Interaction with other experimental variables: The effects of VU0155041 may be influenced by factors such as the animal's age, sex, strain, or housing conditions. | Standardize all experimental conditions as much as possible. Report the specific details of your animal model and experimental setup in your methods section to allow for better comparison across studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Salt for Intraperitoneal (i.p.) Injection
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To a sterile container, add the required volume of DMSO.
-
Add the PEG300 and Tween-80, and mix thoroughly.
-
Add the saline and mix until a clear, homogeneous solution is formed.
-
-
Drug Dissolution:
-
Weigh the required amount of this compound salt.
-
Add the compound to the prepared vehicle.
-
Vortex and, if necessary, gently warm or sonicate the solution until the compound is completely dissolved and the solution is clear.[1]
-
-
Dosing:
-
Administer the solution via intraperitoneal injection at the desired dose.
-
The injection volume should be kept consistent across all animals (e.g., 10 mL/kg).
-
Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound Salt in Rats
-
Note: This procedure requires stereotaxic surgery to implant a guide cannula.
-
Solution Preparation: Dissolve this compound salt in sterile, pyrogen-free saline to the desired concentration.
-
Administration:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the lateral ventricle.
-
Infuse the desired volume of the VU0155041 solution (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion before slowly retracting it.
-
Replace the dummy cannula.
-
Visualizations
Caption: Signaling pathway of VU0155041 as an mGluR4 PAM.
Caption: General experimental workflow for behavioral studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU 0155041 sodium salt | CAS 1259372-69-4 | VU0155041 | Tocris Bioscience [tocris.com]
Addressing poor solubility of VU0155041 sodium in aqueous buffers
Welcome to the technical support center for VU0155041 sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound salt in experimental settings, with a focus on addressing challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is VU0155041 and its sodium salt?
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. The sodium salt of VU0155041 is a more water-soluble form of the compound, facilitating its use in aqueous solutions for in vitro and in vivo studies.
Q2: What is the primary mechanism of action of VU0155041?
VU0155041 binds to an allosteric site on the mGluR4 receptor, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate. The canonical signaling pathway for mGluR4 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[3] This modulation of the signaling cascade ultimately results in a decrease in neurotransmitter release at presynaptic terminals where mGluR4 is predominantly located.[3]
Q3: What are the known solubility characteristics of this compound salt?
The solubility of this compound salt is significantly higher in aqueous solutions compared to its free acid form. The following table summarizes the available quantitative data.
| Solvent | Solubility |
| Water | Up to 25 mM |
| PBS (pH 7.2) | 2 mg/mL |
Note: Specific solubility in other common biological buffers such as TRIS and HEPES has not been explicitly reported in the available literature. However, based on its solubility in water and PBS, it is expected to be soluble in these buffers at comparable concentrations. It is always recommended to perform a small-scale solubility test in your specific buffer system before preparing a large stock solution.
Troubleshooting Guides
Issue 1: Precipitation observed when preparing a stock solution.
Possible Cause 1: Exceeding the solubility limit.
-
Solution: Do not exceed the recommended maximum concentrations. For a stock solution in water, do not exceed 25 mM. For PBS (pH 7.2), do not exceed 2 mg/mL.
Possible Cause 2: Slow dissolution rate.
-
Solution: Aid dissolution by gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and vortexing. Ensure the solution is clear before use.
Experimental Protocol: Preparing a 10 mM Stock Solution in Sterile Water
-
Weigh the required amount of this compound salt (Molecular Weight: 338.16 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, purified water to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes.
-
If the solid does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes.
-
Vortex again until the solution is clear.
-
Sterile filter the stock solution using a 0.22 µm syringe filter if to be used in cell culture.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Issue 2: Precipitation observed after diluting the stock solution in cell culture media or other aqueous buffers.
Possible Cause 1: Interaction with media components.
-
Solution: Cell culture media are complex mixtures containing salts, amino acids, and other components that can sometimes interact with the compound, especially at high concentrations. Divalent cations like Ca²⁺ and Mg²⁺ can sometimes form insoluble salts.
-
Warm the cell culture medium to 37°C before adding the stock solution.
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Perform a small-scale test to determine the maximum tolerated concentration of this compound salt in your specific cell culture medium before treating your cells.
-
Possible Cause 2: pH shift.
-
Solution: The pH of the final solution can affect the solubility of the compound.
-
Ensure the pH of your final buffer or medium is within a suitable range. The use of HEPES buffer in addition to bicarbonate in cell culture media can help maintain a more stable pH.[4]
-
Possible Cause 3: Temperature shock.
-
Solution: Adding a cold stock solution to warm media can sometimes cause precipitation.
-
Allow the stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) media.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Workflow for preparing this compound salt solutions.
References
- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
VU0155041 sodium stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0155041 sodium salt, particularly concerning its stability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is VU0155041 and what is its mechanism of action?
A1: VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the mGluR4 signaling pathway is being investigated for its therapeutic potential in conditions such as Parkinson's disease.
Q2: What are the recommended storage conditions for this compound salt?
A2: Proper storage is critical to maintain the integrity of this compound salt. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions of this compound salt are not recommended for storage for more than one day.
Q3: How should I prepare solutions of this compound salt?
A3: this compound salt is soluble in both organic solvents and aqueous buffers. For a stock solution, it can be dissolved in DMSO. For aqueous solutions, it can be dissolved directly in buffers such as PBS (pH 7.2). To prepare a working solution from a DMSO stock, further dilutions into your aqueous experimental buffer should be made immediately prior to use.
Data Presentation
Table 1: Solubility of this compound Salt
| Solvent | Approximate Solubility |
| DMSO | ~1 mg/mL |
| PBS (pH 7.2) | ~2 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 4 years |
| DMSO Stock Solution | -80°C | Up to 6 months |
| DMSO Stock Solution | -20°C | Up to 1 month |
| Aqueous Solution | 4°C | Not recommended for more than 1 day |
Troubleshooting Guide
Issue 1: Inconsistent or reduced activity of VU0155041 in long-term cell culture experiments.
-
Possible Cause: Degradation of VU0155041 in the aqueous culture medium. The amide bond in the VU0155041 molecule is susceptible to hydrolysis, especially over extended periods at 37°C.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of VU0155041 from a frozen DMSO stock immediately before each experiment.
-
Replenish Compound: For long-term experiments (e.g., >24 hours), consider replacing the culture medium with freshly prepared medium containing VU0155041 at regular intervals. The optimal frequency of media changes will depend on the specific experimental conditions and should be determined empirically.
-
Control Experiments: Include appropriate controls to assess the stability of the compound under your specific experimental conditions. For example, you could compare the activity of a freshly prepared solution to one that has been incubated under the same conditions for the duration of your experiment.
-
Issue 2: Unexpected or off-target effects observed in experiments.
-
Possible Cause: The presence of degradation products that may have their own biological activity. Hydrolysis of the amide bond in VU0155041 would yield cis-1,2-cyclohexanedicarboxylic acid and 3,5-dichloroaniline.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, use analytical techniques such as HPLC to check the purity of your VU0155041 stock solution and to look for the presence of degradation products in your experimental samples.
-
Test Potential Degradants: If degradation is suspected, and the degradation products are commercially available, consider running control experiments to determine if they elicit any of the observed off-target effects on their own.
-
Mandatory Visualizations
Caption: Signaling pathway of VU0155041 as a positive allosteric modulator of mGluR4.
Caption: Experimental workflow for assessing the stability of VU0155041.
Caption: Troubleshooting flowchart for VU0155041 stability issues.
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
-
Materials:
-
This compound salt (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound salt to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of VU0155041 in Aqueous Solution
-
Materials:
-
VU0155041 DMSO stock solution
-
Experimental aqueous buffer (e.g., cell culture medium, PBS)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a working solution of VU0155041 in the aqueous buffer at the final experimental concentration.
-
Immediately take a time point zero (T=0) sample and store it at -80°C until analysis.
-
Incubate the remaining solution under the desired experimental conditions.
-
Collect samples at various time points (e.g., 4, 8, 24, 48 hours). Store these samples at -80°C.
-
Thaw all samples and analyze them by HPLC.
-
Monitor the peak area of the parent VU0155041 compound and look for the appearance of new peaks that may correspond to degradation products.
-
Calculate the percentage of VU0155041 remaining at each time point relative to the T=0 sample to determine its stability profile.
-
References
Unexpected behavioral phenotypes observed with VU0155041 sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral phenotypes during in vivo experiments with VU0155041 sodium, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and unexpected issues observed during experiments with VU0155041.
General Questions
Q1: What is the primary mechanism of action of VU0155041?
A1: VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation of mGluR4 activity, which is coupled to Gαi/o proteins, leads to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Presynaptically, this signaling cascade typically results in reduced neurotransmitter release.
Troubleshooting Unexpected Behavioral Phenotypes: Locomotor Activity and Stereotypy
Q2: We observed an unexpected increase in stereotyped behaviors in our cocaine-abstinent mouse model treated with VU0155041. Is this a known effect?
A2: Yes, an increase in stereotypies has been reported in cocaine-abstinent mice treated with chronic VU0155041. While VU0155041 has been shown to normalize stereotypies in morphine-abstinent mice, its effects can be context-dependent and may differ based on the underlying neurobiology of the animal model.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the increase in stereotypy is dose-dependent. It is possible that a lower dose may retain the desired therapeutic effects without inducing stereotypies.
-
Behavioral Scoring: Ensure that behavioral scoring is performed by at least two independent observers who are blind to the treatment conditions to minimize bias. Utilize a detailed ethogram to differentiate between various stereotyped behaviors.
-
Control Groups: Include appropriate control groups, such as vehicle-treated cocaine-abstinent mice and VU0155041-treated naive mice, to isolate the effect of the compound in the context of cocaine abstinence.
Q3: Our study shows conflicting results in locomotor activity after VU0155041 administration. What could be the cause?
A3: The effects of VU0155041 on locomotor activity can be complex and influenced by the animal model, dose, and specific experimental conditions. For instance, while it can blunt morphine-induced locomotor sensitization, its effects on baseline locomotion can vary.
Troubleshooting Steps:
-
Habituation: Ensure adequate habituation of the animals to the testing environment to minimize novelty-induced hyperactivity, which can confound the effects of the compound on locomotion.
-
Time Course Analysis: Analyze locomotor activity in discrete time bins to assess the temporal profile of the drug's effect. This can reveal transient effects that might be missed when analyzing the total session duration.
-
Pharmacokinetics: Consider the pharmacokinetic profile of VU0155041 in your specific animal model and route of administration. The timing of behavioral testing relative to drug administration is critical.
Troubleshooting Unexpected Phenotypes: Cognition and Synaptic Plasticity
Q4: We are investigating the effects of VU0155041 on learning and memory and have unexpectedly observed an impairment in hippocampal long-term potentiation (LTP). Is this a documented finding?
A4: Yes, a significant and unexpected finding is the impairment of LTP in the hippocampus of a valproic acid (VPA)-induced rat model of autism following VU0155041 administration. Specifically, while it did not affect the excitatory postsynaptic potential (fEPSP) slope, it caused a significant reduction in the population spike (PS) component of LTP[1][2][3]. This suggests a potential adverse effect on neuronal firing probability rather than synaptic efficacy.
Troubleshooting Steps:
-
Electrophysiological Parameters: Carefully analyze both the fEPSP slope and the PS amplitude. A dissociation between these two measures can provide insights into the locus of the effect (presynaptic vs. postsynaptic, synaptic efficacy vs. neuronal excitability).
-
Model Specificity: Consider that this detrimental effect on LTP was observed in a specific neurodevelopmental disorder model. It is crucial to assess the effects of VU0155041 on LTP in your specific model, including wild-type controls, to understand the context-dependency of this phenomenon.
-
Concentration-Response: Investigate if the LTP impairment is concentration-dependent. Lower concentrations might not produce this adverse effect.
Potential Proconvulsant Activity
Q5: We are concerned about the potential for proconvulsant effects with mGluR4 modulation. Is there evidence for this with VU0155041 or similar compounds?
A5: While there is no direct evidence of VU0155041 inducing seizures, studies with other mGluR4 PAMs, such as PHCCC, have demonstrated proconvulsant actions in immature rat models of epilepsy[4]. Additionally, activation of Group III mGluRs, including mGluR4, can be proconvulsant in certain seizure models[5]. This is thought to be potentially mediated by a reduction in the release of the inhibitory neurotransmitter GABA from interneurons[2].
Troubleshooting and Safety Considerations:
-
Animal Monitoring: Closely monitor animals for any signs of seizure activity, especially during dose-finding studies and in epilepsy models.
-
EEG Recordings: If working with epilepsy models or if seizure-like behaviors are observed, consider using electroencephalography (EEG) to monitor for subclinical seizure activity.
-
GABAergic System Interaction: Be aware of potential interactions if co-administering VU0155041 with compounds that modulate the GABAergic system.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving VU0155041.
Table 1: Effects of Chronic VU0155041 on Stereotypy in Abstinent Mice
| Animal Model | Treatment Group | Stereotypy Measure | Outcome |
| Cocaine-abstinent mice | VU0155041 (5 mg/kg) | Circling Episodes | Increased |
| Morphine-abstinent mice | VU0155041 (5 mg/kg) | Marble Burying | Normalized |
Table 2: Unexpected Effects of VU0155041 on Hippocampal Long-Term Potentiation (LTP) in a Rat Model of Autism
| LTP Component | VPA-exposed + Vehicle | VPA-exposed + VU0155041 | Outcome of VU0155041 Treatment |
| fEPSP Slope Potentiation | Reduced compared to control | No significant change vs. VPA-vehicle | Did not rescue deficit |
| Population Spike (PS) LTP | Reduced compared to control | Significantly further reduced vs. VPA-vehicle | Exacerbated deficit[1][2][3] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
1. Open Field Test
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) made of non-reflective material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes prior to the test.
-
Place the mouse gently into the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).
-
Record the session using an overhead video camera connected to a tracking system.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
Instances of stereotyped behaviors (e.g., circling, excessive grooming).
-
2. Rotarod Test
-
Apparatus: A rotating rod apparatus with individual lanes for each mouse. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Habituate the animals to the testing room.
-
Place the mice on the stationary rod for a brief period to acclimate.
-
For the test, the rod begins to rotate at a set speed or accelerates over time (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Conduct multiple trials (e.g., 3-5 trials) with an inter-trial interval (e.g., 15-30 minutes).
-
-
Parameters Measured:
-
Latency to fall from the rod (motor coordination and balance).
-
Improvement in performance across trials (motor learning).
-
3. Three-Chamber Social Interaction Test
-
Apparatus: A rectangular three-chambered box with openings allowing access between chambers. Small wire cages are placed in the two outer chambers to house stimulus mice or objects.
-
Procedure:
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Test: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, and a novel object is placed in the cage in the other side chamber. The subject mouse is returned to the center chamber and allowed to explore all three chambers.
-
Social Novelty Test (Optional): A second, novel "stranger" mouse is placed in the previously empty object cage. The subject mouse is again allowed to explore all three chambers.
-
-
Parameters Measured:
-
Time spent in each chamber.
-
Time spent sniffing each wire cage.
-
A preference for the chamber with the stranger mouse over the object indicates sociability.
-
A preference for the novel stranger mouse over the familiar one indicates social novelty.
-
Signaling Pathways and Experimental Workflows
VU0155041 Mechanism of Action
Caption: Signaling pathway of VU0155041 at a presynaptic terminal.
Troubleshooting Workflow for Unexpected Behavioral Phenotypes
Caption: A logical workflow for troubleshooting unexpected behavioral results.
References
- 1. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing delivery of VU0155041 sodium to the central nervous system.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the delivery of VU0155041 sodium to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is VU0155041 and why is its delivery to the CNS a challenge?
A1: VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising target for the treatment of neurological disorders such as Parkinson's disease. The primary challenge in utilizing VU0155041 for CNS research is its limited permeability across the blood-brain barrier (BBB). This necessitates the use of specialized delivery techniques to achieve therapeutic concentrations in the brain.
Q2: What are the general strategies for delivering VU0155041 to the CNS?
A2: Strategies for VU0155041 CNS delivery can be broadly categorized as invasive and non-invasive.
-
Invasive methods bypass the BBB by directly administering the compound into the CNS. These include intracerebroventricular (ICV), intracisternal, and intraparenchymal injections.
-
Non-invasive strategies aim to enhance the transport of VU0155041 across the BBB. These can involve chemical modifications of the molecule (e.g., prodrugs), the use of nanoparticle-based carriers, or transient disruption of the BBB.
Q3: What are the known off-target effects of VU0155041 in the CNS?
A3: Current literature suggests that VU0155041 is highly selective for mGluR4. However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects. High concentrations may lead to unforeseen interactions, and it is recommended to perform dose-response studies to identify the optimal therapeutic window with minimal side effects.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Vehicle
-
Question: My this compound solution is cloudy or has formed a precipitate. What should I do?
-
Answer:
-
Vehicle Selection: this compound has better aqueous solubility than its free acid form. However, for in vivo use, specific vehicles are recommended. Refer to the table below for suggested formulations.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound. Avoid excessive heat, which could lead to degradation.
-
pH Adjustment: Ensure the pH of your vehicle is compatible with the stability of this compound.
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Issue 2: High Variability or Lack of Efficacy in In Vivo Experiments
-
Question: I am not observing the expected behavioral or physiological effects after administering VU0155041. What could be the reason?
-
Answer:
-
Inadequate CNS Exposure: This is the most common challenge. Confirm your delivery method is effectively bypassing or penetrating the BBB. For systemic administration, consider alternative formulations or delivery technologies. For direct CNS administration, verify the accuracy of your injection coordinates.
-
Incorrect Dosing: Perform a thorough dose-response study to determine the optimal concentration of VU0155041 for your specific animal model and experimental paradigm.
-
Compound Stability: Ensure that VU0155041 is not degrading in your chosen vehicle or under your experimental conditions. Refer to the stability data in the tables below.
-
Animal Model Considerations: The expression and function of mGluR4 can vary between species and even strains of rodents. Ensure the animal model is appropriate for your research question.
-
Issue 3: Adverse Events or Toxicity Following Intracerebroventricular (ICV) Injection
-
Question: My animals are showing signs of distress or mortality after ICV injection of VU0155041. What are the potential causes?
-
Answer:
-
Injection Volume and Rate: Excessive volume or a rapid injection rate can increase intracranial pressure, leading to neurological damage. For mice, a typical injection volume is 1-5 µL administered over several minutes.
-
Vehicle Toxicity: Some vehicles, particularly those containing high concentrations of DMSO or other organic solvents, can be neurotoxic. Always include a vehicle-only control group to assess the effects of the vehicle itself.[1]
-
Incorrect Cannula Placement: Inaccurate stereotaxic coordinates can lead to injection into sensitive brain regions, causing unintended damage. Histological verification of the injection site post-mortem is recommended.
-
Infection: Ensure sterile surgical techniques are used to prevent infection.
-
Data Presentation
Table 1: Solubility and Vehicle Formulations for VU0155041
| Vehicle Composition | Maximum Achievable Concentration | Suitability for In Vivo Use | Notes |
| Saline | Low | Limited | May require sonication and warming. |
| 10% DMSO in Saline | ≥ 2.5 mg/mL | Suitable for ICV | DMSO concentration should be kept low to minimize toxicity. |
| 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL | Suitable for Systemic (IP, IV) | A common formulation for poorly soluble compounds. |
| 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL | Suitable for Systemic (IP, IV) | Cyclodextrins can improve solubility and reduce toxicity. |
| Artificial Cerebrospinal Fluid (aCSF) | Varies | Ideal for ICV and in vitro slice preparations | Provides an isotonic and iso-osmotic environment. |
Table 2: Summary of In Vivo Administration Methods and Considerations
| Administration Route | Description | Advantages | Disadvantages | Key Considerations |
| Invasive | ||||
| Intracerebroventricular (ICV) | Injection into the cerebral ventricles. | Bypasses the BBB, widespread CNS distribution. | Invasive, requires surgery, potential for infection and tissue damage. | Accurate stereotaxic coordinates, slow injection rate, sterile technique.[1] |
| Intraparenchymal | Direct injection into a specific brain region. | Targeted delivery to a precise neuroanatomical location. | Highly invasive, localized distribution, risk of significant tissue damage. | Precise coordinates, small injection volume, slow infusion rate. |
| Non-Invasive (Experimental) | ||||
| Intranasal | Administration via the nasal cavity to bypass the BBB through olfactory and trigeminal pathways. | Non-invasive, rapid onset of action. | Inefficient for many molecules, variable absorption. | Formulation with permeation enhancers may be necessary. |
| Nanoparticle Encapsulation | Encapsulation of VU0155041 in liposomes, polymeric nanoparticles, etc. | Can improve BBB penetration and provide sustained release. | Complex formulation development, potential for toxicity of carrier materials. | Particle size, surface charge, and targeting ligands are critical parameters.[2] |
| Prodrug Approach | Chemical modification of VU0155041 to a more lipophilic form that can cross the BBB and then be converted to the active compound. | Can significantly enhance brain penetration. | Requires careful design to ensure efficient conversion in the CNS and minimal peripheral activity.[3] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rodents
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection pump and Hamilton syringe
-
This compound dissolved in sterile aCSF
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the coordinates for the lateral ventricle relative to bregma (e.g., for mice: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm from the skull surface).
-
Drill a burr hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before injections.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injector cannula connected to the Hamilton syringe.
-
Infuse the VU0155041 solution at a slow rate (e.g., 0.5-1.0 µL/min).
-
Leave the injector in place for a few minutes post-injection to prevent backflow.
-
Replace the dummy cannula.
Protocol 2: In Vivo Blood-Brain Barrier Permeability Assay using Evans Blue Dye
Materials:
-
Evans Blue dye (2% in sterile saline)
-
Anesthetic
-
Perfusion pump and saline
-
Spectrophotometer or fluorescence microscope
Procedure:
-
Administer VU0155041 via the desired route (e.g., intraperitoneal).
-
At the time of expected peak plasma concentration, inject Evans Blue dye intravenously (e.g., 4 mL/kg).
-
Allow the dye to circulate for a specified time (e.g., 30-60 minutes).
-
Deeply anesthetize the animal and perform transcardial perfusion with saline to remove the dye from the vasculature.
-
Dissect the brain and other organs.
-
The brain can be visually inspected for blue staining, indicating BBB disruption.
-
For quantitative analysis, the brain tissue can be homogenized in a solvent (e.g., formamide) to extract the Evans Blue, and the absorbance can be measured with a spectrophotometer. Alternatively, brain sections can be examined by fluorescence microscopy.[4]
Mandatory Visualizations
Signaling Pathway
Caption: mGluR4 signaling pathway with VU0155041 modulation.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with VU0155041.
Troubleshooting Logic
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
Potential for receptor desensitization with chronic VU0155041 sodium treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of chronic VU0155041 sodium treatment, with a specific focus on the potential for mGluR4 receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is VU0155041 and how does it work?
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site. This modulation can lead to a more robust and sustained signaling cascade upon glutamate binding. VU0155041 has shown potential therapeutic effects in preclinical models of Parkinson's disease, anxiety, and addiction.[3][4]
Q2: Is there evidence for mGluR4 receptor desensitization with chronic VU0155041 treatment?
Q3: What are the general mechanisms of GPCR desensitization?
GPCR desensitization is a critical physiological process that prevents overstimulation of signaling pathways. The primary mechanisms include:
-
Receptor Phosphorylation: Upon agonist binding, GPCR kinases (GRKs) phosphorylate the intracellular domains of the receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Uncoupling from G-proteins: β-arrestin binding sterically hinders the receptor's ability to interact with and activate G-proteins, thus dampening the signaling cascade.
-
Receptor Internalization: β-arrestin can act as an adaptor protein, promoting the internalization of the receptor from the cell surface into endosomes.
-
Downregulation: Following internalization, receptors can be either recycled back to the cell surface or targeted for lysosomal degradation, leading to a reduction in the total number of receptors.
Q4: How might a PAM like VU0155041 influence mGluR4 desensitization?
The influence of a PAM on receptor desensitization can be complex. By enhancing the potency and/or efficacy of the endogenous agonist, VU0155041 could indirectly promote desensitization by prolonging or intensifying receptor activation, thereby increasing the likelihood of GRK-mediated phosphorylation and subsequent β-arrestin recruitment. Some PAMs for other GPCRs have been shown to induce receptor internalization.[5]
Troubleshooting Guides
Issue 1: Diminished or Variable Cellular Response to VU0155041 Over Time
Potential Cause: mGluR4 receptor desensitization and/or downregulation.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Verify the stability and concentration of your this compound stock solution.
-
Consider preparing fresh solutions for each experiment.
-
-
Assess Receptor Expression Levels:
-
Western Blotting: Quantify total mGluR4 protein levels in cell lysates from control and chronically treated samples. A decrease in total protein suggests receptor downregulation.
-
Cell Surface Biotinylation: To specifically measure cell surface receptor levels, use a biotinylation assay followed by streptavidin pulldown and Western blotting for mGluR4. This will indicate the extent of receptor internalization.
-
-
Evaluate Receptor Function:
-
Second Messenger Assays: Measure the downstream signaling effects of mGluR4 activation, such as inhibition of adenylyl cyclase (leading to reduced cAMP levels). A blunted response in chronically treated cells suggests functional desensitization.
-
Calcium Mobilization Assays: If using a Gαq/i-coupled chimeric G-protein system, assess changes in intracellular calcium levels in response to a glutamate challenge in the presence of VU0155041.
-
-
Investigate Desensitization Machinery:
-
GRK and β-Arrestin Expression: Use Western blotting to check for changes in the expression levels of key GRKs (e.g., GRK2/3) and β-arrestin-2, as their upregulation can enhance desensitization.
-
Co-immunoprecipitation: Assess the interaction between mGluR4 and β-arrestin-2 in response to agonist and VU0155041 treatment. An increased interaction in chronically treated cells would support a role for β-arrestin in the observed desensitization.
-
Quantitative Data Summary Table
| Experimental Assay | Parameter Measured | Expected Outcome if Desensitization Occurs |
| Western Blot (Total Lysate) | Total mGluR4 Protein | Decrease |
| Cell Surface Biotinylation | Cell Surface mGluR4 Protein | Decrease |
| cAMP Assay | Forskolin-stimulated cAMP levels | Attenuated inhibition by glutamate + VU0155041 |
| Co-immunoprecipitation | mGluR4-β-arrestin-2 Interaction | Increase |
Experimental Protocols
Protocol 1: Western Blotting for Total mGluR4 Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against mGluR4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Surface Biotinylation Assay
-
Cell Treatment: Treat cells with VU0155041 for the desired duration.
-
Biotinylation: Wash cells with ice-cold PBS and incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.
-
Quenching: Quench the biotinylation reaction with a quenching solution (e.g., glycine (B1666218) in PBS).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Elution and Western Blotting: Wash the beads and elute the captured proteins. Analyze the eluates by Western blotting for mGluR4 as described in Protocol 1.
Visualizations
Caption: GPCR Desensitization and Internalization Pathway.
Caption: Troubleshooting Workflow for Investigating Desensitization.
References
- 1. VU 0155041 | CAS 1093757-42-6 | VU0155041 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Controlling for vehicle effects in VU0155041 sodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in experiments involving the mGluR4 positive allosteric modulator, VU0155041 sodium.
Frequently Asked Questions (FAQs)
Q1: What is VU0155041 and what is its mechanism of action?
A1: VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[3][4] This modulation can be beneficial in conditions where mGluR4 activity is desired, such as in models of Parkinson's disease.[5] The sodium salt of VU0155041 is often used to improve aqueous solubility.
Q2: What is a vehicle and why is a vehicle control group essential in my VU0155041 experiments?
A2: A vehicle is the solvent or carrier used to dissolve and administer a drug, in this case, VU0155041. A vehicle control group receives the same volume and formulation of the vehicle as the drug-treated group, but without the active compound. This is crucial because some vehicles, especially those containing solvents like DMSO or PEG-400, can have their own biological effects.[6] A vehicle control group allows you to distinguish the effects of VU0155041 from any confounding effects of the vehicle itself, ensuring the accuracy of your results.[7]
Q3: My VU0155041 solution is precipitating. What can I do?
A3: Precipitation of your VU0155041 solution can be due to several factors, including incorrect solvent choice, temperature changes, or exceeding the solubility limit. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[1] It is also crucial to ensure you are using the appropriate vehicle for your desired concentration and experimental setup (in vitro vs. in vivo). For in vivo studies, using a formulation with co-solvents like PEG300 and a surfactant like Tween-80 can help maintain solubility.
Q4: I am observing unexpected effects in my vehicle-treated animals. How should I interpret this?
A4: Unexpected effects in a vehicle control group can indicate that the vehicle itself is biologically active in your experimental model. For instance, vehicles containing DMSO have been shown to cause motor impairment in some studies.[6] If you observe such effects, it is important to document them thoroughly. You may need to consider alternative, more inert vehicles if the vehicle's effect interferes with the interpretation of your drug's effect. Comparing your results to a naive (untreated) control group can also help dissect the effects of the vehicle versus the experimental procedure itself.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of VU0155041
| Symptom | Possible Cause | Suggested Solution |
| Compound does not fully dissolve. | Incorrect solvent or exceeding solubility limit. | - For in vitro studies, consider preparing a stock solution in 100% DMSO and then diluting it to the final concentration in your aqueous buffer. Ensure the final DMSO concentration is low and consistent across all groups, including the vehicle control.- For in vivo studies, use a multi-component vehicle system as detailed in the protocols below. |
| Solution becomes cloudy or forms a precipitate upon storage or dilution. | Temperature change or compound instability. | - Store stock solutions at -20°C or -80°C as recommended.[1]- When preparing working solutions, add components sequentially and ensure complete mixing at each step.- If precipitation occurs upon dilution in an aqueous buffer, try reducing the final concentration or adjusting the pH of the buffer. |
Issue 2: Confounding Effects from the Vehicle
| Symptom | Possible Cause | Suggested Solution |
| Vehicle control group shows a significant behavioral or physiological change compared to baseline or naive animals. | The vehicle has inherent biological activity. | - Carefully review the literature for known effects of your chosen vehicle components (e.g., DMSO, PEG300).- Consider switching to a more inert vehicle if possible, such as saline or carboxymethylcellulose (CMC), provided VU0155041 is sufficiently soluble.- If a complex vehicle is necessary for solubility, ensure the composition is identical and administered in the same manner to both vehicle control and drug-treated groups. |
| High variability within the vehicle control group. | Inconsistent preparation or administration of the vehicle. | - Ensure precise and consistent formulation of the vehicle for all animals.- Standardize the administration procedure (e.g., injection volume, rate, and location). |
Data Presentation: Solubility and Recommended Vehicles
| Compound Form | Application | Vehicle/Solvent System | Achievable Concentration | Reference |
| VU0155041 | In vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.91 mM) | [1] |
| VU0155041 | In vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.91 mM) | [1] |
| VU0155041 | In vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.91 mM) | [8] |
| This compound Salt | In vivo (intra-DG injection) | Normal Saline (0.9% NaCl) | 50 μ g/0.5 μl | [9] |
| VU0155041 | In vivo (i.p.) | Saline (0.9% NaCl) | 2.5 or 5 mg/kg | [10] |
Experimental Protocols
Protocol 1: Preparation of VU0155041 for In Vivo Administration (Multi-component Vehicle)
This protocol is adapted from formulations designed to enhance the solubility of compounds for in vivo use.
-
Prepare a stock solution of VU0155041: Accurately weigh the required amount of VU0155041 and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Prepare the multi-component vehicle: In a sterile tube, combine the vehicle components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
400 μL PEG300
-
50 μL Tween-80
-
-
Prepare the final drug solution: To the prepared vehicle, add 100 μL of your VU0155041 DMSO stock solution and mix until a clear, homogenous solution is formed.
-
Final dilution: Add 450 μL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration of DMSO in this formulation is 10%.
-
Prepare the vehicle control: Follow the same procedure as above, but substitute the 100 μL of VU0155041 stock solution with 100 μL of 100% DMSO. This ensures the vehicle control group receives the exact same formulation, including the same final concentration of DMSO, as the drug-treated group.
Protocol 2: In Vivo Experiment with Appropriate Controls
-
Animal Acclimation: Acclimate animals to the experimental conditions and handling procedures to minimize stress-related variability.
-
Group Assignment: Randomly assign animals to the following groups:
-
Group 1: Naive Control (no treatment) - Optional, but recommended for assessing procedural effects.
-
Group 2: Vehicle Control (receives vehicle only)
-
Group 3: VU0155041-treated (receives VU0155041 in vehicle)
-
-
Administration: Administer the vehicle or VU0155041 solution to the respective groups. Ensure the volume, route, and timing of administration are consistent across all groups.
-
Behavioral/Physiological Assessment: Conduct the planned experimental assessments at the predetermined time points post-administration.
-
Data Analysis: Analyze the data by comparing the VU0155041-treated group to the vehicle control group to determine the specific effect of the drug. The naive control group can be used to assess the effects of the injection procedure and the vehicle itself.
Visualizations
Caption: Signaling pathway of mGluR4 with VU0155041 modulation.
Caption: Experimental workflow for in vivo VU0155041 studies.
Caption: Troubleshooting decision tree for VU0155041 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU0155041 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling VU0155041 sodium powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling VU0155041 sodium powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound powder should be desiccated and stored at room temperature.
Q2: What is the solubility of this compound salt?
The sodium salt of VU0155041 is soluble in water up to 25 mM. The non-salt form is highly soluble in DMSO.
Q3: How should I prepare a stock solution of this compound salt?
For aqueous solutions, this compound salt can be dissolved in water up to a concentration of 25 mM. For higher concentrations, or for the non-salt form, DMSO is a suitable solvent. See the detailed protocol for preparing aqueous stock solutions below.
Q4: How stable are solutions of VU0155041?
Q5: What is the mechanism of action of VU0155041?
VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] It binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 338.16 g/mol | |
| Molecular Formula | C₁₄H₁₄Cl₂NNaO₃ | |
| Purity | ≥98% | |
| Solubility in Water | up to 25 mM | |
| EC₅₀ (human mGluR4) | 798 nM | |
| EC₅₀ (rat mGluR4) | 693 nM |
Experimental Protocols
Protocol for Preparation of Aqueous Stock Solution (10 mM)
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.33816 g/mmol * Volume (L) * 1000 mg/g For example, to prepare 1 mL (0.001 L) of a 10 mM solution, you would need 3.38 mg of this compound powder.
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder: Add the appropriate volume of high-purity water to the vial containing the powder.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. The sodium salt should dissolve readily in water at room temperature.
-
Store the solution: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve in aqueous buffer. | The concentration may be too high, or the buffer components may be affecting solubility. | Ensure the final concentration does not exceed 25 mM. Try preparing the stock solution in pure water before diluting it into the final buffer. Gentle warming (to no more than 37°C) and vortexing may aid dissolution. |
| Precipitation observed after thawing a frozen stock solution. | The compound may have come out of solution during the freeze-thaw cycle. | Before use, allow the vial to come to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming and sonication may be necessary. |
| Inconsistent or lower-than-expected potency in in vitro assays. | 1. Degradation of the compound in solution. 2. Adsorption of the compound to plasticware. 3. Issues with the assay itself (e.g., cell health, reagent quality). | 1. Prepare fresh solutions for each experiment or use a new aliquot from a properly stored stock. 2. Use low-adhesion plasticware for preparing and storing solutions. 3. Verify the health and passage number of the cells and ensure all other assay reagents are within their expiration dates and stored correctly. |
| Variability in in vivo results. | 1. Inconsistent dosing due to inaccurate solution preparation. 2. Degradation of the compound in the vehicle solution. 3. Limited bioavailability of the compound. | 1. Ensure accurate weighing and complete solubilization when preparing dosing solutions. 2. Prepare dosing solutions fresh each day. 3. For in vivo studies, consider the appropriate route of administration and vehicle to optimize bioavailability. VU0155041 has been shown to be effective following intracerebroventricular (i.c.v.) administration.[1] |
Visualizations
mGluR4 Signaling Pathway
Caption: mGluR4 signaling pathway activated by Glutamate and potentiated by VU0155041.
Experimental Workflow for In Vitro Characterization of VU0155041
Caption: A typical workflow for characterizing VU0155041's PAM activity in a cell-based assay.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of VU0155041 Sodium and PHCCC as mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): VU0155041 sodium and PHCCC. The mGluR4 receptor, a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. This document summarizes their performance based on available experimental data, details the methodologies used in key experiments, and visualizes relevant biological pathways and workflows.
Introduction to mGluR4 PAMs
Metabotropic glutamate receptor 4 (mGluR4) is predominantly expressed in presynaptic terminals of the central nervous system. Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein, resulting in reduced cyclic AMP (cAMP) levels and a subsequent decrease in neurotransmitter release. Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the glutamate binding site. They do not activate the receptor on their own but enhance the receptor's response to glutamate. This modulatory approach offers a more nuanced and potentially safer therapeutic strategy compared to direct receptor agonists.
In Vitro Pharmacological Comparison
VU0155041 and PHCCC have been extensively characterized in a variety of in vitro assays to determine their potency, efficacy, and selectivity as mGluR4 PAMs. The following tables summarize the key quantitative data from these studies.
| Compound | Assay Type | Species | Potency (EC50) | Fold Shift | Reference |
| VU0155041 | Calcium Mobilization (hmGluR4/Gqi5) | Human | 798 nM | 6.4 | [1] |
| GIRK Channel (rmGluR4/GIRK) | Rat | 693 nM | Not Reported | [2] | |
| PHCCC | Calcium Mobilization | Human | >10 µM | 5.5 | [1][2] |
| GIRK Channel | Rat | 4.9 µM | Not Reported | [2] | |
| GTPγS Binding | Human | ~4.1 µM | 5.5 | [1] |
Table 1: Potency and Efficacy of VU0155041 and PHCCC at mGluR4. The EC50 value represents the concentration of the compound that elicits a half-maximal response. The "Fold Shift" indicates the factor by which the PAM increases the potency of glutamate.
| Compound | mGluR1 | mGluR2 | mGluR3 | mGluR5 | mGluR6 | mGluR7 | mGluR8 | Reference |
| VU0155041 | No significant activity | No significant activity | No significant activity | No significant activity | No significant activity | No significant activity | No significant activity | [1][2] |
| PHCCC | Partial Antagonist (30% inhibition) | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | [3] |
Table 2: Selectivity Profile of VU0155041 and PHCCC against other mGluR Subtypes. Data indicates that VU0155041 is highly selective for mGluR4, while PHCCC exhibits off-target activity at mGluR1.
In Vivo Preclinical Efficacy
Both compounds have been evaluated in rodent models of Parkinson's disease to assess their therapeutic potential.
| Compound | Animal Model | Administration Route | Effective Dose | Effect | Reference |
| VU0155041 | Haloperidol-induced catalepsy in rats | Intracerebroventricular (i.c.v.) | 31-316 nmol | Dose-dependent decrease in catalepsy | [2] |
| Reserpine-induced akinesia in rats | Intracerebroventricular (i.c.v.) | 31-316 nmol | Dose-dependent reversal of akinesia | [2] | |
| PHCCC | Haloperidol-induced catalepsy in rats | Intracerebroventricular (i.c.v.) | Not specified | Reversal of catalepsy | [4] |
| Reserpine-induced akinesia in rats | Intracerebroventricular (i.c.v.) | Not specified | Reversal of akinesia | [4] |
Table 3: In Vivo Efficacy of VU0155041 and PHCCC in Rodent Models of Parkinson's Disease.
Pharmacokinetic Properties
A key differentiator between VU0155041 and PHCCC lies in their pharmacokinetic profiles. While detailed comparative studies are limited, the available data consistently highlight the superior properties of VU0155041 for in vivo applications.
| Compound | Property | Observation | Reference |
| VU0155041 | Aqueous Solubility | Soluble in aqueous vehicle | [2] |
| Brain Penetration | Centrally penetrant after systemic dosing (AUCbrain/AUCplasma ratio of 4.1) | [3] | |
| PHCCC | Aqueous Solubility | Poor | [2][5] |
| Systemic Activity | Not systemically active, requires i.c.v. administration for in vivo efficacy | [4][5] |
Table 4: Comparison of Physicochemical and Pharmacokinetic Properties.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR4 signaling cascade and a typical experimental workflow for evaluating mGluR4 PAMs.
Caption: mGluR4 Signaling Pathway.
Caption: General Experimental Workflow for mGluR4 PAMs.
Experimental Protocols
Calcium Mobilization Assay
This assay is commonly used to screen for and characterize mGluR4 PAMs in a high-throughput format. As mGluR4 natively couples to Gi/o, which does not directly lead to calcium mobilization, a chimeric G-protein, such as Gqi5, is co-expressed with the receptor in a host cell line (e.g., CHO or HEK293 cells). Gqi5 redirects the signal through the Gq pathway, which activates phospholipase C, leading to an increase in intracellular calcium upon receptor activation.
-
Cell Culture: CHO or HEK293 cells stably co-expressing human or rat mGluR4 and the Gqi5 chimeric protein are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.
-
Compound Addition: The test compound (VU0155041 or PHCCC) is added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation of the glutamate response by the PAM is quantified to determine its EC50.
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Assay
This assay provides a more direct measure of Gi/o signaling. Activation of Gi/o-coupled receptors leads to the dissociation of the Gβγ subunit, which in turn activates GIRK channels, resulting in potassium ion efflux.
-
Cell Culture: A cell line (e.g., HEK293) is engineered to co-express the mGluR4 receptor and GIRK channel subunits.
-
Thallium Flux Measurement: The assay measures the influx of thallium ions, a surrogate for potassium ions, through the activated GIRK channels. Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound and Agonist Addition: The test compound and glutamate are added to the cells.
-
Signal Detection: The influx of thallium results in an increase in fluorescence, which is measured over time.
-
Data Analysis: The increase in thallium flux is proportional to the activation of the mGluR4 receptor, allowing for the characterization of PAM activity.
Haloperidol-Induced Catalepsy in Rats
This is a widely used behavioral model to screen for drugs with potential anti-Parkinsonian effects. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of motor immobility (catalepsy).
-
Animal Acclimation: Male rats are acclimated to the testing environment.
-
Haloperidol Administration: Rats are administered haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.
-
Test Compound Administration: At a specified time after haloperidol injection, the test compound (VU0155041 or PHCCC) is administered (e.g., intracerebroventricularly).
-
Catalepsy Assessment: At various time points, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to step down is recorded.
-
Data Analysis: A reduction in the latency to step down in the compound-treated group compared to the vehicle group indicates an anti-cataleptic effect.
Reserpine-Induced Akinesia in Rats
Reserpine (B192253) depletes monoamines, including dopamine, in the brain, leading to a state of akinesia (inability to initiate movement), which is a core symptom of Parkinson's disease.
-
Animal Acclimation: Male rats are habituated to the testing environment.
-
Reserpine Administration: Reserpine is administered to the rats to induce akinesia.
-
Test Compound Administration: The test compound is administered at a specified time after reserpine injection.
-
Akinesia Assessment: Akinesia is typically assessed by measuring locomotor activity in an open field or by scoring the animal's ability to initiate movement.
-
Data Analysis: An increase in locomotor activity or an improvement in movement initiation in the compound-treated group compared to the vehicle group suggests a reversal of akinesia.
Summary and Conclusion
Both VU0155041 and PHCCC are valuable research tools for studying the function of mGluR4. However, for drug development purposes, VU0155041 demonstrates a significantly superior profile.
-
Potency and Efficacy: VU0155041 is substantially more potent than PHCCC in vitro.[2]
-
Selectivity: VU0155041 exhibits a clean selectivity profile, whereas PHCCC's partial antagonism at mGluR1 is a significant liability.[2][3]
-
Pharmacokinetics: The most critical advantage of VU0155041 is its favorable pharmacokinetic properties, including aqueous solubility and brain penetrability, which allow for systemic administration in in vivo studies.[2][3] In contrast, PHCCC's poor solubility and lack of systemic activity limit its utility to in vitro or central administration studies.[4][5]
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. AID 2437 - Modulation of the Metabotropic Glutamate Receptor mGluR4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Population Pharmacokinetic–Pharmacodynamic Analysis of a Reserpine-Induced Myalgia Model in Rats [mdpi.com]
A Comparative Analysis of VU0155041 Sodium and Newer mGluR4 Modulators in Preclinical Models
A detailed examination of the efficacy of VU0155041 sodium in comparison to more recently developed positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), including ADX88178 and Lu AF21934, reveals significant advancements in potency and pharmacokinetic profiles. This guide provides a comprehensive overview of the available preclinical data to aid researchers in the selection of appropriate pharmacological tools for investigating the therapeutic potential of mGluR4 activation.
The modulation of mGluR4, a Gi/o-coupled receptor primarily expressed in the central nervous system, has emerged as a promising strategy for the treatment of a range of neurological and psychiatric disorders, most notably Parkinson's disease. This compound established an important benchmark as an early, selective mGluR4 PAM. However, the drive for improved drug-like properties has led to the development of newer modulators with enhanced efficacy and better suitability for in vivo studies.
In Vitro Potency: A Quantitative Comparison
The in vitro potency of mGluR4 PAMs is typically determined by their ability to potentiate the response of the receptor to its endogenous ligand, glutamate. This is often quantified as the half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for VU0155041, ADX88178, and Lu AF21934. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
| Compound | Species | EC50 (nM) | Reference |
| VU0155041 | human | 740 | [1] |
| ADX88178 | human | 4 | [2] |
| rat | 9 | [2] | |
| Lu AF21934 | human | 500 | [3] |
The data clearly indicates that ADX88178 is significantly more potent in vitro than both VU0155041 and Lu AF21934, with an EC50 in the low nanomolar range for the human receptor.[2]
In Vivo Efficacy in a Preclinical Model of Parkinson's Disease
The haloperidol-induced catalepsy model in rodents is a widely used assay to assess the potential anti-parkinsonian effects of novel therapeutic agents. The following table summarizes the available data for VU0155041, ADX88178, and Lu AF21934 in this model. As with the in vitro data, these results are compiled from different studies.
| Compound | Animal Model | Route of Administration | Effective Dose | Reference |
| VU0155041 | Rat | Intracerebroventricular | 31 - 316 nmol | [4] |
| ADX88178 | Rat | Oral | 3 and 10 mg/kg | [2][5] |
| Lu AF21934 | Rat | Subcutaneous | 10 and 30 mg/kg | [6] |
These findings demonstrate that all three compounds are effective in reversing haloperidol-induced catalepsy. Notably, ADX88178 and Lu AF21934 are orally bioavailable and effective at systemic doses, representing a significant advantage over the intracerebroventricular administration required for VU0155041 in the cited study.[2][4][5][6] ADX88178, in particular, shows efficacy at lower oral doses compared to Lu AF21934.[2][5][6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for evaluating these modulators.
Caption: mGluR4 Signaling Pathway. Activation of the mGluR4 receptor by glutamate is potentiated by positive allosteric modulators (PAMs). This leads to the activation of the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and downstream cellular effects.
Caption: Experimental Workflow for Evaluating mGluR4 PAMs. A typical workflow involves initial in vitro screening to determine potency (EC50) followed by in vivo studies in animal models of disease to assess efficacy.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay is commonly used to determine the in vitro potency of mGluR4 PAMs.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGluR4 and a promiscuous G-protein (e.g., Gα16) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Addition: The test compound (e.g., VU0155041, ADX88178, or Lu AF21934) is added to the wells at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the mGluR4 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The potentiation of the glutamate response by the test compound is used to calculate the EC50 value.
In Vivo: Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol.
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Induction of Catalepsy: Haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally to induce a cataleptic state.
-
Compound Administration: After a set period (e.g., 60-90 minutes) to allow for the full development of catalepsy, the test compound is administered via the desired route (e.g., oral gavage, subcutaneous, or intracerebroventricular injection).
-
Catalepsy Assessment: Catalepsy is measured at various time points after compound administration using a bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws is recorded.
-
Data Analysis: The reduction in the latency to move from the bar in the compound-treated group is compared to the vehicle-treated control group to determine the efficacy of the compound.
Conclusion
The development of mGluR4 positive allosteric modulators has progressed significantly since the introduction of early tool compounds like VU0155041. Newer modulators, such as ADX88178 and Lu AF21934, exhibit substantially improved in vitro potency and, critically, oral bioavailability, making them more suitable for in vivo research and potential therapeutic development. While direct comparative studies are limited, the available data suggests that ADX88178, in particular, represents a highly potent and orally active mGluR4 PAM. Researchers should carefully consider the specific requirements of their studies, including the desired potency, route of administration, and pharmacokinetic profile, when selecting an appropriate mGluR4 modulator.
References
- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Guide to In Vivo mGluR4 Activation: VU0155041 Sodium vs. Lu AF21934
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), VU0155041 sodium and Lu AF21934. The objective is to present the available experimental data on their in vivo performance to aid researchers in selecting the appropriate tool for their studies.
Introduction to mGluR4 and its Allosteric Modulation
The metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission. Primarily located presynaptically, its activation generally leads to the inhibition of neurotransmitter release. This mechanism has made mGluR4 a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, where modulation of glutamatergic signaling is thought to be beneficial.
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site. Instead of directly activating the receptor, PAMs enhance the receptor's response to glutamate. This offers a more nuanced and potentially safer approach to modulating receptor activity compared to direct agonists.
In Vitro Potency and Selectivity
A direct comparative study of the in vitro potency and selectivity of VU0155041 and Lu AF21934 has not been identified in the reviewed literature. However, data from separate studies provide insights into their individual characteristics.
| Compound | In Vitro Potency (EC50) | Selectivity Profile |
| VU0155041 | ~750 nM[1] | Highly selective for mGluR4 over mGluR1, 2, 5, 7, and 8, as well as a panel of other GPCRs, ion channels, and transporters[1]. |
| Lu AF21934 | 550 nM[2] | Selective for mGluR4 with no significant activity at over 70 other GPCRs[2]. |
In Vivo Efficacy: A Comparative Overview
This compound: Efficacy in Models of Parkinson's Disease and Addiction
VU0155041 has demonstrated efficacy in rodent models relevant to Parkinson's disease and addiction.
| Animal Model | Dosing and Administration | Key Findings | Reference |
| Haloperidol-induced catalepsy in rats | Not specified in available abstracts | Showed in vivo efficacy.[3] | [3] |
| Reserpine-induced akinesia in rats | Not specified in available abstracts | Showed in vivo efficacy.[3] | [3] |
| Morphine-induced conditioned place preference in rats | 10, 30, and 50 μ g/0.5 μL bilateral microinjections into the nucleus accumbens | Reduced the extinction period and dose-dependently inhibited the reinstatement of morphine-induced CPP.[4][5] | [4][5] |
Lu AF21934: Efficacy in Models of Schizophrenia and Tremor
Lu AF21934 has been evaluated in rodent models of schizophrenia and harmaline-induced motor disturbances.
| Animal Model | Dosing and Administration | Key Findings | Reference |
| MK-801-induced hyperactivity in mice (model for positive symptoms of schizophrenia) | 1 mg/kg, s.c. | Reversed MK-801-induced hyperactivity.[6] | [6] |
| MK-801-induced disruptions of social interactions in rats (model for negative symptoms of schizophrenia) | 0.5 mg/kg, s.c. | Reversed social deficits induced by MK-801.[7] | [7] |
| Novel object recognition and spatial delayed alteration tests in rats (models for cognitive symptoms of schizophrenia) | 2 mg/kg and 5 mg/kg respectively, s.c. | Induced antipsychotic-like effects.[7] | [7] |
| Harmaline-induced hyperactivity in rats | 0.5 and 2.5 mg/kg, s.c. | Reversed harmaline-induced hyperactivity but did not influence tremor.[8] | [8] |
Pharmacokinetic Properties
Detailed comparative pharmacokinetic data for VU0155041 and Lu AF21934 is limited. The available information suggests both compounds are brain-penetrant.
| Compound | Species | Administration Route | Key Pharmacokinetic Parameters | Reference |
| VU0155041 | Rodent | Not specified | Centrally penetrant.[9] | [9] |
| Lu AF21934 | Rat | Subcutaneous | Brain-penetrating.[8] | [8] |
Signaling Pathways of mGluR4 Activation
Activation of mGluR4, a Gi/o-coupled receptor, classically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, evidence also suggests an alternative signaling pathway involving phospholipase C (PLC) and protein kinase C (PKC).
Caption: mGluR4 signaling pathways.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats (Model for Parkinson's Disease)
This model is used to assess the potential of compounds to alleviate motor deficits characteristic of Parkinson's disease.
Caption: Workflow for haloperidol-induced catalepsy.
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[10][11] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on a horizontal bar elevated approximately 9 cm from the surface.[11]
-
The latency for the rat to remove both forepaws from the bar and step down is recorded. A cut-off time (e.g., 180 seconds) is typically used.[2]
-
-
Data Analysis: The latency to step down is used as a measure of catalepsy. A reduction in this latency by the test compound compared to the vehicle-treated group indicates an anti-cataleptic effect.
Harmaline-Induced Hyperactivity in Rats (Model for Tremor and Motor Dysfunction)
This model is used to study essential tremor and other motor dysfunctions.
Caption: Workflow for harmaline-induced hyperactivity.
Detailed Methodology:
-
Animals: Male rats are typically used.[8]
-
Apparatus: Automated activity chambers equipped with infrared beams are used to measure locomotor activity.
-
Procedure:
-
Rats are habituated to the activity chambers before drug administration.
-
The test compound (e.g., Lu AF21934) or vehicle is administered subcutaneously (s.c.).[8]
-
Following the test compound administration, harmaline is administered i.p. at a dose of 15 mg/kg.[8]
-
Locomotor activity is recorded for a set period. Harmaline induces a biphasic effect, with an initial hypoactivity followed by a period of hyperactivity.[8]
-
-
Data Analysis: The total distance traveled or the number of beam breaks during the hyperactive phase is analyzed. A reduction in hyperactivity in the test compound group compared to the vehicle group indicates a therapeutic effect.
Conclusion
Both this compound and Lu AF21934 are valuable tools for investigating the in vivo roles of mGluR4. The available data suggests that VU0155041 has been predominantly studied in the context of Parkinson's disease and addiction, while Lu AF21934 has been primarily investigated for its potential in treating schizophrenia and certain motor disturbances.
The choice between these two compounds will likely depend on the specific research question and the animal model being employed. The lack of direct comparative studies underscores the need for future research to perform head-to-head comparisons of these and other mGluR4 PAMs to better delineate their in vivo profiles and therapeutic potential. Researchers are encouraged to carefully consider the distinct experimental contexts in which these compounds have been evaluated when designing their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the absorption of practically water-insoluble drugs following injection VI: Subcutaneous absorption from aqueous suspensions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lu AF21934, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of VU0155041 Sodium and ADX88178: Potent and Selective mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): VU0155041 sodium and ADX88178. Both compounds have garnered significant interest for their therapeutic potential in neurological disorders, particularly Parkinson's disease. This document summarizes their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to mGluR4 PAMs
Metabotropic glutamate receptor 4 (mGluR4) is a presynaptic Group III mGluR that plays a crucial role in regulating neurotransmitter release. Its activation can dampen excessive glutamate and GABA transmission, making it an attractive target for conditions characterized by neurotransmitter imbalance. Positive allosteric modulators offer a nuanced approach to receptor modulation by enhancing the effect of the endogenous ligand, glutamate, rather than directly activating the receptor themselves. This can lead to a more physiologically relevant and potentially safer therapeutic profile.
In Vitro Pharmacological Profile
A critical aspect of any pharmacological tool is its potency and selectivity. The following tables summarize the in vitro data for this compound and ADX88178.
Table 1: Potency at mGluR4
| Compound | Species | Assay Type | EC50 | Reference(s) |
| This compound | Human | Calcium Mobilization (FLIPR) | 798 nM | [1][2][3][4] |
| Rat | Calcium Mobilization (FLIPR) | 693 nM | [1][2][3][4] | |
| ADX88178 | Human | Not Specified | 4 nM | [5][6] |
| Rat | Not Specified | 9 nM | [2] | |
| Human | Not Specified | 3.5 nM | [5] | |
| Rat | Not Specified | 9.1 nM | [1][5] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Selectivity Profile
| Compound | Receptor Subtype | Activity | Reference(s) |
| ADX88178 | Other mGluRs | Minimal | [7] |
| mGluR8 | EC50 = 2.2 µM | [1] | |
| mGluR7 | No activity | [1] |
Data on the comprehensive selectivity profile of this compound against other mGluR subtypes was not available in the public domain at the time of this review.
From the available data, ADX88178 demonstrates significantly higher potency at the mGluR4 receptor compared to this compound, with EC50 values in the low nanomolar range.
In Vivo Efficacy
Both compounds have been evaluated in preclinical models of Parkinson's disease, a key area of interest for mGluR4 modulators. The haloperidol-induced catalepsy model in rats is a widely used assay to assess the potential of compounds to alleviate motor deficits associated with dopamine (B1211576) D2 receptor blockade.
Table 3: In Vivo Efficacy in the Haloperidol-Induced Catalepsy Model (Rats)
| Compound | Administration Route | Effective Dose | Observations | Reference(s) |
| VU0155041 | Intracerebroventricular (i.c.v.) | 31 nmol, 93 nmol | Reversed catalepsy | [2] |
| ADX88178 | Oral (p.o.) | 3 mg/kg, 10 mg/kg | Reversed catalepsy | [3][5] |
It is important to note the different routes of administration used in these studies, which complicates a direct comparison of in vivo potency. The oral activity of ADX88178 highlights its potential for systemic administration.
Pharmacokinetic Properties
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound, which in turn influences its in vivo efficacy and dosing regimen.
Table 4: Pharmacokinetic Parameters of ADX88178
| Species | Administration | Bioavailability | Brain Penetration | Reference(s) |
| Rat | Oral | High | Readily penetrates the brain | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of VU0155041 Effects with Genetic Models of the mGluR4 Receptor
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the pharmacological effects of VU0155041, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with the phenotypes observed in corresponding genetic knockout models. The objective is to offer a clear cross-validation framework for assessing on-target effects, supported by experimental data and detailed protocols.
Introduction to VU0155041 and the mGluR4 Target
VU0155041 is a potent and selective positive allosteric modulator of the mGluR4 receptor, a Class C G-protein-coupled receptor (GPCR).[1][2] As a PAM, VU0155041 does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate.[3] The mGluR4 receptor is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. These receptors are densely expressed in key brain regions, including the basal ganglia and cerebellum, making them a promising therapeutic target for neurological and psychiatric disorders, particularly Parkinson's disease.[3][4]
Cross-validation using genetic models, such as the mGluR4 knockout (Grm4-/-) mouse, is a critical step in preclinical drug development. This approach allows researchers to confirm that the pharmacological effects of a compound are indeed mediated by its intended target. The principle is straightforward: the administration of an mGluR4 activator (like a PAM) to a wild-type animal should produce behavioral or physiological effects that are opposite to the phenotype observed in an animal lacking the mGluR4 receptor.
Signaling Pathway and Cross-Validation Logic
The following diagrams illustrate the mGluR4 signaling cascade and the logical framework for cross-validating a pharmacological agent against a genetic model.
Caption: mGluR4 signaling pathway modulated by VU0155041 and disrupted by genetic knockout.
Caption: Logical workflow for cross-validating pharmacological effects with a genetic model.
Comparative Data Presentation
The tables below summarize the quantitative and qualitative data comparing VU0155041 with alternatives and its effects relative to the Grm4-/- genetic model.
Table 1: In Vitro Potency of mGluR4 Positive Allosteric Modulators
| Compound | Target | Assay Type | EC50 (nM) | Species | Reference |
| VU0155041 | mGluR4 | Calcium Flux | 798 | Human | [1][2][5] |
| Calcium Flux | 693 | Rat | [1][2][5] | ||
| (-)-PHCCC | mGluR4 | Not specified | ~5,600 | Rat | [3] |
| Lu AF21934 | mGluR4 | Not specified | Potent PAM | N/A | [6] |
| ADX88178 | mGluR4 | Not specified | Potent PAM | N/A | [6] |
| VU6022296 | mGluR4 | Calcium Flux | 32.8 | Human | [7] |
Table 2: Cross-Validation of In Vivo Effects
| Domain | Genetic Model: Grm4-/- Phenotype | Pharmacological Model: VU0155041 Effect in WT Animals | Expected Cross-Validation Outcome | Reference |
| Motor Control (Parkinson's Models) | N/A (Model induced) | Reverses haloperidol-induced catalepsy and reserpine-induced akinesia. | Effects should be absent in Grm4-/- mice. | [1][3][5] |
| Anxiety | Lower anxiety levels in open field and elevated zero maze tests. | Not explicitly reported, but predicted to be anxiogenic or modulate anxiety circuits. | Opposing effects on anxiety-like behaviors. | [8] |
| Sensorimotor Gating | Decreased acoustic startle response (ASR) and prepulse inhibition (PPI). | Predicted to increase or normalize ASR and PPI. | Opposing effects on startle and PPI. | [9] |
| Learning & Memory | Improved maze learning; increased hippocampal LTP. | In an autism model, it unexpectedly decreased population spike LTP.[10][11] | Complex; effects may be model-dependent. | [4][10][12] |
| Reward/Addiction | Not explicitly reported. | Facilitates extinction and inhibits reinstatement of morphine-induced conditioned place preference. | N/A | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
4.1. In Vitro Potency Assessment (Calcium Flux Assay)
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably co-expressing the human or rat mGluR4 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel.
-
Procedure:
-
Cells are plated in 384-well plates and cultured overnight.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using a fluorescence imaging plate reader (FLIPR).
-
The test compound (e.g., VU0155041) is added at various concentrations, followed shortly by a sub-maximal concentration of glutamate (EC20).
-
The change in intracellular calcium, triggered by the inhibition of adenylyl cyclase and subsequent signaling, is measured as a change in fluorescence.
-
Data are normalized to the maximal response and EC50 values are calculated using a four-parameter logistic equation.
-
4.2. Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the anti-parkinsonian potential of a compound.
-
Procedure:
-
Rats are administered haloperidol (B65202) (e.g., 1.5 mg/kg, i.p.), a dopamine (B1211576) D2 receptor antagonist, to induce catalepsy.
-
The test compound (e.g., VU0155041) is administered via the desired route (e.g., intracerebroventricularly, i.c.v.).[1][5]
-
At set time points post-dosing, catalepsy is measured using the bar test. The rat’s forepaws are placed on a horizontal bar (e.g., 6-9 cm high), and the latency to remove both paws is recorded.
-
A reduction in the time spent on the bar indicates an anti-cataleptic, and thus potential anti-parkinsonian, effect.[14]
-
4.3. Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI)
-
Objective: To measure sensorimotor gating, a process often disrupted in psychiatric disorders.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to detect the animal's whole-body startle response.
-
Procedure:
-
The mouse is placed in the chamber and allowed to acclimate.
-
ASR Measurement: A series of high-intensity acoustic stimuli (pulses, e.g., 120 dB) are presented, and the magnitude of the startle reflex is recorded.
-
PPI Measurement: On other trials, a weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
PPI is calculated as the percentage reduction in the startle response on prepulse-plus-pulse trials compared to pulse-alone trials.
-
Comparison of these measures between wild-type, Grm4-/- mice, and drug-treated wild-type mice allows for cross-validation.[9]
-
Conclusion
The pharmacological profile of VU0155041 shows clear efficacy in preclinical rodent models of Parkinson's disease.[3] The principle of cross-validation suggests that these beneficial effects are mediated through the on-target potentiation of mGluR4 signaling. This is strongly supported by the opposing phenotypes observed in Grm4 knockout mice, particularly in domains of sensorimotor gating and anxiety.[8][9] For example, the finding that Grm4-/- mice exhibit a deficient startle response provides a clear hypothesis that treatment with VU0155041 should enhance this response in wild-type animals.[9]
While the cross-validation holds for several key domains, the role of mGluR4 in learning and synaptic plasticity appears more complex, with VU0155041 showing unexpected effects in an autism model.[10][11] This highlights the importance of conducting direct comparative studies where the compound is administered not only to wild-type animals but also to the genetic knockout model. The lack of a pharmacological effect in the knockout animal is the definitive confirmation of on-target activity. Future studies should focus on these direct comparisons to fully validate the therapeutic potential and mechanism of action of VU0155041 and other mGluR4 PAMs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 0155041 | CAS 1093757-42-6 | VU0155041 | Tocris Bioscience [tocris.com]
- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grm4 glutamate receptor, metabotropic 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Related functions of mGlu4 and mGlu8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Dissociation of Group III Metabotropic Glutamate Receptors Revealed by Direct Comparison between the Behavioral Profiles of Knockout Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
VU0155041 Sodium: A New Generation of Selective mGluR4 Positive Allosteric Modulators
A significant advancement in the pursuit of selective therapeutic agents targeting the metabotropic glutamate (B1630785) receptor 4 (mGluR4), VU0155041 sodium demonstrates markedly improved selectivity over first-generation positive allosteric modulators (PAMs). This enhanced specificity minimizes off-target effects, a critical factor for the development of novel treatments for neurological disorders such as Parkinson's disease.
First-generation mGluR4 PAMs, while valuable research tools, have been hampered by their lack of selectivity. A prime example is (-)-PHCCC, which, in addition to potentiating mGluR4, also acts as a partial antagonist at the mGluR1 subtype.[1] This cross-reactivity can lead to confounding experimental results and undesirable side effects in clinical applications.
In contrast, VU0155041 has been shown to be a potent and highly selective PAM of mGluR4, with EC50 values of 798 nM and 693 nM for human and rat mGluR4, respectively.[2] Extensive in vitro studies have confirmed that VU0155041 does not exhibit significant potentiator or antagonist activity at other mGluR subtypes, representing a significant improvement in selectivity.[3]
Comparative Selectivity Profile
The following table summarizes the available quantitative data comparing the selectivity of VU0155041 with the first-generation PAM, (-)-PHCCC.
| Compound | Target Receptor | Activity (EC50/IC50) | Other mGluR Activity |
| VU0155041 | human mGluR4 | 798 nM (EC50) | No significant activity at other mGluR subtypes reported. |
| rat mGluR4 | 693 nM (EC50) | ||
| (-)-PHCCC | mGluR4 | ~6 µM (EC50) | Partial antagonist at mGluR1b (30% max efficacy). Inactive at mGluR2, 3, 5a, 6, 7b, and 8a. |
mGluR4 Signaling Pathway
The metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, glutamate, or potentiation by a PAM like VU0155041, the receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The determination of potency and selectivity of mGluR4 PAMs is typically conducted using in vitro functional assays. A common method is the calcium mobilization assay in a recombinant cell line.
Calcium Mobilization Assay for mGluR PAM Selectivity
Objective: To determine the potency of a test compound as a positive allosteric modulator of mGluR4 and its selectivity against other mGluR subtypes.
Materials:
-
HEK293 or CHO cells stably expressing the mGluR of interest (e.g., human mGluR4).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (e.g., VU0155041) and reference PAM (e.g., (-)-PHCCC).
-
Glutamate.
-
384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the stable cell line into 384-well microplates at an appropriate density and incubate overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and record a baseline fluorescence reading. c. Add the test or reference compound to the wells and incubate for a defined period. d. Add an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response, predetermined in separate experiments) to the wells. e. Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
Data Analysis: a. The increase in fluorescence intensity corresponds to an increase in intracellular calcium. b. For PAM activity, plot the response against the log of the compound concentration in the presence of the EC20 of glutamate. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value of the PAM. d. To assess selectivity, repeat the assay with cell lines expressing other mGluR subtypes. A significantly higher EC50 value or no activity at other subtypes indicates selectivity for mGluR4.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of an mGluR4 PAM.
References
- 1. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of VU0155041 Sodium and L-DOPA in Preclinical Parkinson's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel mGluR4 positive allosteric modulator, VU0155041 sodium, and the gold-standard Parkinson's disease treatment, L-DOPA. This analysis is based on data from preclinical rodent models of Parkinson's disease, specifically the haloperidol-induced catalepsy and reserpine-induced akinesia models.
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms.[1] While L-DOPA, a dopamine (B1211576) precursor, has been the cornerstone of symptomatic treatment for decades, its long-term use is associated with significant motor complications.[2][3] This has driven the search for alternative therapeutic strategies with different mechanisms of action. One such promising approach is the modulation of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a receptor involved in regulating neurotransmission in the basal ganglia.[1][4] VU0155041 is a positive allosteric modulator (PAM) of mGluR4, meaning it enhances the receptor's response to its natural ligand, glutamate.[4][5]
This guide synthesizes available preclinical data to compare the efficacy of this compound and L-DOPA in reversing motor deficits in established rodent models of Parkinson's disease.
At a Glance: this compound vs. L-DOPA
| Feature | This compound | L-DOPA (Levodopa) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It enhances the receptor's response to glutamate.[4][5] | Dopamine precursor that crosses the blood-brain barrier and is converted to dopamine, replenishing depleted levels.[2][3] |
| Therapeutic Approach | Non-dopaminergic; modulates the glutamatergic system to compensate for dopamine loss.[1][4] | Dopaminergic; directly replaces the deficient neurotransmitter.[2] |
| Preclinical Efficacy | Dose-dependently reverses haloperidol-induced catalepsy and reserpine-induced akinesia in rats.[1] | Effectively reverses motor deficits in various preclinical models, including haloperidol-induced catalepsy and reserpine-induced akinesia.[6][7] |
| Potential Advantages | May offer a "DOPA-sparing" effect, potentially reducing the required dose of L-DOPA and its associated side effects. Provides a non-dopaminergic approach that could be beneficial for patients with L-DOPA-induced complications.[5] | Well-established efficacy as the most effective symptomatic treatment for Parkinson's disease.[2][3] |
| Limitations in Data | Direct, head-to-head comparative efficacy studies with L-DOPA in the same experimental setting are limited in the public domain. | Long-term use is associated with the development of motor fluctuations and dyskinesias.[2][3] |
Quantitative Efficacy Data
The following tables summarize the dose-dependent effects of this compound and L-DOPA in two standard preclinical models of Parkinson's disease.
Table 1: Efficacy of this compound in Rodent Models of Parkinson's Disease
| Animal Model | Drug Administration | Doses (nmol, i.c.v.) | Outcome Measure | Efficacy (% Reversal of Deficit) | Source |
| Haloperidol-Induced Catalepsy in Rats | Intracerebroventricular (i.c.v.) | 31 | Time spent on the bar | Dose-dependent decrease | [1] |
| 100 | [1] | ||||
| 316 | [1] | ||||
| Reserpine-Induced Akinesia in Rats | Intracerebroventricular (i.c.v.) | 31 | Akinesia score | Dose-dependent decrease | [1] |
| 100 | [1] | ||||
| 316 | [1] |
Note: The available data for VU0155041 indicates a dose-dependent effect, but specific percentage reversal values were not provided in the abstract.
Table 2: Efficacy of L-DOPA in Rodent Models of Parkinson's Disease
| Animal Model | Drug Administration | Doses (mg/kg) | Outcome Measure | Efficacy | Source |
| Haloperidol-Induced Catalepsy in Rats | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Not specified | Catalepsy score | Reversal of catalepsy | [8] |
| Reserpine-Induced Akinesia in Rats | Subcutaneous (s.c.) | 3 (with 25 mg/kg benserazide) | Locomotor activity counts/6h | Reversal of akinesia (4158 ± 1125 vs. 1327 ± 227 for vehicle) | [6] |
| Reserpine-Induced Akinesia in Mice | Oral (P.O.) | 200 (with 50 mg/kg benserazide) | Locomotor stimulation | Reversal of akinesia | [9] |
Note: The efficacy of L-DOPA is well-documented, though dose-response details can vary between studies. The data presented is from representative studies.
Experimental Protocols
Haloperidol-Induced Catalepsy
This model mimics the parkinsonian symptom of akinesia (inability to initiate movement).[10][11]
-
Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.[11][12]
-
Induction of Catalepsy: Haloperidol (B65202), a dopamine D2 receptor antagonist, is administered to the animals (e.g., 0.5-2 mg/kg, i.p. or s.c.).[10][13]
-
Drug Administration: Test compounds (VU0155041 or L-DOPA) are administered at various doses and time points relative to the haloperidol injection. For VU0155041, intracerebroventricular (i.c.v.) administration has been used.[1] L-DOPA is often co-administered with a peripheral decarboxylase inhibitor (e.g., benserazide (B1668006) or carbidopa) to prevent its conversion to dopamine outside the brain.
-
Behavioral Assessment: Catalepsy is measured using the bar test. The animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the animal to remove both paws from the bar is recorded. A longer duration indicates a greater cataleptic state.[10][11]
Reserpine-Induced Akinesia
This model induces a more profound and long-lasting depletion of monoamines (dopamine, norepinephrine, and serotonin), leading to severe akinesia.[7]
-
Induction of Akinesia: Reserpine (B192253), a vesicular monoamine transporter 2 (VMAT2) inhibitor, is administered (e.g., 1-5 mg/kg, s.c. or i.p.).[6][7] This depletes the storage of monoamines in presynaptic vesicles.
-
Drug Administration: Test compounds are typically administered a few hours after reserpine when akinesia is fully developed.
-
Behavioral Assessment: Akinesia is quantified by measuring locomotor activity in an open field or using a rating scale that assesses the severity of motor deficits.[6]
Visualizing the Mechanisms of Action
VU0155041 Signaling Pathway
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Continuous Dopaminergic Therapies in Parkinson’s Disease: A Review of L-DOPA Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotor response to L-DOPA in reserpine-treated rats following central inhibition of aromatic L-amino acid decarboxylase: further evidence for non-dopaminergic actions of L-DOPA and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons | Journal of Neuroscience [jneurosci.org]
- 9. Chronic L-dopa treatment of rats and mice does not change the sensitivity of post-synaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of VU0155041 Sodium Versus Other mGluR4 Positive Allosteric Modulators
A Comparative Guide for Researchers and Drug Development Professionals
The development of selective modulators for metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising non-dopaminergic target for Parkinson's disease and other neurological disorders, has led to the emergence of several potent positive allosteric modulators (PAMs). Among these, VU0155041 sodium has shown significant efficacy in preclinical models. This guide provides an objective comparison of the therapeutic window of this compound against another well-characterized mGluR4 PAM, ADX88178, supported by available experimental data.
Efficacy and Safety Profile Comparison
A precise therapeutic window, the dose range between the minimal effective dose (MED) and the maximum tolerated dose (MTD), is critical for the clinical success of any therapeutic agent. While comprehensive head-to-head clinical trial data is unavailable, preclinical studies provide valuable insights into the comparative efficacy and safety of VU0155041 and ADX88178.
| Compound | Efficacy Data (Preclinical Parkinson's Models) | Safety/Adverse Effect Data (Preclinical) |
| This compound | Haloperidol-Induced Catalepsy (Rats): Dose-dependent reversal with intracerebroventricular (i.c.v.) administration of 31 to 316 nmol.[1] Reserpine-Induced Akinesia (Rats): Effective upon i.c.v. administration.[1] 6-OHDA Lesion Model (Rats): Showed neuroprotective effects.[2] | Synaptic Plasticity (Rat Autism Model): High concentration (50 μg) microinjection into the dentate gyrus resulted in a significant decrease in population spike long-term potentiation, suggesting potential interference with normal synaptic function at high local concentrations. Locomotor Activity (Morphine Abstinence Model in Mice): Doses of 2.5 and 5 mg/kg did not induce significant changes in spontaneous locomotor activity but did blunt morphine-induced hyperlocomotion.[2][3] |
| ADX88178 | Haloperidol-Induced Catalepsy (Rats): Reversal of catalepsy with oral administration of 3 and 10 mg/kg.[4][5] 6-OHDA Lesion Model (Rats): Potentiated the effects of L-DOPA.[6] | Spontaneous Locomotor Activity: No effect on spontaneous locomotor activity in mice at doses up to 100 mg/kg and in rats at doses up to 60 mg/kg.[6][7] Psychosis-like Behaviors (Marmosets): Worsened global psychosis-like behaviors at a dose of 1 mg/kg.[8] Motor Coordination (Rotarod Test in Mice): No significant effect on motor coordination. |
Summary of Findings:
Both VU0155041 and ADX88178 demonstrate efficacy in rodent models of Parkinson's disease. However, the available data on their safety profiles present a nuanced picture. ADX88178 appears to have a wider therapeutic window concerning general motor function, with no reported impairment in locomotor activity or on the rotarod test at effective doses. Conversely, the observation of exacerbated psychosis-like behaviors in a primate model at a relatively low dose (1 mg/kg) raises a potential concern for its clinical translation.
For VU0155041, the data on adverse effects is less direct. The negative impact on synaptic plasticity was observed at a high local concentration and in a model not directly related to Parkinson's disease. Studies on its effect on spontaneous locomotor activity in a morphine abstinence model did not reveal overt motor impairments at therapeutic doses. To establish a clearer therapeutic window for VU0155041, further dedicated toxicology and safety pharmacology studies, particularly assessing on-target and off-target effects at a range of systemic doses, are warranted.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the cataleptic state, characterized by immobility and failure to correct an externally imposed posture, induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202).
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Animals are administered haloperidol (typically 0.5-1.5 mg/kg, intraperitoneally).
-
At a set time point after haloperidol administration (e.g., 60-120 minutes), the test compound (e.g., VU0155041 i.c.v. or ADX88178 orally) or vehicle is administered.
-
Catalepsy is assessed at various time points post-treatment using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both forepaws from the bar is measured. A longer latency indicates a greater cataleptic state. A cut-off time (e.g., 180 seconds) is typically employed.
-
Open Field Test for Locomotor Activity
This test is used to assess general locomotor activity and can indicate potential sedative or hyperactive effects of a compound.[3][7][9][10][11]
-
Apparatus: A square arena with walls to prevent escape, often equipped with infrared beams or a video tracking system.[3][7][9][10]
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.[3][10]
-
The test compound or vehicle is administered at a predetermined time before placing the animal in the arena.
-
The animal is placed in the center of the open field and allowed to explore freely for a set duration (e.g., 10-30 minutes).[7][10]
-
The tracking system records various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in distance traveled may indicate sedation, while a significant increase could suggest hyperactivity.
-
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
Activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. Positive allosteric modulators like VU0155041 and ADX88178 do not activate the receptor directly but enhance the effect of the endogenous ligand, glutamate.[12]
Caption: Simplified mGluR4 signaling pathway.
Experimental Workflow for Therapeutic Window Evaluation
A typical preclinical workflow to evaluate the therapeutic window of a novel mGluR4 PAM involves a series of in vitro and in vivo studies.
Caption: Preclinical workflow for therapeutic window assessment.
Comparative Logic of PAM Properties
The ideal mGluR4 PAM should possess a combination of high potency, selectivity, and a wide therapeutic window.
Caption: Comparative properties of mGluR4 PAMs.
References
- 1. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 ADX88178 in rodent models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anilocus.com [anilocus.com]
- 8. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open field test for mice [protocols.io]
- 12. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
Comparative Analysis of VU0155041 Sodium's Effect on Different Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of VU0155041 sodium, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), on various neuronal populations. This document synthesizes experimental data to offer an objective comparison of its performance and potential therapeutic applications.
Introduction to this compound
VU0155041 is a potent and selective positive allosteric modulator of the mGluR4, a G-protein coupled receptor primarily located on presynaptic terminals.[1] Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[1] This mechanism of action positions VU0155041 and other mGluR4 PAMs as promising therapeutic agents for neurological and psychiatric disorders characterized by excessive excitatory signaling, such as Parkinson's disease and anxiety disorders.[1]
Comparative Effects on Different Neuronal Populations
Experimental evidence suggests that VU0155041 exerts differential effects on various neuronal populations, primarily due to the specific localization and function of mGluR4 at different synapses.
Striatal Neurons: Direct vs. Indirect Pathway
The striatum, a key component of the basal ganglia, is composed of two main populations of spiny projection neurons (SPNs): those of the direct pathway (dSPNs) and the indirect pathway (iSPNs). Research indicates that mGluR4-containing corticostriatal terminals preferentially form synapses with neurons of the indirect pathway. This suggests a more pronounced modulatory effect of VU0155041 on the indirect pathway, which is often hyperactive in Parkinson's disease.
Glutamatergic vs. GABAergic Neurons
Studies comparing the effects of mGluR4 PAMs on excitatory (glutamatergic) and inhibitory (GABAergic) transmission have revealed a significant difference in efficacy. For instance, the mGluR4 PAM Lu AF21934 was found to be ineffective at striatopallidal GABAergic synapses but significantly inhibited corticostriatal glutamatergic synaptic transmission. This suggests that VU0155041 may have a more potent inhibitory effect on excitatory neurotransmission compared to its influence on inhibitory synapses. However, activation of mGluR4 on GABAergic neurons has been shown to reduce GABA release, contributing to the overall balance between excitation and inhibition.[2]
Hippocampal Neurons
In the hippocampus, VU0155041 has been shown to modulate synaptic plasticity. In a rat model of autism, intrahippocampal microinjection of VU0155041 did not rescue impaired long-term potentiation (LTP) and, in fact, led to a significant decrease in population spike LTP.[2] This suggests that the effect of VU0155041 on hippocampal neuronal populations can be complex and may involve modulation of the intrinsic excitability of dentate granule cells.[2]
Cerebellar Neurons
In a mouse model of Fragile X Syndrome, systemic administration of VU0155041 was shown to rescue deficits in parallel fiber synaptic transmission and LTP in the cerebellum.[3] This was associated with an improvement in motor learning and social behavior, highlighting the potential of VU0155041 to restore normal function in cerebellar circuits.[3]
Data Presentation
Table 1: Comparative Effects of VU0155041 on Different Neuronal Populations
| Neuronal Population | Brain Region | Primary Effect | Supporting Evidence |
| Indirect Pathway Spiny Projection Neurons | Striatum | Preferential modulation | mGluR4-positive terminals show a higher degree of innervation of indirect pathway neurons compared to direct pathway neurons. |
| Glutamatergic Neurons (Corticostriatal) | Striatum | Inhibition of synaptic transmission | An mGluR4 PAM (Lu AF21934) significantly inhibited corticostriatal synaptic transmission. |
| GABAergic Neurons (Striatopallidal) | Striatum | Ineffective at modulating synaptic transmission | An mGluR4 PAM (Lu AF21934) showed no effect at striatopallidal GABAergic synapses. |
| Dentate Granule Cells | hippocampus | Modulation of intrinsic excitability, decrease in population spike LTP | Intrahippocampal VU0155041 administration led to a reduction in population spike LTP in a rat model of autism.[2] |
| Cerebellar Parallel Fibers | Cerebellum | Rescue of synaptic transmission and LTP | Systemic VU0155041 restored parallel fiber LTP in a mouse model of Fragile X Syndrome.[3] |
Experimental Protocols
In Vivo Microinjection of VU0155041
This protocol is adapted from studies investigating the effects of VU0155041 in specific brain regions.
-
Animal Preparation: Adult male rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine mixture) and placed in a stereotaxic frame.
-
Cannula Implantation: Guide cannulae are stereotaxically implanted bilaterally, targeting the brain region of interest (e.g., nucleus accumbens, hippocampus). Coordinates are determined based on a rat brain atlas.
-
Drug Preparation: this compound is dissolved in sterile saline to the desired concentration.
-
Microinjection: A microinjection needle connected to a Hamilton syringe via polyethylene (B3416737) tubing is inserted into the guide cannula. A specific volume of the VU0155041 solution is infused over a set period (e.g., 1 µL over 1 minute). The injection needle is left in place for an additional minute to allow for diffusion.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol outlines the general procedure for recording neuronal activity in response to VU0155041.
-
Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of the desired thickness (e.g., 300 µm) containing the brain region of interest are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics. Whole-cell patch-clamp recordings are obtained from identified neurons (e.g., pyramidal neurons or interneurons) using borosilicate glass pipettes filled with an appropriate internal solution.
-
Drug Application: VU0155041 is bath-applied at the desired concentration.
-
Data Acquisition and Analysis: Synaptic currents (e.g., excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs) or action potentials are recorded and analyzed to determine the effect of VU0155041 on neuronal activity.
Long-Term Potentiation (LTP) Recording
This protocol is used to assess the effect of VU0155041 on synaptic plasticity.
-
Electrode Placement: A stimulating electrode is placed to activate a specific synaptic pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed to record the field excitatory postsynaptic potentials (fEPSPs) in the target neuronal population (e.g., CA1 pyramidal neurons).
-
Baseline Recording: Stable baseline fEPSPs are recorded for a set period (e.g., 20 minutes) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: VU0155041 is applied to the slice via bath perfusion.
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
Mandatory Visualization
Caption: Signaling pathway of mGluR4 activation by this compound.
Caption: General experimental workflows for studying VU0155041 effects.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activation of mGluR4 rescues parallel fiber synaptic transmission and LTP, motor learning and social behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0155041 Sodium and Foliglurax as mGluR4 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): VU0155041 sodium and foliglurax (B1653653). By presenting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to evaluate these compounds for their potential applications in neuroscience and drug discovery, particularly in the context of Parkinson's disease.
Introduction to mGluR4 Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission.[1][2] As a member of the group III mGluRs, its activation generally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.[2] This mechanism has positioned mGluR4 as a promising therapeutic target for neurological disorders characterized by excessive glutamate transmission, such as Parkinson's disease.[1] Positive allosteric modulators are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of synaptic activity compared to direct agonists.[2]
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency and selectivity of VU0155041 and foliglurax is essential for understanding their fundamental pharmacological properties. The following table summarizes key quantitative data obtained from various studies.
| Parameter | VU0155041 | Foliglurax (PXT002331) | Reference |
| Potency (EC50) | |||
| human mGluR4 | 798 nM | 79 nM | [3] |
| rat mGluR4 | 693 nM | Not explicitly stated | [3] |
| Selectivity | |||
| mGluR1 | No significant activity | IC50 > 10 µM | [3] |
| mGluR2 | No significant activity | IC50 > 10 µM | [3] |
| mGluR3 | No significant activity | IC50 > 10 µM | Not explicitly stated |
| mGluR5 | No significant activity | IC50 > 10 µM | [3] |
| mGluR6 | Not explicitly stated | >15-fold selective over mGluR4 | Not explicitly stated |
| mGluR7 | No significant activity | >110-fold selective over mGluR4 | Not explicitly stated |
| mGluR8 | No significant activity | >50-fold selective over mGluR4 | Not explicitly stated |
| Other Targets | |||
| NMDA Receptors | No effect at 10 µM | IC50 > 10 µM | [3] |
| AMPA Receptors | Not explicitly stated | IC50 > 10 µM | Not explicitly stated |
| Kainate Receptors | Not explicitly stated | IC50 > 10 µM | Not explicitly stated |
| COMT, MAO-A, MAO-B | Not explicitly stated | IC50 > 10 µM | Not explicitly stated |
In Vivo Efficacy in Preclinical Models of Parkinson's Disease
Both VU0155041 and foliglurax have been evaluated in rodent models of Parkinson's disease to assess their potential to alleviate motor symptoms.
| Preclinical Model | VU0155041 | Foliglurax | Reference |
| Haloperidol-Induced Catalepsy in Rats | Reverses catalepsy at 31 and 93 nmol (i.c.v.) | Effective in reducing catalepsy | [3][4] |
| Reserpine-Induced Akinesia in Rats | Reverses akinesia at 93 and 316 nmol (i.c.v.) | Effective in reducing akinesia | [3] |
| MPTP-Lesioned Mouse Model | Not explicitly stated | Neuroprotective effects observed | [4] |
Experimental Protocols
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal effective concentration (EC50) and selectivity of mGluR4 PAMs.
General Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing human or rat mGluR4 are cultured in appropriate media. To facilitate measurement of intracellular calcium, cells may also be co-transfected with a G-protein chimera (e.g., Gqi5) that links the Gi/o-coupled mGluR4 to the Gq pathway.[5]
-
Calcium Mobilization Assay:
-
Cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The test compound (VU0155041 or foliglurax) is added at various concentrations.
-
An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to stimulate the receptor.
-
Changes in intracellular calcium are measured as changes in fluorescence using a plate reader.
-
-
Data Analysis: The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation of the glutamate response, is calculated using a four-parameter logistic equation.
-
Selectivity Assays: The same protocol is followed using cell lines expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, 8) to determine the compound's activity at off-target receptors.
In Vivo Models of Parkinson's Disease
Objective: To assess the anti-cataleptic effects of mGluR4 PAMs.
Protocol:
-
Induction of Catalepsy: Haloperidol (B65202) (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce a cataleptic state.[6][8]
-
Drug Administration: VU0155041 (e.g., 31-93 nmol) is administered intracerebroventricularly (i.c.v.) or the test compound is given via the intended clinical route (e.g., oral for foliglurax) at a specified time before or after haloperidol administration.[3]
-
Catalepsy Assessment: The "bar test" is commonly used. The rat's forepaws are placed on a horizontal bar raised a few centimeters off the surface. The latency for the rat to remove both paws from the bar is measured. Longer latencies indicate a greater degree of catalepsy.[1][6]
-
Data Analysis: The descent latency is recorded at various time points after drug administration. A reduction in the descent latency in the treated group compared to the vehicle control group indicates an anti-cataleptic effect.[7]
Objective: To evaluate the ability of mGluR4 PAMs to reverse akinesia (paucity of spontaneous movement).
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are used.[9]
-
Induction of Akinesia: Reserpine (e.g., 1-5 mg/kg) is administered subcutaneously or intraperitoneally to deplete monoamines, leading to akinesia.[9][10]
-
Drug Administration: VU0155041 (e.g., 93-316 nmol, i.c.v.) or foliglurax is administered.[3]
-
Akinesia Assessment: Akinesia is typically measured by observing the rat's spontaneous locomotor activity in an open field arena. Parameters such as the total distance traveled, number of line crossings, and rearing frequency are recorded.[10]
-
Data Analysis: A significant increase in locomotor activity in the drug-treated group compared to the reserpine-only control group indicates a reversal of akinesia.
Objective: To assess the neuroprotective and symptomatic effects of mGluR4 PAMs in a toxin-induced model of dopamine (B1211576) neuron degeneration.
Protocol:
-
Animals: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[11][12]
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via various dosing regimens (acute, subacute, or chronic) to induce the degeneration of dopaminergic neurons in the substantia nigra.[11][12][13] For example, an acute regimen might involve four injections of MPTP-HCl (e.g., 10-20 mg/kg, i.p.) at 2-hour intervals.[12]
-
Drug Administration: Foliglurax or the test compound is administered before, during, or after the MPTP treatment, depending on whether the study aims to assess neuroprotective or symptomatic effects.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod, pole test, and open field test to measure motor coordination, bradykinesia, and locomotor activity, respectively.[14]
-
Neurochemical and Histological Analysis: After the behavioral assessments, brain tissue is collected to measure striatal dopamine levels (e.g., via HPLC) and to quantify the loss of dopaminergic neurons in the substantia nigra (e.g., through tyrosine hydroxylase immunohistochemistry).[14]
-
Data Analysis: Comparison of behavioral scores, dopamine levels, and neuron counts between the treated group and the MPTP-only control group determines the efficacy of the compound.
Signaling Pathway and Experimental Workflow
mGluR4 Signaling Pathway
Activation of the mGluR4 receptor by glutamate, potentiated by a PAM, initiates an intracellular signaling cascade. The canonical pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a decrease in presynaptic neurotransmitter release.
Caption: Canonical mGluR4 signaling pathway.
General Experimental Workflow for mGluR4 PAM Evaluation
The evaluation of a novel mGluR4 PAM typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for mGluR4 PAMs.
Conclusion
Both VU0155041 and foliglurax have demonstrated activity as mGluR4 PAMs. Foliglurax exhibits higher potency in in vitro assays. Both compounds have shown efficacy in preclinical models of Parkinson's disease, suggesting the therapeutic potential of mGluR4 modulation. However, it is important to note that foliglurax did not meet its primary endpoints in a Phase II clinical trial for Parkinson's disease, highlighting the challenges of translating preclinical findings to clinical success.[15][16] VU0155041 remains a valuable tool compound for preclinical research, and its further investigation may provide additional insights into the therapeutic utility of mGluR4 PAMs. This guide provides a foundation for researchers to compare these two molecules and to design future experiments aimed at further elucidating the role of mGluR4 in health and disease.
References
- 1. frontiersin.org [frontiersin.org]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A Randomized, Double‐Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for VU0155041 Sodium
This guide provides essential safety, handling, and disposal protocols for VU0155041 sodium, tailored for researchers, scientists, and drug development professionals. The information is designed to ensure safe laboratory practices and build confidence in chemical handling procedures.
Product Information and Hazard Identification
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] It is primarily used in research, particularly in studies related to Parkinson's disease.[1][2]
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] However, it is crucial to follow standard laboratory safety practices to minimize any potential risks.
Physical and Chemical Properties:
| Property | Value |
| Synonym | (1R,2S)-rel-2-[[(3,5-dichlorophenyl)amino]carbonyl]-cyclohexanecarboxylic acid, monosodium salt[3] |
| CAS Number | 1259372-69-4[3][4] |
| Molecular Formula | C₁₄H₁₄Cl₂NNaO₃[4] |
| Molecular Weight | 338.16 g/mol [4] |
| Appearance | Solid powder |
| Solubility | Soluble to 25 mM in water[4] |
| Storage | Desiccate at room temperature[4] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, appropriate PPE should be worn to minimize exposure and ensure personal safety during handling.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Nitrile gloves are recommended for handling the solid and its solutions.[5] Nitrile provides good resistance against weak acids and many organic solvents.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use. |
| Eye Protection | Safety Glasses/Goggles | ANSI-approved safety glasses with side shields or chemical splash goggles should be worn.[2][5] |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against accidental spills. |
| Respiratory Protection | Not Required | Under normal handling conditions in a well-ventilated area, respiratory protection is not required.[3] If handling large quantities or if dust generation is a concern, work should be conducted in a fume hood. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to the following procedural steps will ensure the safe handling of this compound in a laboratory setting.
3.1. Weighing the Solid Compound:
-
Preparation: Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.[9][10]
-
Don PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Tare the Weighing Vessel: Place a clean weighing boat or paper on the balance and tare the weight.
-
Transfer the Compound: Carefully transfer the desired amount of this compound powder onto the weighing vessel using a clean spatula. Avoid creating dust. If handling larger quantities where dust is unavoidable, perform this step inside a chemical fume hood or a ventilated balance enclosure.[11]
-
Clean-Up: After weighing, clean the balance and surrounding area of any residual powder using a soft brush.[9][10]
3.2. Preparing an Aqueous Solution:
-
Select Glassware: Use appropriate volumetric glassware for the desired concentration.
-
Dissolution: Add the weighed this compound to the glassware containing the appropriate volume of water.
-
Mixing: Mix the solution by swirling or using a magnetic stirrer until the solid is fully dissolved. This compound is soluble up to 25 mM in water.[4]
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Disposal Plan
As a non-hazardous chemical, this compound can be disposed of following standard laboratory procedures for non-hazardous waste.
4.1. Solid Waste Disposal:
-
Uncontaminated Solid: Small amounts of unused, uncontaminated this compound powder should be collected in a labeled, sealed container and disposed of as non-hazardous solid chemical waste.[4]
-
Contaminated Materials: Items such as used weighing boats, contaminated paper towels, and gloves should be placed in a designated solid waste container for non-hazardous materials.
4.2. Liquid Waste Disposal:
-
Aqueous Solutions: Dilute aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and local regulations permit this.[3][4] It is advisable to consult your institution's specific guidelines for the disposal of non-hazardous chemical solutions.
-
Empty Containers: Rinse the original container with a suitable solvent (e.g., water) three times. The rinsate can be disposed of down the drain. Deface the label on the empty container before placing it in the regular trash or recycling.[3]
Emergency Procedures
In the event of accidental exposure or a spill, follow these first-aid and clean-up measures.
| Incident | Procedure |
| Skin Contact | Although not known to be a skin irritant, wash the affected area thoroughly with soap and water.[3] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] |
| Inhalation | Move to fresh air. If breathing becomes difficult, seek medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[3] |
| Small Spill | Wear appropriate PPE. For a small powder spill, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a wet cloth. For a small liquid spill, absorb it with an inert material (e.g., paper towels, vermiculite) and place it in a sealed container for disposal. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
References
- 1. allanchem.com [allanchem.com]
- 2. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 3. sfasu.edu [sfasu.edu]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. gloves.com [gloves.com]
- 7. aibonsafety.com [aibonsafety.com]
- 8. soscleanroom.com [soscleanroom.com]
- 9. extranet.who.int [extranet.who.int]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
